Technical Documentation Center

N-(3-Bromopropyl) 3-boronobenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(3-Bromopropyl) 3-boronobenzamide
  • CAS: 850567-42-9

Core Science & Biosynthesis

Foundational

"N-(3-Bromopropyl) 3-boronobenzamide" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of N-(3-Bromopropyl) 3-boronobenzamide Introduction N-(3-Bromopropyl) 3-boronobenzamide is a bifunctional molecule of significant interest to researchers...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-(3-Bromopropyl) 3-boronobenzamide

Introduction

N-(3-Bromopropyl) 3-boronobenzamide is a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates two key chemical motifs: a phenylboronic acid and an alkyl bromide. The boronic acid group is a versatile functional handle, renowned for its ability to form reversible covalent bonds with diols—a property famously exploited in the proteasome inhibitor bortezomib and in various biosensors. The terminal bromopropyl group serves as a reactive electrophile, ideal for covalent modification of nucleophilic residues in proteins or for use as a linker in constructing more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs).

This guide, intended for chemists and drug development professionals, provides a comprehensive, field-tested approach to the synthesis, purification, and detailed characterization of N-(3-Bromopropyl) 3-boronobenzamide. We will delve into the causality behind procedural choices, ensuring a robust and reproducible methodology.

Retrosynthetic Analysis

A logical approach to synthesizing the target molecule involves disconnecting the stable amide bond. This retrosynthetic analysis identifies 3-carboxyphenylboronic acid and 3-bromopropylamine as the primary precursors. Due to the inherent instability of 3-bromopropylamine, which can readily cyclize to form azetidine, a more practical synthetic route utilizes a protected form of the amine, which is deprotected just before the final coupling step. The Gabriel synthesis, employing N-(3-bromopropyl)phthalimide, is an excellent and classic strategy for this purpose.

G Target N-(3-Bromopropyl) 3-boronobenzamide AmideBond Amide Bond Formation Target->AmideBond Precursor1 3-Carboxyphenylboronic Acid AmideBond->Precursor1 Precursor2 3-Bromopropylamine (as HBr salt) AmideBond->Precursor2 Hydrolysis Hydrolysis Precursor1->Hydrolysis Deprotection Hydrazinolysis (Deprotection) Precursor2->Deprotection Precursor1_start 3-Cyanophenylboronic Acid Hydrolysis->Precursor1_start Precursor2_protected N-(3-Bromopropyl)phthalimide Deprotection->Precursor2_protected Alkylation Gabriel Amine Synthesis (Alkylation) Precursor2_protected->Alkylation Phthalimide Potassium Phthalimide Alkylation->Phthalimide Dibromopropane 1,3-Dibromopropane Alkylation->Dibromopropane

Caption: Retrosynthetic pathway for N-(3-Bromopropyl) 3-boronobenzamide.

Part I: Synthesis of Key Precursors

A robust synthesis of the final product relies on the high-purity preparation of its constituent precursors.

Synthesis of 3-Carboxyphenylboronic Acid

The carboxylic acid moiety is prepared via the hydrolysis of a commercially available nitrile. This method is efficient and yields a clean product.

Rationale: The harsh basic conditions (potassium hydroxide) and high temperature are necessary to drive the complete hydrolysis of the stable aryl nitrile group to a carboxylate salt, which is subsequently protonated with a strong acid to yield the desired product.[1]

Experimental Protocol:

  • Suspend 3-cyanophenylboronic acid (10 g, 68 mmol) and potassium hydroxide (15.26 g, 272 mmol) in ethylene glycol (40 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the suspension to 175 °C and maintain this temperature for 3 hours, with vigorous stirring.

  • Cool the reaction mixture to room temperature and dilute it with water (60 mL).

  • Carefully adjust the pH of the solution to 2-3 using a 32% hydrochloric acid solution. A colorless precipitate will form.

  • Isolate the crystalline product by vacuum filtration.

  • Wash the collected solid with cold water (2 x 30 mL).

  • Dry the product under vacuum at 35-40 °C to yield 3-carboxyphenylboronic acid.

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
3-Cyanophenylboronic acid146.941068
Potassium Hydroxide56.1115.26272
Ethylene Glycol62.0740 mL-
Synthesis of 3-Bromopropylamine Hydrobromide (via Phthalimide Protection)

This two-step procedure first involves the synthesis of a stable, protected amine intermediate, which is then deprotected to liberate the reactive primary amine.

Step A: Synthesis of N-(3-Bromopropyl)phthalimide

Rationale: This is a classic Gabriel synthesis. Phthalimide is deprotonated by a base to form the potassium phthalimide salt, a potent nucleophile. This salt then displaces a bromide ion from 1,3-dibromopropane in an SN2 reaction. Using an excess of 1,3-dibromopropane minimizes the formation of the double-alkylated byproduct.[2]

Experimental Protocol:

  • Combine potassium phthalimide (90 g) and dimethylacetamide (300 mL) in a flask and stir.

  • Add 1,3-dibromopropane (74 mL) to the mixture.

  • Heat the reaction to 120 °C for 4 hours.

  • After cooling, pour the reaction mixture into 1 L of cold water, which will cause the product to precipitate.

  • Filter the resulting solid under suction.

  • Recrystallize the crude product from ethanol to obtain pure N-(3-bromopropyl)phthalimide.[2]

Step B: Deprotection to 3-Bromopropylamine Hydrobromide

Rationale: Hydrazine is used to cleave the phthalimide protecting group. It attacks the carbonyl carbons of the phthalimide, leading to the formation of a stable phthalhydrazide cyclic byproduct and liberating the desired primary amine. The amine is then protonated by hydrobromic acid to form the stable and easily handled hydrobromide salt.

Experimental Protocol:

  • Dissolve N-(3-bromopropyl)phthalimide (10 g, 37.3 mmol) in ethanol (150 mL) in a round-bottom flask.

  • Add hydrazine monohydrate (2.05 mL, 41.0 mmol) to the solution.

  • Heat the mixture to reflux for 3 hours. A dense white precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and filter off the precipitate.

  • To the filtrate, add a 48% aqueous solution of hydrobromic acid until the pH is ~1.

  • Remove the solvent under reduced pressure to yield 3-bromopropylamine hydrobromide as a solid.

Part II: Final Amide Coupling Synthesis

The final step involves forming the amide bond, a cornerstone reaction in organic synthesis.

The Chemistry of Amide Bond Formation

Directly reacting a carboxylic acid and an amine is typically inefficient as it forms a stable ammonium carboxylate salt. To facilitate amide bond formation, the carboxylic acid must be "activated." Coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or HATU achieve this by converting the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the amine.[3] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrobromide salt of the amine, liberating the free amine for the reaction.

Detailed Experimental Protocol for N-(3-Bromopropyl) 3-boronobenzamide
  • Dissolve 3-carboxyphenylboronic acid (1.0 g, 6.03 mmol) in 20 mL of N,N-dimethylformamide (DMF).

  • Add HATU (2.52 g, 6.63 mmol) to the solution and stir for 5 minutes.

  • Add 3-bromopropylamine hydrobromide (1.45 g, 6.63 mmol) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.63 mL, 15.08 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified as described in Part III.

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis P1_start 3-Cyanophenylboronic Acid P1_final 3-Carboxyphenylboronic Acid P1_start->P1_final Hydrolysis Coupling Amide Coupling (HATU, DIPEA, DMF) P1_final->Coupling P2_start Potassium Phthalimide + 1,3-Dibromopropane P2_inter N-(3-Bromopropyl)phthalimide P2_start->P2_inter Alkylation P2_final 3-Bromopropylamine HBr P2_inter->P2_final Deprotection P2_final->Coupling Target N-(3-Bromopropyl) 3-boronobenzamide Coupling->Target

Caption: Overall workflow for the synthesis of the target compound.

Part III: Purification and Characterization

Rigorous purification and characterization are essential to validate the identity and purity of the synthesized compound.

Purification

Rationale: Column chromatography is the standard method for purifying products from complex reaction mixtures. Silica gel, a polar stationary phase, is used. A mobile phase of increasing polarity (e.g., an ethyl acetate in hexanes gradient) is employed to first elute non-polar impurities, followed by the desired product, leaving highly polar impurities (like residual coupling agents) on the column.

Protocol: Flash Column Chromatography

  • Adsorb the crude product onto a small amount of silica gel.

  • Load the adsorbed material onto a pre-packed silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield N-(3-Bromopropyl) 3-boronobenzamide as a solid.

Spectroscopic and Analytical Characterization
Property Value Source
Molecular Formula C₁₀H₁₃BBrNO₃[4]
Molecular Weight 285.93 g/mol [4]
CAS Number 850567-42-9[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the covalent structure of the molecule by probing the chemical environment of each proton and carbon atom.

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Phenyl-H8.2 - 7.5m4HAr-H
Amide-H8.5 (broad)t1H-NH-
Methylene-H (α to N)3.5q2H-NH-CH₂-
Methylene-H (α to Br)3.6t2H-CH₂-Br
Methylene-H (β)2.2p2H-CH₂-CH₂-CH₂-
Boronic Acid-H8.0 (broad)s2H-B(OH)₂

Mass Spectrometry (MS): Confirms the molecular weight of the compound. For electrospray ionization (ESI), the protonated molecular ion is typically observed.

Analysis Value
Calculated Exact Mass 285.0171
Expected [M+H]⁺ (m/z) 286.0249
Expected [M+Na]⁺ (m/z) 308.0069

High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound. A typical analysis would show a single major peak corresponding to the product.

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis and characterization of N-(3-Bromopropyl) 3-boronobenzamide. By employing a protected amine strategy and standard amide coupling conditions, the target molecule can be obtained in high purity. The detailed protocols for synthesis, purification, and characterization serve as a self-validating system for researchers, ensuring the production of high-quality material for applications in drug discovery and chemical biology.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21611, N-3-Bromopropylphthalimide. PubChem. [Link]

  • PrepChem (2017). Synthesis of N-(3-bromopropyl)-phthalimide. PrepChem.com. [Link]

  • D'Antona, N., & D'Antona, O. (2018). Convenient amidation of carboxyl group of carboxyphenylboronic acids. ResearchGate. [Link]

  • P. G. M. Wuts, et al. (2011). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. [Link]

  • Kumar, V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • ResearchGate. Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and... ResearchGate. [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. Khan Academy. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12503, (3-Bromopropyl)benzene. PubChem. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Properties of N-(3-Bromopropyl) 3-boronobenzamide

Introduction: A Bifunctional Tool for Modern Chemistry N-(3-Bromopropyl) 3-boronobenzamide is a specialized chemical reagent that has garnered interest within the research and drug development sectors. Its structure is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Tool for Modern Chemistry

N-(3-Bromopropyl) 3-boronobenzamide is a specialized chemical reagent that has garnered interest within the research and drug development sectors. Its structure is a deliberate convergence of three distinct functional moieties: a phenylboronic acid, a stable amide linkage, and a reactive bromopropyl group. This trifecta of functionalities imbues the molecule with a unique bifunctional character, positioning it as a versatile building block, particularly in the synthesis of complex molecules for chemical biology and medicinal chemistry. The presence of both a Lewis acidic boronic acid and an electrophilic alkyl halide on a single scaffold allows for orthogonal chemical transformations, making it an asset for constructing molecular linkers, probes, and, notably, components for targeted protein degraders.[1] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and potential applications, offering a technical resource for scientists leveraging this compound in their research.

Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of N-(3-Bromopropyl) 3-boronobenzamide is critical for its effective handling, reaction design, and analytical characterization.

Key Chemical Identifiers

The compound is unambiguously identified by the following parameters:

PropertyValueSource(s)
IUPAC Name N-(3-Bromopropyl)-3-(dihydroxyboranyl)benzamideN/A
Synonyms 3-(3-Bromopropylcarbamoyl)benzeneboronic acid[2]
CAS Number 850567-42-9[2]
Molecular Formula C₁₀H₁₃BBrNO₃[2]
Molecular Weight 285.93 g/mol [2][3]
**1.2 Structure and Conformation

The molecule's structure is central to its utility. The diagram below illustrates the key functional regions.

mol mol_node N-(3-Bromopropyl) 3-boronobenzamide boronic_acid Phenylboronic Acid Moiety (Lewis Acidic Site) boronic_acid->mol_node amide_linkage Amide Linkage (Structural Scaffold) amide_linkage->mol_node bromo_propyl Bromopropyl Group (Electrophilic Site) bromo_propyl->mol_node

Caption: Chemical structure and functional regions of the molecule.

Stability and Handling Considerations

The stability of N-(3-Bromopropyl) 3-boronobenzamide is primarily dictated by its boronic acid group. Boronic acids are known to be metabolically unstable and can undergo oxidative deboronation in the presence of reactive oxygen species or protodeboronation in aqueous solutions.[4] This instability is a critical consideration for both storage and reaction conditions, especially in biological applications.

  • Oxidative Instability: The empty p-orbital on the boron atom is susceptible to nucleophilic attack by species like peroxides, leading to cleavage of the carbon-boron bond.[5]

  • Storage Recommendations: To mitigate degradation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a cool, dry environment. Boronic acids are often more stable when protected as boronate esters, such as with pinacol, which can enhance stability during purification and storage.[6]

Predicted Spectroscopic Signature

While specific spectral data is not publicly available, a theoretical analysis based on the structure allows for the prediction of key spectroscopic features essential for its characterization.

  • ¹H NMR: Protons on the aromatic ring would appear in the δ 7.5-8.2 ppm region. The methylene protons of the propyl chain would present as multiplets between δ 2.0-4.0 ppm, with the CH₂ adjacent to the bromine being the most downfield. The amide N-H proton would likely appear as a broad singlet between δ 8.0-9.0 ppm.

  • ¹³C NMR: Aromatic carbons would resonate in the δ 125-140 ppm range, with the carbon atom bonded to boron showing a characteristic broad signal. The amide carbonyl carbon would be observed around δ 165-170 ppm. The aliphatic carbons of the propyl chain would appear in the δ 25-45 ppm region.

  • FT-IR: Key vibrational bands would include a broad O-H stretch (~3300 cm⁻¹) for the boronic acid, an N-H stretch (~3300 cm⁻¹), a C=O stretch for the amide (~1640 cm⁻¹), and C-Br stretching in the fingerprint region (~650 cm⁻¹).

  • Mass Spectrometry (ESI+): The expected [M+H]⁺ ion would be at m/z 286.0, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Part 2: Retrosynthetic Analysis and Synthetic Protocol

A robust and reproducible synthetic route is paramount for obtaining high-purity material. The most logical approach involves the formation of an amide bond between 3-boronobenzoic acid and 3-bromopropylamine.

Proposed Synthetic Workflow

The synthesis can be efficiently executed in two primary steps: the activation of the carboxylic acid and the subsequent coupling with the amine.

G start1 3-Boronobenzoic Acid step1 Step 1: Carboxylic Acid Activation start1->step1 start2 3-Bromopropylamine (or protected equivalent) step2 Step 2: Amide Coupling (Nucleophilic Acyl Substitution) start2->step2 reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) reagent1->step1 intermediate 3-Boronobenzoyl Chloride (in situ) step1->intermediate intermediate->step2 reagent2 Non-nucleophilic base (e.g., Triethylamine, DIPEA) reagent2->step2 product N-(3-Bromopropyl) 3-boronobenzamide step2->product purification Purification (e.g., Column Chromatography) product->purification

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative procedure based on established organic chemistry methodologies.[7][8]

Step 1: Synthesis of 3-Boronobenzoyl Chloride (in situ)

  • Rationale: Conversion of the carboxylic acid to a more reactive acyl chloride is a standard strategy to facilitate amide bond formation. Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous and easily removed.

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-boronobenzoic acid (1.0 eq).

    • Suspend the acid in an excess of thionyl chloride (SOCl₂) (5-10 eq) or use dichloromethane (DCM) as a solvent with oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly heat the mixture to reflux (approx. 80 °C for SOCl₂ or 40 °C for oxalyl chloride) under an inert atmosphere (N₂ or Ar).

    • Monitor the reaction by observing the dissolution of the solid starting material and the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

    • After completion, remove the excess SOCl₂ or solvent under reduced pressure. The resulting crude 3-boronobenzoyl chloride is a moisture-sensitive intermediate and is typically used immediately in the next step without further purification.

Step 2: Amide Coupling to form N-(3-Bromopropyl) 3-boronobenzamide

  • Rationale: This is a nucleophilic acyl substitution reaction. A non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.

  • Procedure:

    • Dissolve 3-bromopropylamine hydrobromide (1.0 eq) in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF) in a separate flask.

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), at 0 °C (ice bath) to liberate the free amine.

    • In the first flask, dissolve the crude 3-boronobenzoyl chloride from Step 1 in anhydrous DCM.

    • Slowly add the acyl chloride solution dropwise to the cold amine solution from step 2.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(3-Bromopropyl) 3-boronobenzamide.

Part 3: A Tale of Two Moieties: Chemical Reactivity

The synthetic value of this compound lies in the distinct and addressable reactivity of its boronic acid and alkyl bromide functionalities.

G main N-(3-Bromopropyl) 3-boronobenzamide boronic_acid Boronic Acid Moiety (Lewis Acidic) main->boronic_acid alkyl_bromide Bromopropyl Moiety (Electrophilic) main->alkyl_bromide reaction1 Reversible Covalent Bonding (e.g., with diols, serines) boronic_acid->reaction1 Targets nucleophiles reaction2 Cross-Coupling Reactions (e.g., Suzuki Coupling) boronic_acid->reaction2 Requires catalyst reaction3 Nucleophilic Substitution (SN2) (e.g., with R-NH₂, R-SH, R-O⁻) alkyl_bromide->reaction3 Reacts with nucleophiles

Caption: Dual reactivity pathways of the title compound.

The Phenylboronic Acid: A Versatile Warhead

The boronic acid group is a powerful tool in chemical biology. Its empty p-orbital makes it a mild Lewis acid, enabling it to form reversible covalent bonds with nucleophiles, most notably the 1,2- and 1,3-diols found in sugars and glycoproteins.[4] This interaction is pH-dependent and forms the basis for sensors and affinity agents. Furthermore, this moiety can interact with active site serine residues in proteases. This reactivity makes it an effective "warhead" for enzyme inhibitors.

The Bromopropyl Group: An Electrophilic Handle

The terminal bromine on the propyl chain is a good leaving group, making this site highly susceptible to nucleophilic substitution (SN2) reactions.[9] This functionality serves as a reliable covalent anchoring point. It reacts readily with a wide range of nucleophiles, including:

  • Amines (R-NH₂): To form secondary or tertiary amines.

  • Thiols (R-SH): To form thioethers.

  • Alkoxides (R-O⁻): To form ethers.

This electrophilic nature is ideal for conjugating the molecule to other chemical entities, such as fluorescent dyes, peptides, or ligands for E3 ubiquitin ligases in the construction of PROTACs.

Part 4: Application Spotlight: Building Blocks for Targeted Protein Degradation

The dual-reactivity profile of N-(3-Bromopropyl) 3-boronobenzamide makes it an exemplary building block for PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

G poi_ligand Warhead Ligand (binds to Protein of Interest) linker N-(3-Bromopropyl) 3-boronobenzamide (as Linker Precursor) poi_ligand->linker Boronic acid reacts with POI protac Final PROTAC Molecule linker->protac e3_ligand E3 Ligase Ligand (e.g., Thalidomide analog) e3_ligand->linker Bromide end reacts with E3 Ligand handle

Caption: Conceptual role in constructing a PROTAC.

In this context:

  • The boronic acid can serve as the warhead that binds to the protein of interest (POI).

  • The bromopropyl group provides the reactive handle to attach a linker that is subsequently connected to a ligand for an E3 ligase (e.g., Cereblon or VHL).

The inherent reactivity of the C-Br bond allows for straightforward conjugation chemistry, making this compound a valuable component in libraries of PROTAC linkers and building blocks.

References

  • Bull, J. A., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Nature Chemistry. Available at: [Link]

  • Li, A. D., et al. (2022). Assessing the stability and reactivity of a new generation of boronic esters. FASEB Journal. Available at: [Link]

  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available at: [Link]

  • Kubota, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]

  • N-(3-Bromopropyl) 3-boronobenzamide. Autech Industry Co.,Limited. Available at: [Link]

  • N-(3-Bromopropyl) 4-Boronobenzamide. Active PEG. Available at: [Link]

  • N-3-Bromopropylphthalimide. PubChem, National Institutes of Health. Available at: [Link]

  • Benzene, (3-bromopropyl)-. NIST WebBook. Available at: [Link]

  • Preparation method of N-carbobenzoxy-3-amino propionaldehyde. Google Patents.
  • Method for producing and purifying 3-aminopropanol. Google Patents.
  • Preparation method of 3,5-dichlorobenzoyl chloride. Google Patents.
  • Synthesis method of 3,5-dichlorobenzoyl chloride. Google Patents.
  • p-NITROBENZOYL CHLORIDE. Organic Syntheses. Available at: [Link]

  • Benzene, (3-bromopropyl)- Infrared Spectrum. NIST WebBook. Available at: [Link]

  • Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. Google Patents.
  • Synthesis of N-(3-bromopropyl)-phthalimide. PrepChem.com. Available at: [Link]

  • A kind of preparation method of 3-aminopropanol. Google Patents.
  • o-CHLOROBENZOYL CHLORIDE. Organic Syntheses. Available at: [Link]

  • Benzene, (3-bromopropyl)- Gas phase ion energetics data. NIST WebBook. Available at: [Link]

Sources

Foundational

A Senior Application Scientist's Perspective on a Putative Dual-Action Targeted Covalent Inhibitor

An In-depth Technical Guide to the Predicted Mechanism of Action of N-(3-Bromopropyl) 3-boronobenzamide Executive Summary N-(3-Bromopropyl) 3-boronobenzamide is a synthetic molecule whose biological activity is not yet e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted Mechanism of Action of N-(3-Bromopropyl) 3-boronobenzamide

Executive Summary

N-(3-Bromopropyl) 3-boronobenzamide is a synthetic molecule whose biological activity is not yet extensively documented in publicly available literature. However, a detailed analysis of its chemical structure provides a strong basis for predicting its mechanism of action. This guide posits that the compound functions as a Targeted Covalent Inhibitor (TCI) , a class of molecules designed to first bind to a specific biological target with high affinity and then form a permanent, irreversible covalent bond, leading to potent and durable inactivation.

This prediction is based on the presence of two key functional moieties:

  • A boronic acid group , which is well-established as a reversible binder to diol-containing structures often found in the active sites of enzymes or on cell surface glycoproteins. This group likely serves as the "targeting" or "homing" device.

  • A bromopropyl group , a classic alkylating agent capable of forming a stable covalent bond with nucleophilic residues on a protein target. This serves as the "warhead" for irreversible inactivation.

This whitepaper will deconstruct the predicted mechanism, propose a two-step model of action, and outline a comprehensive experimental workflow for the validation of this hypothesis and the identification of its biological target(s).

Introduction: Deconstructing a Bifunctional Molecule

The rational design of enzyme inhibitors and therapeutic agents often involves the strategic combination of functional groups to achieve a desired biological effect. The structure of N-(3-Bromopropyl) 3-boronobenzamide presents a compelling case study in this approach. It links a phenylboronic acid, known for its reversible covalent interactions, with an alkyl halide, a classic electrophile for irreversible covalent modification. The benzamide linker provides a rigid scaffold, orienting these two reactive centers for a potential synergistic interaction with a protein target.

This guide will explore the distinct roles of each moiety and then synthesize them into a unified, testable hypothesis for the compound's overall mechanism of action.

Part 1: The Boronic Acid Moiety - A Reversible Targeting Ligand

The boronic acid group is a versatile functional group in medicinal chemistry, most famously utilized in the proteasome inhibitor bortezomib. Its utility stems from its ability to form reversible covalent bonds with nucleophiles, particularly the cis-1,2- or 1,3-diols present in many biological molecules, including carbohydrates and certain amino acid side chains like serine.

Mechanism of Boronic Acid Interaction

The boron atom in a boronic acid is electron-deficient and can readily interact with nucleophilic hydroxyl groups. When a boronic acid encounters a diol in the correct spatial orientation, it can undergo an esterification reaction to form a cyclic boronate ester. This interaction is typically reversible, with the stability of the boronate ester complex depending on the pH and the geometry of the diol. In the context of a protein, this interaction can anchor the molecule within a specific binding pocket, such as the active site of a serine protease, where the catalytic serine can act as one of the nucleophiles.

Role in Target Recognition and Affinity

The boronic acid moiety is predicted to be the primary determinant of binding specificity for N-(3-Bromopropyl) 3-boronobenzamide. It allows the molecule to sample various potential binding sites and reversibly dock with targets that present a favorable diol or a suitably positioned nucleophile. This initial, reversible binding step is crucial for increasing the local concentration of the compound at the target site, thereby enhancing the probability of the subsequent covalent modification.

Part 2: The Bromopropyl Moiety - A Covalent Inactivator

The 3-bromopropyl group is an alkylating agent. The carbon atom attached to the bromine is electrophilic due to the electron-withdrawing nature of the halogen. This makes it susceptible to nucleophilic attack by electron-rich functional groups found on amino acid side chains within proteins.

Mechanism of Alkylation

This reaction is a classic SN2 (bimolecular nucleophilic substitution) reaction. A nucleophilic residue on the protein target attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable, irreversible covalent bond. Common biological nucleophiles capable of this reaction include:

  • Cysteine (thiol group): A potent nucleophile.

  • Histidine (imidazole ring): A common nucleophile in enzyme active sites.

  • Lysine (primary amine): Can also act as a nucleophile.

The formation of this covalent bond permanently modifies the protein, which can lead to complete and irreversible inhibition of its function.

Part 3: The Integrated Mechanism - A Targeted Covalent Inhibitor (TCI) Hypothesis

The true potential of N-(3-Bromopropyl) 3-boronobenzamide lies in the synergy between its two functional groups. We propose a two-step mechanism of action that is characteristic of a Targeted Covalent Inhibitor.

Step 1: Reversible Binding (Target Recognition) The boronic acid group first guides the molecule to its target protein, forming a reversible boronate ester complex. This initial binding event orients the molecule within the binding pocket.

Step 2: Irreversible Inactivation (Covalent Modification) Once the molecule is appropriately positioned, the bromopropyl "warhead" is presented to a nearby nucleophilic residue. The proximity and favorable orientation facilitate the SN2 reaction, leading to the formation of an irreversible covalent bond and the permanent inactivation of the protein.

This two-step process provides both high affinity and lasting therapeutic effect, as the irreversible nature of the final bond means that the biological effect can persist even after the compound has been cleared from systemic circulation.

Visualizing the Proposed Mechanism

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Irreversible Inactivation Compound N-(3-Bromopropyl) 3-boronobenzamide Target Target Protein (with Diol/Nucleophile) Complex Reversible Boronate Ester Complex Compound->Complex Ki Target->Complex Complex->Compound koff Inactive_Complex Irreversibly Bound Covalent Complex Complex->Inactive_Complex kinact (Alkylation)

Caption: Proposed two-step mechanism of N-(3-Bromopropyl) 3-boronobenzamide.

Proposed Research Workflow for Target Identification and Validation

To validate this hypothesis and identify the specific cellular target(s) of N-(3-Bromopropyl) 3-boronobenzamide, a systematic, multi-step experimental approach is required. A powerful technique for this purpose is Activity-Based Protein Profiling (ABPP) .

Experimental Protocol: ABPP for Target Identification
  • Probe Synthesis: Synthesize an "clickable" analog of the compound by replacing the bromine with an azide or adding a terminal alkyne to the propyl chain. This allows for later visualization and enrichment using click chemistry.

  • Cell Lysate Labeling:

    • Treat a complex proteome (e.g., cell lysate or live cells) with the probe molecule for a defined period.

    • Include a control group treated with a vehicle (e.g., DMSO).

    • A competition experiment can also be run, where the lysate is pre-incubated with the original, non-clickable compound before adding the probe. A reduction in labeling for a specific protein would confirm it as a target.

  • Click Chemistry:

    • After incubation, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) to the probe-labeled proteins.

  • Enrichment and Identification:

    • If a biotin tag was used, use streptavidin beads to enrich the covalently labeled proteins, separating them from the rest of the proteome.

    • Elute the bound proteins and digest them into peptides using trypsin.

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were labeled by the probe.

  • Validation:

    • Validate the identified hits using orthogonal methods, such as Western blotting, recombinant protein inhibition assays, or cellular thermal shift assays (CETSA).

Visualizing the ABPP Workflow

G start Synthesize Clickable Probe labeling Incubate Probe with Cell Lysate/Live Cells start->labeling click Click Chemistry Reaction (Add Biotin/Fluorophore Tag) labeling->click enrich Enrichment of Labeled Proteins (Streptavidin Pulldown) click->enrich digest On-Bead Tryptic Digestion enrich->digest ms LC-MS/MS Analysis digest->ms identify Protein Identification (Database Search) ms->identify validate Target Validation (Western Blot, CETSA) identify->validate

Caption: Activity-Based Protein Profiling (ABPP) workflow for target ID.

Conclusion and Future Directions

While N-(3-Bromopropyl) 3-boronobenzamide remains an uncharacterized molecule in the public domain, its structure strongly implies a sophisticated mechanism of action as a Targeted Covalent Inhibitor. The boronic acid likely confers target specificity through reversible binding, while the bromopropyl group ensures potent, irreversible inactivation. This dual-action design is a hallmark of modern inhibitor development, offering the potential for high potency and prolonged duration of action.

The immediate path forward for any research program involving this compound should be the experimental validation of its predicted mechanism and the unambiguous identification of its cellular targets. The ABPP workflow detailed in this guide provides a robust and field-proven strategy to achieve this. Subsequent studies would involve detailed kinetic analysis to determine the rates of reversible binding (Ki) and irreversible inactivation (kinact), as well as structural biology efforts to elucidate the precise binding mode. The insights gained from such studies would be invaluable for optimizing the compound's structure and developing it into a selective and potent chemical probe or a potential therapeutic lead.

References

  • Title: The proteasome as a therapeutic target in cancer. Source: Annual Review of Medicine, 2006. URL: [Link]

  • Title: Boronic acid drugs in clinical trials: a patent review (2018-present). Source: Expert Opinion on Therapeutic Patents, 2021. URL: [Link]

  • Title: Boronic Acids in Medicinal Chemistry: A Patent Review. Source: Pharmaceuticals (Basel), 2021. URL: [Link]

  • Title: Targeted Covalent Inhibitors: A Review of the Current Landscape and Future Directions. Source: Journal of Medicinal Chemistry, 2020. URL: [Link]

  • Title: The rise of targeted covalent inhibitors. Source: Nature Reviews Drug Discovery, 2013. URL: [Link]

  • Title: Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Source: Annual Review of Biochemistry, 2005. URL: [Link]

Exploratory

An In-depth Technical Guide to the Reactivity and Application of N-(3-Bromopropyl) 3-boronobenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical reactivity of N-(3-Bromopropyl) 3-boronobenzamide, a bifunctional molecule o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of N-(3-Bromopropyl) 3-boronobenzamide, a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. The document elucidates the orthogonal reactivity of its two key functional groups: the arylboronic acid and the bromopropyl moiety. We will delve into the mechanistic underpinnings of cornerstone reactions such as the Suzuki-Miyaura and Chan-Lam couplings, providing field-proven insights into experimental design. Furthermore, this guide will explore the strategic application of this compound as a molecular linker, particularly in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). Detailed, self-validating experimental protocols are provided to empower researchers in harnessing the unique synthetic potential of this versatile reagent.

Introduction: A Molecule of Duality

N-(3-Bromopropyl) 3-boronobenzamide is a unique chemical entity that marries two of modern organic chemistry's most powerful functional groups: an arylboronic acid and an alkyl bromide. This duality is the cornerstone of its utility, offering a platform for sequential, controlled chemical modifications. The boronic acid function serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium- and copper-catalyzed cross-coupling reactions. Concurrently, the bromopropyl group provides a classic electrophilic site for nucleophilic substitution, allowing for the introduction of a wide array of functionalities. This orthogonal reactivity makes N-(3-Bromopropyl) 3-boronobenzamide an invaluable tool for the construction of complex molecular architectures, particularly in the burgeoning field of bifunctional molecules.[1][2][3]

Table 1: Physicochemical Properties of N-(3-Bromopropyl) 3-boronobenzamide [4]

PropertyValue
Synonyms 3-(3-Bromopropylcarbamoyl)benzeneboronic acid, 3-[(3-Bromopropyl)carbamoyl]phenylboronic acid
CAS Number 850567-42-9
Molecular Formula C10H13BBrNO3
Molecular Weight 285.9 g/mol
Appearance Off-white to white solid
Purity Typically ≥97%

The Heart of Reactivity: The Arylboronic Acid Moiety

The arylboronic acid group is a cornerstone of modern synthetic chemistry, prized for its stability, low toxicity, and diverse reactivity.[1] Its utility stems from the ability of the boron atom to participate in transmetalation with transition metal catalysts, enabling a host of cross-coupling reactions.

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Nobel Prize-winning Suzuki-Miyaura reaction is arguably the most prominent application of boronic acids, facilitating the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is a well-elucidated, three-step process:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide, forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic substituent to the Pd(II) complex.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

The Chan-Lam Coupling: Crafting Carbon-Heteroatom Bonds

The Chan-Lam coupling offers a powerful and complementary approach to the Suzuki-Miyaura reaction, enabling the formation of carbon-heteroatom bonds (C-N, C-O, C-S).[5][6][7] This copper-catalyzed reaction is particularly attractive due to its often mild reaction conditions, which can frequently be conducted at room temperature and open to the air.[6]

Mechanism: While the exact mechanism can be complex and substrate-dependent, a generally accepted pathway involves:

  • Ligand Exchange: The amine or alcohol substrate coordinates with the Cu(II) catalyst.

  • Transmetalation: The arylboronic acid transfers its aryl group to the copper center.

  • Reductive Elimination: The aryl group and the heteroatom nucleophile couple and are eliminated from a Cu(III) intermediate, forming the desired product and a Cu(I) species.[6]

  • Oxidation: The Cu(I) is re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.

Chan_Lam_Coupling cluster_reactants Reactants Cu(II) Cu(II) Cu(II)-NuH Cu(II)-NuH Cu(II)->Cu(II)-NuH Coordination (NuH = R2NH, ROH) Ar-Cu(II)-Nu Ar-Cu(II)-Nu Cu(II)-NuH->Ar-Cu(II)-Nu Transmetalation (Ar-B(OH)2) Ar-Cu(III)-Nu Ar-Cu(III)-Nu Ar-Cu(II)-Nu->Ar-Cu(III)-Nu Oxidation Cu(I) Cu(I) Ar-Cu(III)-Nu->Cu(I) Reductive Elimination Ar-Nu Ar-Nu Ar-Cu(III)-Nu->Ar-Nu Product Cu(I)->Cu(II) Oxidation (O2) Ar-B(OH)2 Ar-B(OH)2 NuH NuH

Figure 2: Generalized catalytic cycle of the Chan-Lam coupling.

The Second Handle: Reactivity of the Bromopropyl Group

The 3-bromopropyl moiety of N-(3-Bromopropyl) 3-boronobenzamide provides a classic electrophilic center for nucleophilic substitution reactions (SN2). This functionality allows for the covalent attachment of a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. The three-carbon linker offers flexibility and appropriate spacing for the construction of larger, more complex molecules.

A Bifunctional Linker in Action: A Hypothetical PROTAC Synthesis

The true power of N-(3-Bromopropyl) 3-boronobenzamide lies in the orthogonal reactivity of its two functional groups. This allows for a two-step synthetic strategy where the boronic acid and the alkyl bromide can be reacted independently under different conditions. A prime application of such a molecule is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[3][7]

In a hypothetical synthesis, N-(3-Bromopropyl) 3-boronobenzamide can serve as the core linker, first undergoing a Suzuki-Miyaura coupling to attach a protein of interest (POI) ligand, followed by a nucleophilic substitution to append an E3 ligase ligand.

PROTAC_Synthesis cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Nucleophilic Substitution A N-(3-Bromopropyl) 3-boronobenzamide C Intermediate A->C Pd Catalyst, Base B POI-Halide B->C D Intermediate F Final PROTAC D->F Base E E3 Ligase Ligand-Nucleophile E->F

Figure 3: Hypothetical two-step synthesis of a PROTAC using N-(3-Bromopropyl) 3-boronobenzamide.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for Suzuki-Miyaura couplings and nucleophilic substitutions. They should be adapted and optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of N-(3-Bromopropyl) 3-boronobenzamide with an Aryl Halide

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of the boronic acid moiety.

Materials:

  • N-(3-Bromopropyl) 3-boronobenzamide

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N-(3-Bromopropyl) 3-boronobenzamide (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (0.02-0.05 equivalents).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the coupled product.

Protocol 2: Nucleophilic Substitution on the Bromopropyl Chain

This protocol outlines the reaction of the bromopropyl group with a primary or secondary amine, a common step in appending an E3 ligase ligand.

Materials:

  • The product from Protocol 1

  • Amine nucleophile (1.5-2.0 equivalents)

  • Base (e.g., K2CO3, DIPEA)

  • Solvent (e.g., DMF, Acetonitrile)

  • Standard laboratory glassware

Procedure:

  • Dissolve the product from Protocol 1 in the chosen solvent in a round-bottom flask.

  • Add the amine nucleophile and the base.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final bifunctional molecule.

Stability and Handling Considerations

Arylboronic acids are generally stable compounds, but they can be susceptible to certain degradation pathways, such as protodeboronation (loss of the boronic acid group) under certain conditions.[1] It is advisable to store N-(3-Bromopropyl) 3-boronobenzamide in a cool, dry place. During reactions, particularly the Suzuki-Miyaura coupling, the use of an inert atmosphere is recommended to prevent oxidative degradation of the palladium catalyst. The bromopropyl group is a reactive alkyl halide and should be handled with appropriate care, avoiding exposure to strong nucleophiles during storage.

Conclusion

N-(3-Bromopropyl) 3-boronobenzamide is a highly valuable synthetic building block that offers chemists a reliable platform for the construction of complex molecules. Its orthogonal reactivity, with the boronic acid enabling sophisticated cross-coupling chemistry and the alkyl bromide providing a site for nucleophilic attack, makes it an ideal linker for the synthesis of bifunctional molecules like PROTACs. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this versatile compound in their synthetic endeavors, ultimately accelerating the pace of drug discovery and development.

References

  • A review on the reactivity of arylboronic acids. RSC Publishing. [Link]

  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Chan–Lam coupling. Wikipedia. [Link]

  • COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction. MARM-ACS. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. [Link]

  • Orthogonal Reactivity in Boryl-Substituted Organotrifluoroborates. PMC - NIH. [Link]

  • Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. Diva-portal.org. [Link]

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PMC - NIH. [Link]

  • Unifying principles of bifunctional, proximity-inducing small molecules. PMC - NIH. [Link]

  • Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Semantic Scholar. [Link]

  • Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes. WuXi Biology. [Link]

Sources

Foundational

"N-(3-Bromopropyl) 3-boronobenzamide" structural analysis

An In-Depth Technical Guide to the Structural Analysis of N-(3-Bromopropyl) 3-boronobenzamide Abstract N-(3-Bromopropyl) 3-boronobenzamide is a bifunctional molecule of significant interest in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analysis of N-(3-Bromopropyl) 3-boronobenzamide

Abstract

N-(3-Bromopropyl) 3-boronobenzamide is a bifunctional molecule of significant interest in medicinal chemistry and drug development, particularly as a building block in the synthesis of complex molecules and PROTACs (Proteolysis Targeting Chimeras). Its structure incorporates a phenylboronic acid, an amide linkage, and an alkyl bromide, creating a versatile scaffold for further chemical modification. A rigorous and unambiguous confirmation of its molecular structure is paramount for its application in research and development. This guide provides a comprehensive, multi-technique approach to the structural analysis of this compound, grounded in field-proven methodologies and scientific causality. It is intended for researchers, chemists, and quality control specialists who require a robust framework for validating the identity, purity, and three-dimensional architecture of N-(3-Bromopropyl) 3-boronobenzamide and analogous small molecules.

Introduction: The Molecular Blueprint

N-(3-Bromopropyl) 3-boronobenzamide (CAS Number: 850567-42-9) possesses a defined molecular structure that dictates its chemical reactivity and utility.[1] A successful structural analysis is not a single experiment but an integrated workflow where each technique provides a unique and complementary piece of the puzzle. This guide outlines a logical progression from initial spectroscopic fingerprinting to definitive three-dimensional structure determination.

Table 1: Core Molecular Properties of N-(3-Bromopropyl) 3-boronobenzamide

PropertyValueSource
Molecular Formula C₁₀H₁₃BBrNO₃[1]
Molecular Weight 285.9 g/mol [1]
CAS Number 850567-42-9[1]

The analytical journey we will embark upon is designed to validate every key feature of the molecule: the substituted aromatic ring, the amide bond, the propyl chain, the terminal bromide, and the critical boronic acid moiety.

G Integrated Analytical Workflow cluster_0 Initial Characterization cluster_1 Purity & Separation cluster_2 Definitive Structure NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) - Connectivity - Functional Groups HPLC HPLC - Purity Assessment - Quantification NMR->HPLC Confirm identity of major peak Report Final Structural Report NMR->Report MS Mass Spectrometry (ESI-MS) - Molecular Weight - Isotopic Pattern MS->HPLC MS->Report XRD X-Ray Crystallography - 3D Atomic Arrangement - Unambiguous Confirmation HPLC->XRD Requires pure material for crystallization HPLC->Report XRD->Report Sample Test Sample Sample->NMR Sample->MS

Caption: Overall workflow for the structural analysis of N-(3-Bromopropyl) 3-boronobenzamide.

Foundational Analysis: Spectroscopic Fingerprinting

The initial phase of analysis relies on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide rapid, high-confidence data regarding the molecular connectivity and mass, forming the bedrock of the structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this specific compound, a suite of experiments including ¹H, ¹³C, and ¹¹B NMR is essential.

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice as it readily solubilizes the polar benzamide and boronic acid groups, and its exchangeable amide and hydroxyl protons are often clearly visible.

2.1.1 Experimental Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of N-(3-Bromopropyl) 3-boronobenzamide directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Solubilization: Gently vortex or sonicate the sample until it is fully dissolved. A clear, particulate-free solution is required.

  • Analysis: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a spectrometer (e.g., 400 MHz or higher). ¹¹B NMR is crucial for confirming the presence and electronic environment of the boron atom.[2]

2.1.2 Data Interpretation: Expected Spectral Features

The true power of NMR lies in predicting the spectrum based on the proposed structure and matching it to the experimental data.

Table 2: Predicted ¹H NMR Signals for N-(3-Bromopropyl) 3-boronobenzamide in DMSO-d₆

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment
Ar-H7.5 - 8.2Multiplet4HAromatic protons on the benzamide ring
NH -C=O~8.6Triplet1HAmide proton, coupled to adjacent CH₂
N-CH₂ ~3.3Quartet2HMethylene group adjacent to the amide nitrogen
CH₂ -Br~3.6Triplet2HMethylene group adjacent to the bromine atom
-CH₂-CH₂ -CH₂-~2.1Quintet2HCentral methylene group of the propyl chain
B(OH )₂~8.0 (broad)Singlet2HBoronic acid hydroxyl protons
  • ¹³C NMR: Will show 10 distinct carbon signals corresponding to the molecular structure.

  • ¹¹B NMR: A single, relatively broad resonance between δ 20-30 ppm is characteristic of a trigonal planar arylboronic acid, providing definitive evidence for this functional group.[2]

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial isotopic information that serves as a structural validation checkpoint. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule.

Expert Insight: The presence of both Boron and Bromine in the molecule creates a highly distinctive isotopic pattern that is nearly impossible to misinterpret. This is a key self-validating feature of the mass spectrum. Boron has two stable isotopes, ¹¹B (~80%) and ¹⁰B (~20%), while Bromine has two, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[3][4]

2.2.1 Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Acquire spectra in both positive and negative ion modes. Positive mode is expected to show the protonated molecule [M+H]⁺, while negative mode may show the deprotonated molecule [M-H]⁻ or adducts.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion cluster and compare the observed m/z values and isotopic pattern to the theoretical values.

2.2.2 Data Interpretation: The Isotopic Signature

The mass spectrum will not show a single peak for the molecular ion, but rather a cluster of peaks reflecting the natural abundance of Br and B isotopes.

Table 3: Theoretical Isotopic Distribution for the [M+H]⁺ Ion of C₁₀H₁₃BBrNO₃

Ion SpeciesCalculated m/zRelative Abundance (%)Comment
C₁₀H₁₄¹⁰B⁷⁹BrNO₃⁺285.02~19Lightest combination
C₁₀H₁₄¹¹B⁷⁹BrNO₃⁺286.02~78Most abundant ¹¹B, lighter Br
C₁₀H₁₄¹⁰B⁸¹BrNO₃⁺287.02~19Lightest B, heavier Br
C₁₀H₁₄¹¹B⁸¹BrNO₃⁺288.02~76Most abundant overall cluster

The observation of this unique "double doublet" pattern provides exceptionally high confidence in the elemental composition.

Definitive Analysis: Purity and 3D Architecture

Once the molecular connectivity and mass are established, the focus shifts to assessing the sample's purity and, if required, determining its absolute three-dimensional structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of small molecules. For boronic acids, a reverse-phase method is typically employed.

Expert Insight: Boronic acids can pose challenges in chromatography. It is often necessary to use a mobile phase with a low pH (e.g., 0.1% formic or trifluoroacetic acid) to suppress the ionization of the boronic acid group, ensuring good peak shape and retention on a C18 column.[5][6]

3.1.1 Experimental Protocol: Reverse-Phase HPLC

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm) where the aromatic ring absorbs.

  • Sample: Inject 10 µL of a ~1 mg/mL solution in the mobile phase.

The resulting chromatogram should ideally show a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the unequivocal "gold standard" for structural determination. It provides a precise 3D map of atomic positions, bond lengths, and bond angles, leaving no ambiguity about the molecule's constitution and conformation.[7][8]

Causality: The success of this technique is entirely dependent on the ability to grow a high-quality, single crystal. This is often the most challenging step. The protocol involves creating a supersaturated solution of the highly pure compound and allowing the solvent to evaporate slowly, encouraging the formation of an ordered crystal lattice.

G X-Ray Crystallography Workflow A High Purity Sample (from HPLC) B Crystal Growth (Slow Evaporation, Vapor Diffusion) A->B Dissolve in suitable solvent C Crystal Mounting & Cryo-Cooling B->C Select single, defect-free crystal D X-ray Data Collection (Diffractometer) C->D Mount on goniometer E Structure Solution (Phase Problem) D->E Process diffraction spots F Structure Refinement E->F Assign atom types & refine positions G Final Structure Validation (CIF File) F->G Check R-factor & geometry

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

3.2.1 Experimental Protocol: Crystallization and Data Collection

  • Crystallization: Dissolve the purified N-(3-Bromopropyl) 3-boronobenzamide in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate). Allow the solvent to evaporate slowly in a loosely capped vial over several days.

  • Crystal Selection: Identify a well-formed, transparent crystal under a microscope.

  • Mounting: Mount the selected crystal on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) and collect diffraction data using a modern diffractometer.[9]

  • Structure Solution & Refinement: Process the diffraction data to solve the phase problem and refine the atomic positions to yield the final crystal structure.

The final output is a crystallographic information file (CIF) containing the precise atomic coordinates, which can be visualized to confirm the structure of N-(3-Bromopropyl) 3-boronobenzamide.

Conclusion

The structural analysis of N-(3-Bromopropyl) 3-boronobenzamide is a systematic process that builds a case for the molecule's identity from foundational principles. The combination of NMR spectroscopy for connectivity, mass spectrometry for molecular weight and elemental composition, HPLC for purity, and X-ray crystallography for absolute 3D structure provides a self-validating and irrefutable body of evidence. Adherence to this multi-technique workflow ensures the highest degree of scientific integrity and confidence for professionals in research and drug development.

References

  • Vertex AI Search. N-(3-Bromopropyl) 3-boronobenzamide.
  • BenchChem. Application Notes and Protocols for Utilizing Benzamide as a Ligand in X-ray Crystallography Studies.
  • PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.
  • Wiley-VCH. 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.
  • ResearchGate. Mass spectrometnc analysis for organic boron compounds.
  • Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact.
  • Analytical Methods (RSC Publishing). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives.
  • ACS Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
  • Analytical Methods (RSC Publishing). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
  • ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.

Sources

Exploratory

The Strategic Application of N-(3-Bromopropyl) 3-boronobenzamide in Modern Drug Discovery: A Technical Guide for Researchers

Abstract The convergence of chemical biology and medicinal chemistry has ushered in an era of novel therapeutic modalities, prominent among them being targeted protein degradation (TPD). This paradigm shift from traditio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The convergence of chemical biology and medicinal chemistry has ushered in an era of novel therapeutic modalities, prominent among them being targeted protein degradation (TPD). This paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology necessitates a sophisticated and versatile chemical toolbox. This technical guide provides an in-depth exploration of N-(3-Bromopropyl) 3-boronobenzamide , a bifunctional chemical entity poised for significant applications in this evolving landscape, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will dissect the strategic rationale behind its design, its potential mechanisms of action, and provide a technical framework for its application in the development of novel protein degraders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical tools to address previously intractable therapeutic targets.

Introduction: The Rise of Bifunctional Molecules in Targeted Protein Degradation

The limitations of traditional small molecule inhibitors, particularly in addressing the "undruggable" proteome, have catalyzed the development of innovative therapeutic strategies. Targeted protein degradation has emerged as a powerful approach, utilizing the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2] At the heart of this technology are bifunctional molecules, most notably PROTACs, which act as molecular bridges between a POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2]

A PROTAC molecule is modular, comprising three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two. The design and synthesis of these components are critical for the efficacy and selectivity of the resulting degrader.[3] It is within this context that building blocks like N-(3-Bromopropyl) 3-boronobenzamide offer significant strategic advantages.

Deconstructing N-(3-Bromopropyl) 3-boronobenzamide: A Molecule of Dual Functionality

The chemical architecture of N-(3-Bromopropyl) 3-boronobenzamide reveals two key functional moieties that underpin its utility in the synthesis of bifunctional molecules: the 3-boronobenzamide group and the N-(3-Bromopropyl) group.

The 3-Boronobenzamide Moiety: A Versatile Recognition Element

The phenylboronic acid derivative at the core of this molecule serves as a versatile recognition element. Boronic acids are Lewis acids capable of forming reversible covalent bonds with diols, a common structural motif in biomolecules such as glycoproteins and certain amino acid side chains.[4] This property has been exploited for various applications in chemical biology, including the development of sensors and inhibitors.[4]

In the context of TPD, the 3-boronobenzamide moiety can potentially function in two primary capacities:

  • As a Ligand for a Protein of Interest (POI): Phenylboronic acids have been shown to bind to specific proteins, acting as "warheads" that guide the bifunctional molecule to its target.[5] This interaction can be particularly effective for proteins where traditional non-covalent interactions are weak.

  • As a Ligand for an E3 Ligase: While the repertoire of validated E3 ligase ligands is still expanding, the unique reactivity of boronic acids makes them intriguing candidates for engaging novel E3 ligases.[6] The development of new E3 ligase recruiters is a key area of research in the TPD field.

The N-(3-Bromopropyl) Group: A Reactive Handle for Linker Conjugation

The N-(3-Bromopropyl) group provides a reactive alkyl halide handle, which is a cornerstone of synthetic chemistry for constructing larger, more complex molecules. This functional group is particularly well-suited for the synthesis of PROTACs, where it can be used to attach the 3-boronobenzamide moiety to a linker, which in turn is connected to the E3 ligase ligand.

The primary utility of the bromopropyl group lies in its ability to participate in a variety of cross-coupling reactions. One of the most powerful and widely used methods for this purpose is the Suzuki-Miyaura cross-coupling reaction , which facilitates the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organohalide.[7] This reaction is known for its mild conditions and high functional group tolerance, making it ideal for the complex molecular architectures of PROTACs.

Potential Research Applications in Targeted Protein Degradation

The bifunctional nature of N-(3-Bromopropyl) 3-boronobenzamide makes it a valuable building block for the modular synthesis of PROTACs and other protein degraders. Below, we outline a conceptual workflow for its application.

Workflow for PROTAC Synthesis Utilizing N-(3-Bromopropyl) 3-boronobenzamide

This workflow outlines the strategic steps for incorporating N-(3-Bromopropyl) 3-boronobenzamide into a PROTAC synthesis campaign.

PROTAC_Synthesis_Workflow cluster_0 Phase 1: Ligand Identification & Building Block Selection cluster_1 Phase 2: Linker Synthesis & Conjugation cluster_2 Phase 3: PROTAC Assembly & Purification A Identify POI Ligand E Couple Linker to POI or E3 Ligase Ligand A->E B Identify E3 Ligase Ligand B->E C Select N-(3-Bromopropyl) 3-boronobenzamide (as POI or E3 Ligand building block) F Couple N-(3-Bromopropyl) 3-boronobenzamide to Linker-Ligand Conjugate (e.g., via Suzuki Coupling) C->F D Synthesize Linker with Orthogonal Functionality D->E E->F G Final PROTAC Molecule F->G H Purification & Characterization (HPLC, NMR, MS) G->H

Caption: A conceptual workflow for the synthesis of a PROTAC molecule utilizing N-(3-Bromopropyl) 3-boronobenzamide.

Experimental Protocol: Suzuki-Miyaura Coupling for Linker Attachment

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of N-(3-Bromopropyl) 3-boronobenzamide with a boronic acid-functionalized linker. Note: This is a representative protocol and may require optimization based on the specific substrates.

Materials:

  • N-(3-Bromopropyl) 3-boronobenzamide

  • Boronic acid-functionalized linker

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add N-(3-Bromopropyl) 3-boronobenzamide (1 equivalent).

  • Add the boronic acid-functionalized linker (1.1 equivalents).

  • Add the palladium catalyst (0.05 equivalents).

  • Add the base (3 equivalents).

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired conjugate.

Characterization and Biological Evaluation of the Resulting PROTAC

Following the synthesis and purification of the PROTAC molecule, a series of biophysical and cell-based assays are essential to validate its activity.

Assay Purpose Typical Method(s)
Binding Affinity To determine the binding affinity of the PROTAC to the POI and the E3 ligase.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST)
Ternary Complex Formation To confirm that the PROTAC induces the formation of a stable ternary complex (POI-PROTAC-E3 ligase).Size Exclusion Chromatography, Native Mass Spectrometry, Fluorescence Polarization
Target Degradation To quantify the degradation of the POI in cells.Western Blotting, In-Cell Western, Proteomics (e.g., SILAC, TMT)
Cellular Potency To determine the concentration of the PROTAC required to achieve 50% degradation (DC₅₀).Dose-response studies followed by quantitative Western Blotting or other degradation assays.
Selectivity To assess the selectivity of the PROTAC for the intended POI over other proteins.Proteome-wide analysis (e.g., Mass Spectrometry-based proteomics)

Conclusion and Future Perspectives

N-(3-Bromopropyl) 3-boronobenzamide represents a strategically designed chemical tool that capitalizes on the unique properties of both boronic acids and alkyl halides. Its bifunctional nature makes it an attractive building block for the synthesis of PROTACs and other molecular degraders. The ability of the boronic acid moiety to engage in reversible covalent interactions opens up possibilities for targeting proteins that have been challenging for traditional small molecules, as well as for exploring novel E3 ligase biology. The presence of a reactive bromopropyl handle provides a straightforward avenue for conjugation to linker systems, facilitating the modular construction of these complex therapeutic agents.

As the field of targeted protein degradation continues to mature, the demand for innovative and versatile chemical building blocks will undoubtedly increase. Molecules such as N-(3-Bromopropyl) 3-boronobenzamide are well-positioned to play a crucial role in the development of the next generation of protein degraders, ultimately expanding the druggable proteome and offering new hope for the treatment of a wide range of diseases.

References

  • D'Hooge, F., et al. (2012). Biotinylated boronic acid fluorophore conjugates: Quencher elimination strategy for imaging and saccharide detection. RSC Advances, 2, 3274-3280. Available at: [Link]

  • Ito, T., et al. (2011). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. Available at: [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-13663. Available at: [Link]

  • Kollár, L. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Organic & Biomolecular Chemistry, 22(8), 1545-1555. Available at: [Link]

  • Liu, S., et al. (2006). Ferroceneboronic acid-based amperometric biosensor for glycated hemoglobin. Sensors and Actuators B: Chemical, 113(2), 856-862. Available at: [Link]

  • Molyneux, S., & Goss, R. J. M. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Catalysis, 13(9), 6365-6374. Available at: [Link]

  • Nomura, D. K., et al. (2020). Targeted Protein Degradation via a Covalent Reversible Degrader Based on Bardoxolone. ChemRxiv. Available at: [Link]

  • Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) – Past, present and future. Drug Discovery Today: Technologies, 31, 15-27. Available at: [Link]

  • Spicer, C. D., et al. (2012). Palladium-mediated cell-surface labeling. Journal of the American Chemical Society, 134(2), 800-803. Available at: [Link]

  • Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4, 64. Available at: [Link]

  • Testa, A., et al. (2025). Methods to accelerate PROTAC drug discovery. Drug Discovery Today. Available at: [Link]

  • Tong, B., et al. (2020). Applications of Covalent Chemistry in Targeted Protein Degradation. Chembiochem, 21(18), 2573-2583. Available at: [Link]

  • Wu, T., et al. (2020). The expanding E3 ligase-ligand landscape for PROTAC technology. Molecules, 25(21), 5136. Available at: [Link]

Sources

Foundational

A Technical Guide to N-(3-Bromopropyl) 3-boronobenzamide for Novel Probe Development

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the strategic use of N-(3-Bromopropyl) 3-boronobenzamide. This bifunctional molecule represents a v...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the strategic use of N-(3-Bromopropyl) 3-boronobenzamide. This bifunctional molecule represents a versatile platform for the rational design of novel chemical probes. We will explore its synthesis, characterization, and application, focusing on the underlying chemical principles that enable its utility in sensing biologically relevant analytes. The protocols and insights provided are designed to be robust, reproducible, and grounded in established scientific literature.

The Strategic Advantage of Boronic Acids in Chemical Biology

Boronic acids have become indispensable tools in chemical biology due to their unique reactivity. Their capacity for reversible covalent bonding with cis-1,2- and 1,3-diols makes them ideal for creating sensors for saccharides, which are implicated in a vast array of biological processes and disease states.[1][2][3][4] Furthermore, arylboronic acids undergo an irreversible oxidation reaction in the presence of specific reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻).[5][6][7][8] This specific chemosensory reaction provides a direct mechanism for developing highly selective probes for oxidative stress.

N-(3-Bromopropyl) 3-boronobenzamide is intelligently designed to leverage these properties. It features:

  • An arylboronic acid moiety : The reactive "warhead" for detecting either diols or ROS/RNS.

  • A bromopropyl linker : A versatile electrophilic handle for facile conjugation to reporter molecules (e.g., fluorophores, affinity tags) via nucleophilic substitution.

This modular design allows for the rapid development of customized probes for a multitude of applications.

Synthesis and Quality Control of the Core Scaffold

A reliable and well-characterized supply of N-(3-Bromopropyl) 3-boronobenzamide is paramount for reproducible probe development. The synthesis is typically achieved through a standard amidation reaction.

Recommended Synthetic Protocol

The causality behind this protocol lies in the activation of the carboxylic acid of 3-boronobenzoic acid to facilitate nucleophilic attack by the primary amine of 3-bromopropylamine.

Materials:

  • 3-Carboxyphenylboronic acid

  • 3-Bromopropylamine hydrobromide

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture for 30 minutes at room temperature. This pre-activation step forms a highly reactive ester, minimizing side reactions.

  • In a separate flask, dissolve 3-bromopropylamine hydrobromide (1.1 eq) in a minimal amount of DMF and add DIPEA (2.5 eq) to neutralize the salt and act as the base for the coupling reaction.

  • Add the amine solution dropwise to the activated acid solution.

  • Let the reaction proceed overnight at room temperature. Monitor progress using Thin Layer Chromatography (TLC).

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. This aqueous workup removes unreacted starting materials and coupling reagents.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-(3-Bromopropyl) 3-boronobenzamide.

Quality Control and Characterization

Validation of the compound's identity and purity is a critical, self-validating step before proceeding to conjugation.

Analytical Technique Purpose and Expected Outcome
¹H NMR Confirms the presence of all protons and their chemical environment. Expect characteristic peaks for the aromatic ring, the amide N-H proton, and the three methylene groups of the propyl chain.
Mass Spectrometry (MS) Verifies the molecular weight of the compound. Expect to find the molecular ion peak [M+H]⁺ corresponding to a mass of 286.0 g/mol .
HPLC Determines the purity of the compound. A purity of >97% is recommended for reliable downstream applications.

A Modular Workflow for Novel Probe Construction

The power of N-(3-Bromopropyl) 3-boronobenzamide lies in its role as a versatile building block. The following workflow illustrates the logical progression from this core scaffold to a validated biological probe.

Caption: A modular workflow for the development of chemical probes.

Protocol: Conjugation to a Fluorescent Reporter

This protocol details the conjugation to 7-hydroxycoumarin, a common fluorophore, to create a probe for ROS. The choice of a mild base is critical to deprotonate the weakly acidic phenolic hydroxyl group without promoting hydrolysis of the boronic acid.

Materials:

  • N-(3-Bromopropyl) 3-boronobenzamide

  • 7-Hydroxycoumarin

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Anhydrous Acetonitrile

  • Reverse-phase HPLC system

Step-by-Step Methodology:

  • To a solution of 7-hydroxycoumarin (1.0 eq) in anhydrous acetonitrile, add anhydrous K₂CO₃ (2.0 eq).

  • Add N-(3-Bromopropyl) 3-boronobenzamide (1.2 eq).

  • Heat the reaction mixture to 60-70 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS to confirm the formation of the desired product.

  • Cool the reaction to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to isolate the pure probe. The use of HPLC is essential for removing unreacted starting materials which could interfere with subsequent assays.

Mechanism of Action: From Chemical Reaction to Signal

The functionality of the final probe is dictated by the boronic acid moiety. Upon interaction with its target analyte, a chemical transformation occurs that modulates the properties of the conjugated fluorophore.

Mechanism for a ROS-Activated Probe

For a ROS probe, the sensing mechanism is an irreversible oxidation. The boronic acid is a latent form of a phenol. In the presence of an oxidant like H₂O₂, it is converted to its corresponding phenol.[5][9] This transformation alters the electronic nature of the aromatic system, often through mechanisms like Photoinduced Electron Transfer (PET), leading to a significant change in fluorescence intensity.

G Probe_Latent Probe-Boronic Acid (Low Fluorescence) Probe_Active Probe-Phenol (High Fluorescence) Probe_Latent->Probe_Active Irreversible Oxidation ROS H₂O₂ / ONOO⁻ ROS->Probe_Latent

Caption: Oxidative activation mechanism of a boronic acid-based ROS probe.

Potential Applications in Research and Development

The modularity of this system enables a wide range of applications:

  • Cellular Biology: Imaging subcellular ROS production or mapping specific cell-surface glycans.

  • Drug Discovery: High-throughput screening for inhibitors of ROS-producing enzymes or enzymes involved in glycosylation.[10]

  • Diagnostics: Development of quantitative assays for disease biomarkers associated with oxidative stress or aberrant glycosylation.[4][6]

Conclusion

N-(3-Bromopropyl) 3-boronobenzamide is a highly valuable and strategically designed chemical scaffold. Its straightforward synthesis and predictable reactivity provide a robust platform for the development of bespoke chemical probes. By understanding the core principles of boronic acid chemistry and applying rigorous synthetic and analytical methodologies, researchers can effectively utilize this compound to create powerful tools for exploring complex biological questions and developing novel diagnostic and therapeutic strategies.

References

  • Sikora, A., Zielonka, J., Lopez, M., Joseph, J., & Kalyanaraman, B. (2012). Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. Frontiers in Chemistry, 3, 123. [Link]

  • Li, Y., Hou, T., & Wang, B. (2020). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. Molecules, 25(21), 5173. [Link]

  • Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., Fossey, J. S., Jenkins, A. T. A., Jiang, Y.-B., Kubo, Y., Marken, F., Sakurai, K., Zhao, J., & James, T. D. (2013). Molecular Boronic Acid-Based Saccharide Sensors. Accounts of Chemical Research, 46(2), 312–326. [Link]

  • Kalyanaraman, B., Zielonka, J., & Sikora, A. (2012). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. Toxicology and Applied Pharmacology, 262(2), 123-129. [Link]

  • Sikora, A. (2014). The use of boronate probes for the detection of reactive oxygen and nitrogen species. Journal of Biosensors & Bioelectronics, 5(4). [Link]

  • Wu, X., Li, Z., Chen, X.-X., Fossey, J. S., James, T. D., & Jiang, Y.-B. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews, 42(20), 8032-8048. [Link]

  • McDonnell, S. O., O'Donnell, K., & Diamond, D. (2018). Boronic acid fluorophores for saccharide sensing. 2018 IEEE SENSORS. [Link]

  • Zhu, H., Fan, J., Wang, J., & Peng, X. (2011). Boronic Acid Functionalized Boron Dipyrromethene Fluorescent Probes: Preparation, Characterization, and Saccharides Sensing Applications. Analytical Chemistry, 83(15), 5861–5867. [Link]

  • Aron, A., Gulyani, A., & Chang, C. J. (2010). Borinic acids as new fast-responsive triggers for hydrogen peroxide detection. Chemical Science, 1(6), 673-676. [Link]

  • Kalyanaraman, B., Zielonka, J., & Sikora, A. (2012). Boronate Probes as Diagnostic Tools for Real Time Monitoring of Peroxynitrite and Hydroperoxides. Chemical Research in Toxicology, 25(7), 1338–1348. [Link]

  • N-(3-Bromopropyl) 3-boronobenzamide. Supplier Catalog Page. [Link]

  • Wiemer, A. J., & Wiemer, D. F. (2010). Natural Products as Chemical Probes. ACS Chemical Biology, 5(1), 9–21. [Link]

Sources

Exploratory

An In-Depth Technical Guide to N-(3-Bromopropyl) 3-boronobenzamide: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Bifunctional Molecules in Targeted Therapeutics The landscape of modern drug discovery is increasingly dominated by strategie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Bifunctional Molecules in Targeted Therapeutics

The landscape of modern drug discovery is increasingly dominated by strategies that move beyond simple enzyme inhibition or receptor antagonism. Targeted protein degradation (TPD), a revolutionary approach that harnesses the cell's own ubiquitin-proteasome system, has emerged as a powerful modality for eliminating disease-causing proteins.[1] At the heart of this technology are bifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which act as molecular bridges between a target protein and an E3 ubiquitin ligase.[2] The design and synthesis of these molecular bridges, or linkers, are critical to the efficacy and selectivity of the resulting degrader. This guide provides an in-depth technical overview of N-(3-Bromopropyl) 3-boronobenzamide (CAS Number: 850567-42-9), a key building block in the construction of novel therapeutics, particularly within the realm of targeted protein degradation.

Core Properties and Synthesis of N-(3-Bromopropyl) 3-boronobenzamide

N-(3-Bromopropyl) 3-boronobenzamide is a hetero-bifunctional molecule featuring a terminal alkyl bromide and a phenylboronic acid moiety. This unique combination of reactive groups makes it a valuable tool for medicinal chemists, allowing for sequential or orthogonal conjugation to different molecular entities.

PropertyValueSource
CAS Number 850567-42-9[3]
Molecular Formula C10H13BBrNO3[3]
Molecular Weight 285.9 g/mol [3]
Melting Point 97-99°C[3]
Solubility Soluble in DMSO and methanolInferred from similar compounds
Stability Light sensitive; store protected from light at room temperature[3]
Synthetic Pathway

The synthesis of N-(3-Bromopropyl) 3-boronobenzamide is typically achieved through an amide coupling reaction between 3-boronobenzoic acid and 3-bromopropylamine or its hydrochloride salt. This reaction requires the activation of the carboxylic acid, which can be accomplished using a variety of coupling reagents.

Synthesis of N-(3-Bromopropyl) 3-boronobenzamide cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3_boronobenzoic_acid 3-Boronobenzoic Acid amide_coupling Amide Coupling 3_boronobenzoic_acid->amide_coupling Carboxylic Acid 3_bromopropylamine_hcl 3-Bromopropylamine HCl 3_bromopropylamine_hcl->amide_coupling Amine coupling_reagent EDC/HOBt or HATU coupling_reagent->amide_coupling base DIPEA or Triethylamine base->amide_coupling solvent DMF or DCM solvent->amide_coupling target_molecule N-(3-Bromopropyl) 3-boronobenzamide amide_coupling->target_molecule

Caption: Synthetic scheme for N-(3-Bromopropyl) 3-boronobenzamide.

Detailed Synthesis Protocol

This protocol describes a general procedure for the synthesis of N-(3-Bromopropyl) 3-boronobenzamide using a standard amide coupling method.

Materials:

  • 3-Boronobenzoic acid

  • 3-Bromopropylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-boronobenzoic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve 3-bromopropylamine hydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (2.5 eq).

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford N-(3-Bromopropyl) 3-boronobenzamide as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery: A Bifunctional Linker for PROTACs

The unique structure of N-(3-Bromopropyl) 3-boronobenzamide makes it an ideal building block for the synthesis of PROTACs. In this context, it serves as a bifunctional linker, with each end capable of being coupled to a different moiety.

  • The 3-Bromopropyl Group: This functional group serves as a versatile handle for conjugation. The bromine atom is a good leaving group, making it susceptible to nucleophilic substitution by amines, thiols, or other nucleophiles present on a ligand that binds to the target protein of interest.

  • The 3-Boronobenzamide Moiety: The boronic acid group is a key pharmacophore known to form reversible covalent bonds with serine residues in the active sites of enzymes. This property can be exploited to target certain classes of E3 ligases. While not a direct binder for commonly used E3 ligases like Cereblon or VHL in its simple form, the phenylboronic acid scaffold can be further elaborated or used to target other E3 ligases that have a serine in their catalytic or binding sites. Alternatively, the boronic acid can be protected and the phenyl ring functionalized to attach to a known E3 ligase ligand.

Mechanism of Action in a PROTAC Construct

A PROTAC constructed using N-(3-Bromopropyl) 3-boronobenzamide as a linker would function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

PROTAC Mechanism of Action cluster_PROTAC PROTAC Molecule Target_Ligand Target Protein Ligand Linker N-(3-Bromopropyl) 3-boronobenzamide (as linker) E3_Ligand E3 Ligase Ligand Ternary_Complex Ternary Complex (POI-PROTAC-E3) Linker->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Recycling PROTAC Recycled Ternary_Complex->Recycling releases Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocol: Synthesis and Evaluation of a PROTAC

This protocol outlines a general workflow for using N-(3-Bromopropyl) 3-boronobenzamide to synthesize a PROTAC and evaluate its activity.

Part 1: PROTAC Synthesis

  • Conjugation to Target Ligand: React N-(3-Bromopropyl) 3-boronobenzamide with a target protein ligand containing a nucleophilic group (e.g., an amine or thiol). This is typically done in a suitable solvent with a base to facilitate the nucleophilic substitution of the bromide.

  • Purification: Purify the resulting intermediate by HPLC.

  • Conjugation to E3 Ligase Ligand: Couple the boronic acid moiety of the intermediate to a suitable E3 ligase ligand. This may involve a Suzuki coupling or another cross-coupling reaction if the E3 ligase ligand has an appropriate functional group. Alternatively, an amide coupling can be performed if the boronic acid is first converted to a different functional group.

  • Final Purification: Purify the final PROTAC molecule by preparative HPLC and confirm its identity by mass spectrometry and NMR.

Part 2: In Vitro Evaluation

  • Cell Culture: Culture a cell line that expresses the target protein of interest.

  • Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours).

  • Western Blot Analysis: Lyse the cells and perform a Western blot analysis to determine the levels of the target protein. A successful PROTAC will show a dose-dependent decrease in the target protein levels.

  • MTT or CellTiter-Glo Assay: Perform a cell viability assay to assess the cytotoxic effects of the PROTAC.

Conclusion

N-(3-Bromopropyl) 3-boronobenzamide is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its bifunctional nature, combining a reactive alkyl bromide with a phenylboronic acid, provides medicinal chemists with a flexible platform for constructing novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation. The strategic incorporation of this linker can significantly impact the efficacy and pharmacological properties of the resulting drug candidates. As the quest for more selective and potent therapies continues, the demand for innovative chemical tools like N-(3-Bromopropyl) 3-boronobenzamide is certain to grow.

References

  • Warner, D. J., & Aggarwal, V. K. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. UCL Discovery. [Link]

  • Foley, D. J., & Scott, J. S. (2020). Current strategies for the design of PROTAC linkers: a critical review. Future Medicinal Chemistry, 12(16), 1467-1485. [Link]

  • Wikipedia. Boronic acid. [Link]

  • PrepChem. Synthesis of N-(3-bromopropyl)-phthalimide. [Link]

  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

  • Google Patents. CN102659836B - Method for preparing amifostine.
  • De Gruyter. Convenient amidation of carboxyl group of carboxyphenylboronic acids. [Link]

  • Bio-Techne. Targeted Protein Degradation. [Link]

  • Cheméo. Chemical Properties of Benzene, (3-bromopropyl)- (CAS 637-59-2). [Link]

  • PubChem. (3-Bromopropyl)benzene. [Link]

  • Knowledge Commons. Owen Doerksen. [Link]

Sources

Foundational

"N-(3-Bromopropyl) 3-boronobenzamide" molecular weight and formula

A Technical Guide to N-(3-Bromopropyl) 3-boronobenzamide: A Versatile Linker for Targeted Protein Degradation Abstract N-(3-Bromopropyl) 3-boronobenzamide is a specialized chemical compound of significant interest to res...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to N-(3-Bromopropyl) 3-boronobenzamide: A Versatile Linker for Targeted Protein Degradation

Abstract

N-(3-Bromopropyl) 3-boronobenzamide is a specialized chemical compound of significant interest to researchers in drug discovery and chemical biology. As a heterobifunctional molecule, it incorporates two distinct reactive moieties: an alkyl bromide and a boronic acid. This unique structure positions it as a valuable building block, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are an emerging class of therapeutics that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2] This guide provides an in-depth overview of N-(3-Bromopropyl) 3-boronobenzamide, detailing its chemical properties, its strategic application in the design of protein degraders, a representative experimental protocol, and essential safety information.

Physicochemical Properties

N-(3-Bromopropyl) 3-boronobenzamide is a solid at room temperature and is noted to be light-sensitive.[3] Its core identity and characteristics are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₃BBrNO₃[3]
Molecular Weight 285.9 g/mol [3][4]
CAS Number 850567-42-9[3]
Synonyms 3-(3-Bromopropylcarbamoyl)benzeneboronic acid, 3-[(3-Bromopropyl)carbamoyl]phenylboronic acid[3]
Purity ≥97%[3]
Storage Room temperature, protected from light[3]

Strategic Application in Targeted Protein Degradation

The primary utility of N-(3-Bromopropyl) 3-boronobenzamide is as a linker or building block in the construction of PROTACs.[4] Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that aims to remove pathogenic proteins entirely, rather than merely inhibiting their function.[5]

The PROTAC Concept: PROTACs are chimeric molecules composed of three key parts:

  • A Warhead: Binds to a specific Protein of Interest (POI) that is targeted for degradation.

  • An E3 Ligase Ligand: Recruits a component of the cell's ubiquitin-proteasome system.

  • A Linker: Covalently connects the warhead and the E3 ligase ligand.

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin molecules to the POI. This "tagging" marks the POI for destruction by the proteasome, the cell's protein disposal machinery.[6][7]

N-(3-Bromopropyl) 3-boronobenzamide serves as a versatile component for linker synthesis. The bromopropyl group is a reactive electrophile, ideal for forming a stable bond with a nucleophilic site (such as an amine or phenol) on an E3 ligase ligand, like derivatives of thalidomide or pomalidomide which bind the Cereblon (CRBN) E3 ligase.[5] The boronobenzamide portion provides a rigid, well-defined scaffold that contributes to the overall length and geometry of the linker, which is a critical determinant of a PROTAC's efficacy.

PROTAC_Workflow cluster_0 PROTAC Assembly cluster_1 Resulting PROTAC Molecule E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) Linker N-(3-Bromopropyl) 3-boronobenzamide E3_Ligand->Linker Alkylation (SN2 Reaction) PROTAC E3 Ligand—Linker—Warhead POI_Ligand Target Protein Ligand (Warhead) Linker->POI_Ligand Amide Coupling or Suzuki Coupling

A diagram illustrating the role of N-(3-Bromopropyl) 3-boronobenzamide in PROTAC synthesis.

Experimental Protocol: Synthesis of an E3 Ligase-Linker Conjugate

This protocol provides a generalized, self-validating procedure for conjugating N-(3-Bromopropyl) 3-boronobenzamide to a nucleophilic E3 ligase ligand, a critical first step in a multi-step PROTAC synthesis.

Objective: To synthesize a key intermediate by reacting 4-amino-pomalidomide (an E3 ligase ligand) with N-(3-Bromopropyl) 3-boronobenzamide via N-alkylation.

Materials:

  • 4-Amino-Pomalidomide

  • N-(3-Bromopropyl) 3-boronobenzamide (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 3.0 eq), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-pomalidomide (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve/suspend the solids. Stir the mixture for 10 minutes at room temperature. Causality: DMF is a polar aprotic solvent that facilitates SN2 reactions. K₂CO₃ is a mild base used to deprotonate the amine nucleophile, increasing its reactivity.

  • Reagent Addition: Add N-(3-Bromopropyl) 3-boronobenzamide (1.1 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate. Causality: This separates the organic product from the inorganic salts and DMF.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally brine. This removes residual DMF and acidic/basic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Validation Step): Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure product.

  • Characterization (Validation Step): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass will correspond to the sum of the reactants minus HBr.

Safety and Handling

As with all laboratory chemicals, N-(3-Bromopropyl) 3-boronobenzamide should be handled with care in a well-ventilated area or chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes.[9] In case of contact, wash the affected area thoroughly with soap and water.

  • Storage: Store the compound in a tightly sealed container in a dry place, protected from light, as it is known to be light-sensitive.[3][10]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[8]

Conclusion

N-(3-Bromopropyl) 3-boronobenzamide is a strategically designed chemical tool that empowers researchers in the field of targeted protein degradation. Its defined structure and dual reactivity make it an effective building block for the linkers of PROTACs and other advanced therapeutic constructs. Understanding its properties and synthetic applications is key for professionals engaged in the development of next-generation medicines that can target and eliminate the root causes of disease at the protein level.

References

  • N-(3-Bromopropyl) 4-Boronobenzamide, 98% Purity, C10H13BBrNO3, 1 gram. Millipore Sigma. [Link]

  • Safety Data Sheet - DBNPA 20%. Uniphos Chemicals. [Link]

  • N-3-Bromopropylphthalimide. PubChem, National Institutes of Health. [Link]

  • Targeted Protein Degradation by Small Molecules. Annual Review of Cancer Biology. [Link]

  • (3-Bromopropyl)benzene. PubChem, National Institutes of Health. [Link]

  • N-(3-bromopropyl)-phthalimide. ChemBK. [Link]

  • Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.). The Biochemist. [Link]

  • Advances in targeted degradation of endogenous proteins. BMC Biology. [Link]

  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules. [Link]

  • Targeted protein degradation: advances in drug discovery and clinical practice. Signal Transduction and Targeted Therapy. [Link]

Sources

Exploratory

An In-depth Technical Guide to N-(3-Bromopropyl) 3-boronobenzamide in Early-Stage Drug Discovery

This guide provides a comprehensive technical overview of N-(3-Bromopropyl) 3-boronobenzamide, a molecule poised to be a valuable tool for researchers, scientists, and drug development professionals. We will delve into i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(3-Bromopropyl) 3-boronobenzamide, a molecule poised to be a valuable tool for researchers, scientists, and drug development professionals. We will delve into its rational design, a proposed synthetic route, and its potential applications in the multifaceted world of early-stage drug discovery.

Introduction: A Molecule Designed for Purpose

N-(3-Bromopropyl) 3-boronobenzamide is a strategically designed chemical entity that incorporates three key functional groups, each contributing to its potential as a versatile instrument in drug discovery:

  • The Boronic Acid Moiety: This functional group is of significant interest in medicinal chemistry. Boronic acids are known to form reversible covalent bonds with diols, which are present in a wide array of biological molecules, including sugars and glycoproteins.[1] Furthermore, the boron atom can interact with the catalytic serine residue in serine proteases, making boronic acid-containing compounds potent enzyme inhibitors.[2] The first-in-class proteasome inhibitor, Bortezomib, is a testament to the therapeutic potential of boronic acids.[2][3]

  • The Benzamide Scaffold: The benzamide core provides a rigid framework that is a common feature in many approved drugs. This scaffold can participate in hydrogen bonding interactions with biological targets, contributing to binding affinity and selectivity.

  • The Bromopropyl Group: This functional group acts as a reactive "handle." The bromine atom is a good leaving group, making the propyl chain an electrophilic site susceptible to nucleophilic attack.[4] This allows for the formation of a stable covalent bond with nucleophilic residues (such as cysteine, lysine, or histidine) on a target protein. This feature opens up possibilities for its use as a covalent inhibitor or as a component of chemical probes for target identification.[5]

The combination of these three functionalities in a single molecule makes N-(3-Bromopropyl) 3-boronobenzamide a promising candidate for various applications in drug discovery, from fragment-based screening to the development of targeted covalent inhibitors and chemical probes.

Synthesis and Characterization

As N-(3-Bromopropyl) 3-boronobenzamide is not a readily available compound, a plausible synthetic route is proposed below. The synthesis involves the preparation of two key precursors, 3-carboxyphenylboronic acid and 3-bromopropylamine, followed by an amide coupling reaction.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from commercially available materials.

Synthetic Pathway cluster_0 Step 1: Preparation of 3-Carboxyphenylboronic Acid cluster_1 Step 2: Preparation of 3-Bromopropylamine cluster_2 Step 3: Amide Coupling 3-Cyanophenylboronic acid 3-Cyanophenylboronic acid 3-Carboxyphenylboronic acid 3-Carboxyphenylboronic acid 3-Cyanophenylboronic acid->3-Carboxyphenylboronic acid Hydrolysis KOH, Ethylene Glycol KOH, Ethylene Glycol N-(3-Bromopropyl)phthalimide N-(3-Bromopropyl)phthalimide 3-Bromopropylamine 3-Bromopropylamine N-(3-Bromopropyl)phthalimide->3-Bromopropylamine Deprotection NaBH4, Acetic Acid NaBH4, Acetic Acid 3-Carboxyphenylboronic acid_2 3-Carboxyphenylboronic acid Target_Molecule N-(3-Bromopropyl) 3-boronobenzamide 3-Carboxyphenylboronic acid_2->Target_Molecule Amidation 3-Bromopropylamine_2 3-Bromopropylamine 3-Bromopropylamine_2->Target_Molecule Amidation Coupling Agents (EDC, HOBt) Coupling Agents (EDC, HOBt)

A proposed synthetic pathway for N-(3-Bromopropyl) 3-boronobenzamide.
Detailed Experimental Protocols

Step 1: Synthesis of 3-Carboxyphenylboronic Acid

This protocol is adapted from a known procedure for the hydrolysis of a nitrile.[6]

  • Suspend 3-cyanophenylboronic acid (1 equivalent) in ethylene glycol.

  • Add potassium hydroxide (4 equivalents) to the suspension.

  • Heat the mixture to 175°C and maintain for 3 hours.

  • Cool the reaction mixture and dilute with water.

  • Adjust the pH to 2-3 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 3-carboxyphenylboronic acid.

Step 2: Synthesis of 3-Bromopropylamine

This protocol describes the deprotection of N-(3-bromopropyl)phthalimide, a common method for obtaining primary amines.[7]

  • Dissolve N-(3-bromopropyl)phthalimide (1 equivalent) in 2-propanol.

  • Add sodium borohydride (NaBH4) in portions and stir until the reaction is complete (monitored by TLC).

  • Carefully add acetic acid to quench the excess NaBH4 and facilitate the release of the amine.

  • Remove the solvent under reduced pressure.

  • Extract the product into an appropriate organic solvent and wash with a basic aqueous solution to remove phthalide byproducts.

  • Dry the organic layer and concentrate to obtain 3-bromopropylamine. Alternatively, the hydrobromide salt of 3-bromopropylamine can be used directly, with the addition of a base in the subsequent step to liberate the free amine in situ.[8]

Step 3: Amide Coupling to form N-(3-Bromopropyl) 3-boronobenzamide

This is a standard amide coupling procedure using common coupling reagents.[9]

  • Dissolve 3-carboxyphenylboronic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and stir at 0°C for 30 minutes.

  • Add a solution of 3-bromopropylamine (1 equivalent) in the same solvent. If starting from the hydrobromide salt, add a non-nucleophilic base like triethylamine (2.2 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield N-(3-Bromopropyl) 3-boronobenzamide.

Physicochemical Properties and Characterization
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance (Predicted)
3-Carboxyphenylboronic acidC₇H₇BO₄165.94White to off-white solid
3-BromopropylamineC₃H₈BrN138.04Colorless to pale yellow liquid
N-(3-Bromopropyl) 3-boronobenzamideC₁₀H₁₃BBrNO₃285.93White to off-white solid

Characterization: The final product and intermediates should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O stretch, B-O stretch).

Potential Applications in Early-Stage Drug Discovery

The unique combination of functional groups in N-(3-Bromopropyl) 3-boronobenzamide makes it a versatile tool for several applications in modern drug discovery.

Covalent Inhibitor Development

The molecule is an ideal candidate for the development of targeted covalent inhibitors. The boronic acid can serve as a "warhead" that reversibly binds to a serine or threonine residue in the active site of an enzyme, while the bromopropyl group can then form an irreversible covalent bond with a nearby nucleophilic amino acid residue. This two-pronged approach can lead to highly potent and selective inhibitors.

Fragment-Based Drug Discovery (FBDD)

In FBDD, small, low-affinity molecules ("fragments") are screened for binding to a biological target. N-(3-Bromopropyl) 3-boronobenzamide can be used as a reactive fragment. The boronic acid portion can provide the initial binding interaction, and hits can be identified through biophysical methods. The presence of the bromopropyl group allows for subsequent covalent capture of the target, facilitating hit validation and structural studies.

Chemical Probes for Target Identification and Validation

A key challenge in drug discovery is identifying the cellular targets of a compound. N-(3-Bromopropyl) 3-boronobenzamide can be employed as a chemical probe in Activity-Based Protein Profiling (ABPP) workflows.

ABPP Workflow Proteome Proteome Covalent_Labeling Covalent Labeling of Target Protein(s) Proteome->Covalent_Labeling Probe N-(3-Bromopropyl) 3-boronobenzamide Probe->Covalent_Labeling Click_Chemistry Attachment of Reporter Tag (e.g., Biotin or Fluorophore) Covalent_Labeling->Click_Chemistry Enrichment Enrichment of Labeled Proteins (e.g., with Streptavidin Beads) Click_Chemistry->Enrichment Proteomics Proteomic Analysis (LC-MS/MS) Enrichment->Proteomics Target_ID Target Protein Identification Proteomics->Target_ID

An Activity-Based Protein Profiling (ABPP) workflow using N-(3-Bromopropyl) 3-boronobenzamide.

In this workflow, the probe is incubated with a complex biological sample (e.g., cell lysate). The probe will covalently label its target protein(s). The bromopropyl group can be modified to include a "clickable" handle (e.g., an alkyne or azide) for the subsequent attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via click chemistry. The labeled proteins can then be enriched and identified by mass spectrometry.

Linker for Bifunctional Molecules

The bromopropyl group can serve as a synthetic handle for the construction of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs). In this context, the N-(3-Bromopropyl) 3-boronobenzamide core could be attached to a ligand for an E3 ubiquitin ligase, creating a molecule that can simultaneously bind to a target protein and recruit the cellular machinery for its degradation.[10]

Experimental Workflow: Serine Protease Inhibition Assay

To assess the potential of N-(3-Bromopropyl) 3-boronobenzamide as an enzyme inhibitor, a standard serine protease inhibition assay can be performed.

Objective: To determine the inhibitory potency (IC₅₀) of N-(3-Bromopropyl) 3-boronobenzamide against a model serine protease (e.g., trypsin or chymotrypsin).

Materials:

  • Serine protease (e.g., trypsin)

  • Substrate (e.g., a p-nitroanilide substrate that releases a colored product upon cleavage)

  • Assay buffer (e.g., Tris-HCl with CaCl₂)

  • N-(3-Bromopropyl) 3-boronobenzamide

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of N-(3-Bromopropyl) 3-boronobenzamide in DMSO.

  • Perform serial dilutions of the compound in the assay buffer to create a range of concentrations.

  • In a 96-well plate, add the serine protease to each well.

  • Add the different concentrations of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate for a defined period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the absorbance of the colored product over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Conclusion

N-(3-Bromopropyl) 3-boronobenzamide is a promising, rationally designed molecule with significant potential in early-stage drug discovery. Its unique combination of a boronic acid for reversible interactions, a stable benzamide scaffold, and a reactive bromopropyl group for covalent modification makes it a versatile tool for researchers. From the development of potent and selective covalent inhibitors to its use as a chemical probe for target discovery, this compound offers a wide range of possibilities for advancing our understanding of biological systems and discovering new therapeutic agents. The proposed synthesis provides a clear path to accessing this molecule, and the outlined experimental workflows offer a starting point for its application in the laboratory.

References

  • Chemistry Stack Exchange. Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (3-Bromopropyl)benzene: A Versatile Chemical Intermediate. [Link]

  • Al-Rawashdeh, F. Y., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC, PubMed Central, 2022. [Link]

  • PubChem. N-3-Bromopropylphthalimide. [Link]

  • ResearchGate. How can I convert 3-bromopropylamine hydrobromide to 3-bromopropylamine?. [Link]

  • Tomaszewska, A., et al. Convenient amidation of carboxyl group of carboxyphenylboronic acids. ResearchGate, 2017. [Link]

  • Silva, F., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC, PubMed Central, 2021. [Link]

  • ACS Publications. Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 2017. [Link]

  • Google Patents. Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • PubChem. 3-Carboxyphenylboronic acid. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Utility of Bromopropylamine Derivatives. [Link]

  • ResearchGate. Functional groups have an impact on biological activity. As seen by the example of benzene and its derivatives.... [Link]

  • ACS Publications. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. [Link]

  • PrepChem.com. Synthesis of N-(3-bromopropyl)-phthalimide. [Link]

  • PubMed. Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells. [Link]

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of 1-(3-Bromopropyl)-3-Methoxybenzene in Organic Synthesis. [Link]

  • Organic Chemistry Portal. An exceptionally mild deprotection of phthalimides. [Link]

  • YouTube. Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • PMC, PubMed Central, NIH. Natural Products as Chemical Probes. [Link]

  • ResearchGate. Design and discovery of boronic acid drugs. [Link]

  • PubChem. Propargyl bromide. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Two-Step Protein Bioconjugation Using N-(3-Bromopropyl) 3-boronobenzamide as a Heterobifunctional Linker

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a detailed protocol for the two-step, site-directed labeling of proteins using the novel heterobifuncti...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a detailed protocol for the two-step, site-directed labeling of proteins using the novel heterobifunctional crosslinker, N-(3-Bromopropyl) 3-boronobenzamide (NPBBA). The protocol leverages the unique chemistry of boronic acids to achieve targeted, reversible covalent attachment to glycoproteins or specific protein residues, followed by a stable, secondary conjugation via the linker's alkyl halide moiety. This methodology is designed for researchers in molecular biology, drug development, and diagnostics who require precise control over protein modification for applications such as FRET analysis, antibody-drug conjugation, and protein immobilization. We provide a comprehensive guide covering the underlying chemical principles, step-by-step experimental procedures, and robust methods for validation and characterization of the final bioconjugate.

Principle of the Method

The utility of N-(3-Bromopropyl) 3-boronobenzamide (NPBBA) as a protein labeling reagent stems from its dual-reactivity, which enables a powerful two-step conjugation strategy. This approach offers superior control and versatility compared to single-step labeling methods.

Step 1: Boronic Acid-Mediated Protein Targeting The first step involves the reaction of the 3-boronobenzamide group with the target protein. Boronic acids are known to form reversible covalent bonds, primarily with molecules containing 1,2- or 1,3-diol functionalities.[1][2] This makes the reagent particularly effective for targeting the saccharide moieties on glycoproteins.[1]

The reaction proceeds via the formation of a boronate ester, a bond that is stable under physiological conditions but can be influenced by pH.[3][4] Specifically, the boronic acid (an sp² hybridized Lewis acid) reacts with a diol to form a more stable tetrahedral (sp³ hybridized) boronate ester complex.[3] This interaction can also occur with nucleophilic amino acid side chains, such as serine, under specific conditions.[5] The reversible nature of this bond is a key feature, allowing for potential stimuli-responsive applications.[6]

Step 2: Secondary Conjugation via the Bromopropyl Group Once the NPBBA linker is attached to the primary protein target, the N-(3-Bromopropyl) group serves as a reactive handle for the second step of the conjugation. The bromine atom is a good leaving group, making the terminal carbon of the propyl chain electrophilic and susceptible to nucleophilic substitution by an electron-rich species. This is an ideal reaction site for thiol groups (-SH), commonly found in cysteine residues or engineered into reporter molecules, affinity tags, or drug payloads. This second reaction forms a stable carbon-sulfur (thioether) bond, permanently affixing the second molecule to the protein-linker complex.

This two-step process allows for the precise assembly of complex bioconjugates, where one protein can be selectively linked to another molecule of interest (e.g., a fluorescent dye, an enzyme, or a small molecule drug).

G cluster_0 Step 1: Protein Targeting cluster_1 Step 2: Payload Attachment Protein1 Target Protein (Glycoprotein) Intermediate Protein-NPBBA Conjugate Protein1->Intermediate Boronate Ester Formation (targets diols) NPBBA N-(3-Bromopropyl) 3-boronobenzamide (NPBBA) NPBBA->Intermediate Final_Conjugate Final Labeled Protein Intermediate->Final_Conjugate Bromopropyl group reacts Payload Payload Molecule (e.g., Thiol-Dye, Drug) Payload->Final_Conjugate Nucleophilic Substitution (forms stable thioether bond)

Caption: High-level workflow for the two-step protein labeling protocol.

Materials and Reagents

  • Protein of Interest (Protein 1): ≥1 mg/mL in a suitable buffer (e.g., PBS, HEPES). Avoid buffers containing diols like Tris.

  • Payload Molecule: Thiol-containing fluorescent dye, biotin, or other molecule for conjugation.

  • N-(3-Bromopropyl) 3-boronobenzamide (NPBBA): Synthesized or commercially sourced. Prepare a 10-100 mM stock solution in DMSO.

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Quenching Reagent: 1 M Cysteine or Mercaptoethanol solution.

  • Purification:

    • Dialysis tubing (e.g., 10 kDa MWCO).

    • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or Superdex 75/200).

  • Analytical Equipment:

    • UV-Vis Spectrophotometer.

    • SDS-PAGE system.

    • Fluorescence gel scanner.

    • Mass Spectrometer (MALDI-TOF or ESI-MS).

Experimental Protocols

Protocol 1: Conjugation of NPBBA to Target Protein (Step 1)

This protocol details the initial labeling of the target protein with the NPBBA linker. The efficiency of this step is dependent on pH, temperature, and reactant stoichiometry.

  • Protein Preparation: Prepare the target protein at a concentration of 1-5 mg/mL in the Reaction Buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Ensure any interfering buffer components (e.g., Tris, glycerol) have been removed via dialysis or buffer exchange.

  • Reagent Calculation: Determine the volume of the NPBBA stock solution needed to achieve the desired molar excess. A 10- to 50-fold molar excess of NPBBA over the protein is a recommended starting point.

  • Reaction Incubation:

    • Add the calculated volume of NPBBA stock solution to the protein solution dropwise while gently vortexing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically. Protect from light if any components are light-sensitive.

  • Removal of Excess NPBBA: After incubation, remove the unreacted NPBBA linker. This is critical to prevent interference in the subsequent step.

    • Option A (Dialysis): Dialyze the reaction mixture against 1L of Reaction Buffer for 4 hours, repeat with fresh buffer, and then dialyze overnight at 4°C.

    • Option B (SEC): Use a desalting column (e.g., G-25) pre-equilibrated with Reaction Buffer to separate the protein-NPBBA conjugate from the smaller, unreacted linker.

  • Characterization (Optional but Recommended): Confirm the successful conjugation of the linker to the protein using mass spectrometry. A mass increase corresponding to the molecular weight of the NPBBA fragment (minus water) should be observed.

ParameterRecommended RangeRationale
pH 7.2 - 8.0Facilitates boronate ester formation without denaturing most proteins.[3]
Molar Excess (NPBBA:Protein) 10:1 to 50:1Drives the reaction equilibrium towards product formation.
Temperature 4°C to 25°CLower temperatures can help maintain protein stability over longer incubation times.
Incubation Time 1 - 16 hoursReaction kinetics can be slow; longer times may be needed for sufficient labeling.
Protocol 2: Conjugation of Thiol-Payload to Protein-NPBBA (Step 2)

This protocol describes the attachment of a thiol-containing payload to the now-activated protein.

  • Prepare Protein-NPBBA: The purified protein-NPBBA conjugate from Protocol 1 should be at a known concentration in the Reaction Buffer.

  • Prepare Payload: Dissolve the thiol-containing payload (e.g., dye, drug) in DMSO or an appropriate solvent to create a 10-50 mM stock solution.

  • Reagent Calculation: Calculate the volume of payload stock solution required. A 5- to 20-fold molar excess of the payload over the protein-NPBBA conjugate is a good starting point.

  • Reaction Incubation:

    • Add the payload stock solution to the protein-NPBBA solution.

    • Incubate for 2-6 hours at room temperature, protected from light. The alkylation reaction is generally faster than the initial boronate ester formation.

  • Quenching: Add a final concentration of 10-50 mM cysteine or mercaptoethanol to the reaction mixture to quench any unreacted bromopropyl groups. Incubate for 30 minutes.

  • Final Purification: Remove excess payload and quenching reagent using dialysis or SEC as described in Protocol 1, Step 4. The final, purified bioconjugate should be stored in a suitable buffer (e.g., PBS) at 4°C or -80°C.

Validation and Characterization of the Final Bioconjugate

Robust characterization is essential to validate the success of the conjugation and determine the labeling efficiency.[1]

  • SDS-PAGE Analysis:

    • Run samples of the unlabeled protein, the intermediate, and the final conjugate on an SDS-PAGE gel.

    • A slight increase in molecular weight may be visible for the final conjugate.[1]

    • If a fluorescent payload was used, scan the gel using a fluorescence imager. A band should appear only in the lane corresponding to the final conjugate.

  • UV-Vis Spectroscopy:

    • Measure the absorbance spectrum of the final conjugate.

    • The degree of labeling (DOL) can be calculated by measuring the protein concentration (e.g., at 280 nm) and the payload concentration (at its specific λmax), correcting for any absorbance overlap.

  • Mass Spectrometry (MS):

    • MS analysis (MALDI-TOF or ESI-MS) provides the most definitive confirmation of conjugation.[1]

    • The mass of the final conjugate should be equal to the mass of the initial protein plus the mass of the NPBBA linker and the payload molecule. Heterogeneity in the mass spectrum can indicate variable degrees of labeling.

G cluster_mechanism Chemical Reaction Mechanism Protein Protein Glycan (Diol) Reaction1 Step 1 (pH 7.4) NPBBA N-(3-Bromopropyl) 3-boronobenzamide Boronic Acid Bromopropyl Intermediate Protein-NPBBA Conjugate Boronate Ester Link Reactive Bromopropyl Reaction1->Intermediate:f1 Reaction2 Step 2 Intermediate:f2->Reaction2 Payload Payload Thiol Group (-SH) Payload:f1->Reaction2 Final Final Bioconjugate Stable Thioether Bond Reaction2->Final:f1

Caption: Reaction mechanism of the two-step conjugation process.

Key Considerations and Troubleshooting

  • Buffer Choice: The presence of diols (e.g., Tris, glycerol) in the protein buffer will compete with the intended target sites. Always perform buffer exchange into a non-diol buffer like HEPES or PBS before starting the reaction.

  • Reversibility of Boronate Ester: The bond formed in Step 1 is inherently reversible and its stability is pH-dependent.[3] While generally stable at neutral pH, significant shifts to acidic conditions (pH < 5) can promote hydrolysis.[3]

  • Low Labeling Efficiency: If characterization shows poor labeling, try increasing the molar excess of the linker/payload, extending the incubation time, or slightly increasing the pH of the reaction buffer (e.g., to pH 8.0) to enhance boronate ester stability.

  • Protein Precipitation: High concentrations of DMSO or organic-soluble payloads can cause protein aggregation. Add reagents slowly and ensure the final concentration of organic solvent is low (typically <10%). If precipitation occurs, reduce the molar excess of the reagent or perform the reaction at a lower protein concentration.

  • Safety: Handle DMSO and alkyl halides with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area.

Conclusion

The use of N-(3-Bromopropyl) 3-boronobenzamide provides a robust and controllable platform for creating sophisticated protein bioconjugates. By separating the protein targeting step from the payload attachment step, researchers can optimize each reaction independently, leading to higher yields and more homogenous products. This methodology expands the toolbox of bioconjugation chemistry and opens new avenues for the development of advanced protein-based tools and therapeutics.[7]

References

  • Zheng, M., & Gao, J. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews. [Link]

  • Jayawardene, D. A., et al. (2018). Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega. [Link]

  • Plant, D., & Bull, S. D. (2018). Molecular recognition with boronic acids—applications in chemical biology. Cell and Tissue Research. [Link]

  • Li, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules. [Link]

  • Tavassoli, A. (2020). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. Chemistry – A European Journal. [Link]

  • Martins, P. M., & Bernardes, G. J. L. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link]

  • Sun, D., et al. (2021). N-Terminal Protein Labeling with N-Hydroxysuccinimide Esters and Microscale Thermophoresis Measurements of Protein-Protein Interactions Using Labeled Protein. Current Protocols. [Link]

  • PrepChem. (n.d.). Synthesis of N-(3-bromopropyl)-phthalimide. PrepChem.com. [Link]

  • Sun, D., et al. (2021). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. PMC - NIH. [Link]

  • Bernardes, G. J. L., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Royal Society of Chemistry. [Link]

  • Raines, R. T., et al. (2010). Boronate-Mediated Biologic Delivery. Journal of the American Chemical Society. [Link]

  • Gao, J., et al. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. Accounts of Chemical Research. [Link]

  • Martins, P. M., & Bernardes, G. J. L. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link]

Sources

Application

Dual-Action Covalent Scaffolding: Application Notes for N-(3-Bromopropyl) 3-boronobenzamide in Targeted Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Bifunctional Approach to Covalent Inhibition In the landscape of targeted drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Bifunctional Approach to Covalent Inhibition

In the landscape of targeted drug discovery, covalent inhibitors have carved a significant niche by offering enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome drug resistance.[1] The strategic design of these molecules involves incorporating an electrophilic "warhead" that forms a stable covalent bond with a nucleophilic amino acid residue on the target protein.[1] While traditional covalent inhibitors utilize a single reactive group, the exploration of bifunctional electrophiles presents an opportunity for novel mechanisms of action and improved target engagement.

This application note details the utility of N-(3-Bromopropyl) 3-boronobenzamide , a unique bifunctional covalent modifier. This compound features two distinct electrophilic centers: a boronic acid and a bromopropyl group . This dual functionality allows for a two-pronged approach to covalent targeting, potentially engaging multiple nucleophilic residues within a protein's binding site.

  • The Boronic Acid Moiety: This group is a well-established warhead for forming reversible covalent bonds with the hydroxyl groups of serine and threonine residues, which are often found in the active sites of enzymes like proteases and hydrolases.[2] The boron atom acts as a Lewis acid, accepting a pair of electrons from the nucleophilic hydroxyl group to form a tetrahedral boronate adduct.[2] This interaction is typically reversible, which can be advantageous in minimizing off-target effects.[2]

  • The Bromopropyl Group: This alkyl halide provides a second, distinct reactive handle. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack by residues such as the thiol group of cysteine or the amine group of lysine. This results in the formation of a stable, irreversible thioether or amine linkage, respectively.

The presence of these two warheads on a single scaffold allows for the design of inhibitors that can potentially form a dual covalent linkage with their target, leading to exceptionally high affinity and prolonged residence time. This could be particularly effective in targeting proteins with both a serine/threonine and a cysteine/lysine residue in close proximity within the binding pocket.

Synthesis of N-(3-Bromopropyl) 3-boronobenzamide

The synthesis of N-(3-Bromopropyl) 3-boronobenzamide can be achieved through a standard amide coupling reaction between 3-carboxybenzeneboronic acid and 3-bromopropylamine. The following is a representative protocol based on established amide bond formation methodologies.[3][4][5]

Representative Synthesis Protocol

Materials:

  • 3-Carboxybenzeneboronic acid

  • 3-Bromopropylamine hydrobromide

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-carboxybenzeneboronic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 3-bromopropylamine hydrobromide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-(3-Bromopropyl) 3-boronobenzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application Protocols in Covalent Inhibitor Design

Confirmation of Covalent Modification by Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the covalent modification of a target protein by an inhibitor.[6][7] Both intact protein analysis and peptide mapping experiments can provide valuable information about the binding event.

A. Intact Protein Mass Analysis

This method is used to determine the stoichiometry of inhibitor binding.

Protocol:

  • Incubate the purified target protein (e.g., 5 µM in a suitable buffer like PBS, pH 7.4) with N-(3-Bromopropyl) 3-boronobenzamide (e.g., 50 µM) for various time points (e.g., 1, 4, and 24 hours) at room temperature. Include a DMSO control.

  • Desalt the protein samples using a C4 ZipTip or equivalent.

  • Analyze the samples by LC-MS on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Deconvolute the resulting multi-charge spectra to obtain the intact protein masses.

  • Data Analysis: A mass increase corresponding to the molecular weight of N-(3-Bromopropyl) 3-boronobenzamide (minus H₂O for boronic acid reaction or HBr for alkylation) confirms covalent modification. The presence of species with double the mass shift would indicate dual modification.

B. Peptide Mapping for Binding Site Identification

This technique identifies the specific amino acid residue(s) modified by the inhibitor.

Protocol:

  • Following incubation of the target protein with the inhibitor as described above, denature the protein (e.g., with 8 M urea), reduce disulfide bonds (e.g., with 10 mM DTT), and alkylate free cysteines (e.g., with 55 mM iodoacetamide).

  • Digest the protein into peptides using a protease such as trypsin.

  • Analyze the peptide mixture by nano-LC-MS/MS.

  • Data Analysis: Search the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of the inhibitor on serine, threonine, cysteine, and lysine residues. Identification of a peptide with this mass shift will pinpoint the site of covalent modification.

Kinetic Analysis of Covalent Inhibition

Understanding the kinetics of covalent bond formation is crucial for optimizing inhibitor design.[1][8][9][10] The second-order rate constant, k_inact/K_i, is a key parameter that describes the efficiency of the covalent modification.

Protocol:

  • In a suitable assay buffer, incubate the target enzyme with varying concentrations of N-(3-Bromopropyl) 3-boronobenzamide.

  • At various time points, initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate.

  • Monitor the reaction progress using a plate reader.

  • Data Analysis: Determine the observed rate constant (k_obs) for the inactivation of the enzyme at each inhibitor concentration by fitting the data to a single exponential decay equation. Plot k_obs versus the inhibitor concentration. The slope of this line represents the second-order rate constant, k_inact/K_i.

Cellular Target Engagement Assays

Confirming that the inhibitor can bind to its target in a cellular context is a critical step in drug development.[11][12][13]

A. Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein upon ligand binding.

Protocol:

  • Treat cultured cells with varying concentrations of N-(3-Bromopropyl) 3-boronobenzamide or DMSO control for a defined period.

  • Harvest the cells, resuspend in PBS, and heat the cell lysates to a range of temperatures.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the amount of soluble target protein at each temperature by Western blotting or other quantitative methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

B. In-Cell Covalent Labeling with a Click-Enabled Probe

This method uses a modified version of the inhibitor containing a bioorthogonal handle (e.g., an alkyne) to visualize target engagement in cells.

Protocol:

  • Synthesize an alkyne-modified analogue of N-(3-Bromopropyl) 3-boronobenzamide.

  • Treat cells with the alkyne-probe.

  • Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., a fluorescent dye or biotin) to the probe-labeled proteins.

  • Analyze the labeled proteins by in-gel fluorescence scanning or by enrichment and mass spectrometry.

  • Data Analysis: Visualization of a labeled protein at the expected molecular weight of the target confirms cellular engagement.

Visualizations

Workflow for Characterizing N-(3-Bromopropyl) 3-boronobenzamide

G cluster_0 Synthesis & Characterization cluster_1 Biochemical Evaluation cluster_2 Cellular Analysis Synthesis Synthesis via Amide Coupling QC Purity & Identity Confirmation (NMR, MS) Synthesis->QC IntactMS Intact Protein MS (Stoichiometry) QC->IntactMS Proceed if pure PeptideMap Peptide Mapping MS/MS (Binding Site ID) IntactMS->PeptideMap Kinetics Kinetic Analysis (kinact/Ki) PeptideMap->Kinetics CETSA Cellular Thermal Shift Assay (Target Engagement) Kinetics->CETSA Proceed if active ClickChem In-Cell Labeling with Probe (Target Visualization) CETSA->ClickChem

Caption: Experimental workflow for the synthesis and evaluation of N-(3-Bromopropyl) 3-boronobenzamide.

Dual Covalent Modification Mechanism

G cluster_0 Protein Binding Pocket cluster_1 Covalent Adducts Ser Ser/Thr (Nucleophile 1) Boronate Reversible Boronate Adduct Ser->Boronate Cys Cys/Lys (Nucleophile 2) Alkyl Irreversible Alkyl Adduct Cys->Alkyl Inhibitor N-(3-Bromopropyl) 3-boronobenzamide Inhibitor->Ser Boronic Acid Moiety Inhibitor->Cys Bromopropyl Moiety

Caption: Proposed dual covalent targeting mechanism of N-(3-Bromopropyl) 3-boronobenzamide.

Data Presentation

Parameter Description Exemplary Value
Molecular Weight C₁₀H₁₃BBrNO₃285.93 g/mol
k_inact/K_i Second-order rate constant for covalent modification.1000 - 50000 M⁻¹s⁻¹
Cellular EC₅₀ Half-maximal effective concentration in a cell-based assay.0.1 - 5 µM
CETSA ΔT_m Change in melting temperature upon inhibitor binding.+2 to +8 °C

Conclusion

N-(3-Bromopropyl) 3-boronobenzamide represents a versatile and powerful tool for the design of novel covalent inhibitors. Its bifunctional nature allows for the exploration of dual targeting mechanisms, potentially leading to inhibitors with superior potency and prolonged duration of action. The protocols outlined in this application note provide a comprehensive framework for the synthesis, characterization, and application of this compound in a drug discovery setting. By leveraging these methodologies, researchers can effectively probe the utility of this dual-action scaffold in the development of next-generation targeted therapeutics.

References

  • Dougan, D. R., et al. (2016). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. ACS Chemical Biology, 11(10), 2664-2673. [Link]

  • Backus, K. M., et al. (2018). Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv. [Link]

  • Brown, A. (2022). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]

  • Singh, J., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Medicinal Chemistry Research, 32(7), 1235-1256. [Link]

  • Wodak, S. J., et al. (2022). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation, 18(6), 3845-3856. [Link]

  • Huber, K. V. M., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of the American Chemical Society, 141(42), 16799-16810. [Link]

  • Wodak, S. J., et al. (2022). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. ResearchGate. [Link]

  • DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]

  • Spokoyny, A. M., et al. (2017). Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers in Chemistry, 5, 61. [Link]

  • Zhang, Y., et al. (2013). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology, 8(5), 875-886. [Link]

  • Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(19), 6245. [Link]

  • Wodak, S. J., et al. (2022). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. ResearchGate. [Link]

  • Dougan, D. R., et al. (2016). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. ACS Chemical Biology, 11(10), 2664-2673. [Link]

  • White, M. R., et al. (2010). Determination of oxidative protein modifications using mass spectrometry. Journal of Chromatography B, 878(21), 1756-1765. [Link]

  • Backus, K. M., et al. (2018). Rapid covalent-probe discovery by electrophile fragment screening. ResearchGate. [Link]

  • DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]

  • Zhang, T., et al. (2022). Covalent-Allosteric Inhibitors: Do We Get the Best of Both Worlds?. Journal of Medicinal Chemistry, 65(13), 8747-8761. [Link]

  • Warshel, A., et al. (2018). From Catalytic Mechanism to Rational Design of Reversible Covalent Inhibitors of Serine and Cysteine Hydrolases. Israel Journal of Chemistry, 58(3-4), 226-235. [Link]

  • Wang, Y., et al. (2022). Discovery of orally active and serine-targeting covalent inhibitors against hCES2A for ameliorating irinotecan-triggered gut toxicity. Acta Pharmaceutica Sinica B, 12(8), 3291-3304. [Link]

  • HepatoChem. (2023). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Dunetz, J. R., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]

  • Sharma, P., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-145. [Link]

  • Al-Suhaimi, E. A., et al. (2021). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of King Saud University - Science, 33(6), 101533. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1854-1857. [Link]

  • Chen, T., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 15(7), 786-795. [Link]

  • Dunetz, J. R., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • Google Patents. (1976). Process for the preparation of 3-/n'-(3-halopropyl)-n'-methylamino/-n,n,n-trimethyl-1-propanaminium halide an novel polymers.
  • Al-Tel, T. H., et al. (2021). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 26(16), 4995. [Link]

Sources

Method

Application Notes and Protocols: N-(3-Bromopropyl) 3-boronobenzamide in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals Introduction: A Bifunctional Tool for Chemical Biology N-(3-Bromopropyl) 3-boronobenzamide is a versatile heterobifunctional molecule designed for a range o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Tool for Chemical Biology

N-(3-Bromopropyl) 3-boronobenzamide is a versatile heterobifunctional molecule designed for a range of applications in chemical biology and drug discovery. Its unique structure, featuring a bromopropyl group and a boronic acid moiety, allows for a dual-pronged approach to interacting with biological systems. The bromopropyl group acts as an electrophilic handle for covalent modification of proteins, while the boronic acid can engage in reversible covalent interactions with diols present on biomolecules like glycoproteins, or serve as a warhead for specific protein targets. This combination makes it a valuable building block, particularly in the burgeoning field of targeted protein degradation.

This document provides detailed application notes and protocols for the use of N-(3-Bromopropyl) 3-boronobenzamide in key areas of chemical biology research.

Core Applications

The primary applications of N-(3-Bromopropyl) 3-boronobenzamide stem from its bifunctional nature:

  • Building Block for Proteolysis Targeting Chimeras (PROTACs): As categorized by suppliers, this is a principal application.[1][2][3] The bromopropyl group serves as a reactive linker element for conjugation to either a target protein ligand or an E3 ligase ligand, forming a heterobifunctional degrader molecule.[4]

  • Covalent Labeling of Proteins: The electrophilic bromopropyl group can react with nucleophilic amino acid residues (e.g., cysteine, lysine) on a protein surface, enabling its use as a covalent probe.[5][6]

  • Probing Glycoproteins: The boronic acid moiety can form reversible covalent bonds with cis-diols found in the carbohydrate structures of glycoproteins, allowing for their enrichment and detection.[7][8][9][10]

  • Development of Chemical Probes: The boronic acid can be incorporated into fluorescent probes for the detection of reactive oxygen species (ROS), such as hydrogen peroxide.[11][12]

Application 1: Synthesis of PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[4] N-(3-Bromopropyl) 3-boronobenzamide can be utilized as a linker-warhead precursor in PROTAC synthesis.

Conceptual Workflow for PROTAC Synthesis

The following diagram illustrates the general strategy for incorporating N-(3-Bromopropyl) 3-boronobenzamide into a PROTAC.

PROTAC_Synthesis cluster_0 Step 1: Linker Attachment cluster_1 Step 2: PROTAC Assembly E3_Ligand E3 Ligase Ligand (e.g., Thalidomide derivative) Intermediate E3 Ligand-Linker-Boronic Acid Intermediate E3_Ligand->Intermediate Nucleophilic Substitution Compound N-(3-Bromopropyl) 3-boronobenzamide Compound->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC Coupling Reaction (e.g., Amide Bond Formation) Target_Ligand Target Protein Ligand (Warhead) Target_Ligand->Final_PROTAC

Caption: General workflow for PROTAC synthesis using N-(3-Bromopropyl) 3-boronobenzamide.

Protocol: Synthesis of an E3 Ligand-Linker Intermediate

This protocol describes the conjugation of N-(3-Bromopropyl) 3-boronobenzamide to an E3 ligase ligand containing a nucleophilic handle (e.g., an amine or thiol).

Materials:

  • N-(3-Bromopropyl) 3-boronobenzamide

  • E3 ligase ligand with a nucleophilic handle (e.g., hydroxythalidomide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Stir plate and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add DIPEA or K₂CO₃ (1.5-2 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base will deprotonate the nucleophilic handle on the E3 ligase ligand, activating it for reaction.

  • Addition of Linker: Dissolve N-(3-Bromopropyl) 3-boronobenzamide (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the E3 ligase ligand.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure E3 ligand-linker intermediate.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.[13]

Application 2: Covalent Labeling of Proteins

The bromopropyl group of N-(3-Bromopropyl) 3-boronobenzamide can be used to covalently label proteins through alkylation of nucleophilic amino acid side chains, primarily cysteines and to a lesser extent lysines.[6]

Conceptual Workflow for Covalent Protein Labeling

Covalent_Labeling Protein Protein with Nucleophilic Residue (e.g., Cys-SH) Labeled_Protein Covalently Labeled Protein Protein->Labeled_Protein Alkylation Reaction Compound N-(3-Bromopropyl) 3-boronobenzamide Compound->Labeled_Protein Analysis Analysis (e.g., Mass Spectrometry) Labeled_Protein->Analysis

Caption: Workflow for covalent labeling of a target protein.

Protocol: Covalent Labeling of a Purified Protein

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.2-8.0)

  • N-(3-Bromopropyl) 3-boronobenzamide

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Microcentrifuge tubes

  • Thermomixer or incubator

  • Desalting column or dialysis cassette for buffer exchange

  • SDS-PAGE and Western blotting reagents

  • Mass spectrometer for analysis

Procedure:

  • Prepare Stock Solution: Prepare a 10-100 mM stock solution of N-(3-Bromopropyl) 3-boronobenzamide in DMSO.

  • Protein Preparation: Prepare a solution of the purified protein at a concentration of 1-10 mg/mL in a reaction buffer. Note: The buffer should be free of primary amines (e.g., Tris) if you want to favor cysteine labeling.

  • Labeling Reaction: Add the N-(3-Bromopropyl) 3-boronobenzamide stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess of the reagent over the protein). The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically for each protein.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a nucleophilic group, such as dithiothreitol (DTT) or β-mercaptoethanol, to react with the excess labeling reagent.

  • Removal of Excess Reagent: Remove the unreacted N-(3-Bromopropyl) 3-boronobenzamide by buffer exchange using a desalting column or by dialysis.

  • Analysis of Labeling:

    • SDS-PAGE: Analyze the labeled protein by SDS-PAGE to check for any changes in migration or aggregation.

    • Mass Spectrometry: To confirm covalent modification and identify the site(s) of labeling, the protein can be analyzed by mass spectrometry. This typically involves proteolytic digestion of the labeled protein followed by LC-MS/MS analysis to identify the modified peptides.[13][14][15][16]

Application 3: Enrichment of Glycoproteins

The boronic acid moiety of N-(3-Bromopropyl) 3-boronobenzamide can be used to capture glycoproteins from complex mixtures. This is based on the formation of a reversible covalent boronate ester with the cis-diol groups of sugars on the glycoprotein.[7][8][9][10]

Protocol: Immobilization and Glycoprotein Enrichment

This protocol describes the immobilization of N-(3-Bromopropyl) 3-boronobenzamide onto an amine-functionalized solid support (e.g., agarose beads) and its subsequent use for glycoprotein enrichment.

Part A: Immobilization of the Probe

  • Prepare Amine-Functionalized Beads: Wash amine-functionalized agarose beads with a suitable buffer (e.g., PBS, pH 7.4).

  • Reaction: Resuspend the beads in the buffer and add N-(3-Bromopropyl) 3-boronobenzamide. The reaction between the bromopropyl group and the amine on the beads will form a stable covalent linkage. This reaction may be facilitated by gentle agitation and incubation at room temperature for several hours to overnight.

  • Washing: After the reaction, wash the beads extensively with the buffer to remove any unreacted compound.

Part B: Glycoprotein Enrichment

  • Sample Preparation: Prepare a protein lysate from cells or tissues in a binding buffer (e.g., PBS with protease inhibitors, pH 8.0-8.5).

  • Binding: Add the protein lysate to the N-(3-Bromopropyl) 3-boronobenzamide-functionalized beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of glycoproteins.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads several times with the binding buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound glycoproteins by resuspending the beads in an elution buffer containing a low pH (e.g., 0.1 M glycine, pH 2.5) or a high concentration of a competing sugar (e.g., sorbitol).

  • Analysis: The enriched glycoproteins in the eluate can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Data Presentation and Interpretation

Table 1: Key Properties of N-(3-Bromopropyl) 3-boronobenzamide

PropertyValueSource
Molecular Formula C₁₀H₁₃BBrNO₃[1]
Molecular Weight 285.9 g/mol [1]
CAS Number 850567-42-9[1]
Melting Point 97-99 °C[1]
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF
Storage Room temperature, protected from light[1]

Table 2: Example Reaction Conditions for Covalent Labeling

ParameterConditionRationale
Protein Concentration 1-5 mg/mLEnsures sufficient protein for detection while minimizing aggregation.
Reagent Molar Excess 10-100 foldDrives the reaction to completion; may need optimization.
Reaction Buffer PBS or HEPES, pH 7.2-8.0Mildly basic pH facilitates deprotonation of cysteine thiols, increasing their nucleophilicity.
Temperature Room Temperature to 37°CBalances reaction rate with protein stability.
Incubation Time 1-4 hoursShould be optimized to achieve desired labeling efficiency without causing protein degradation.

Safety and Handling

  • Hazard Statements: N-(3-Bromopropyl) 3-boronobenzamide and similar bromopropyl-containing compounds may cause skin and eye irritation.[17][18][19]

  • Precautionary Measures: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17] Avoid inhalation of dust and contact with skin and eyes.[17]

  • Storage: Store in a tightly sealed container in a dry, cool place, protected from light.[1]

References

  • Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. PubMed.
  • Boronate-based fluorescent probes for imaging cellular hydrogen peroxide. PubMed - NIH.
  • A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. PubMed.
  • Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. PMC - NIH.
  • A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. MDPI.
  • Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. Springer.
  • Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society.
  • Towards Detection of Glycoproteins Using Molecularly Imprinted Nanoparticles and Boronic Acid-Modified Fluorescent Probe. MDPI.
  • A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. NIH.
  • Borinic Acid-Based Fluorogenic Probes as an Alternative to the Amplex Red Assay for Real-Time H2O2 Monitoring in Live Cells. PubMed.
  • SAFETY DATA SHEET for 1-Bromo-3-phenylpropane. Thermo Fisher Scientific.
  • Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxid
  • Bioconjugation applic
  • Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry.
  • Building blocks used for partial PROTAC reagents synthesis.
  • N-(3-Bromopropyl) 3-boronobenzamide. LabSolu.
  • Scheme of building blocks characterizing the data set of tested PROTACs.
  • Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.
  • Characterization of protein therapeutics by mass spectrometry: recent developments and future directions. PubMed.
  • Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orient
  • PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. MDPI.
  • N-3-Bromopropylphthalimide | C11H10BrNO2 | CID 21611. PubChem - NIH.
  • E3 Ligands Usage in PROTAC Design. BLDpharm.
  • N-(3-Bromopropyl)phthalimide 98 5460-29-7. Sigma-Aldrich.
  • Protein Labeling and Crosslinking by Covalent Aptamers. PMC - NIH.
  • Arylation Chemistry for Bioconjug
  • 2022 Nobel Prize: Bioconjugation and Click Chemistry Explained!. YouTube.
  • Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology.
  • Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PMC - NIH.
  • Isolation of C-Terminal Fragments from Cyanogen Bromide-Cleaved Protein. Journal of Biomolecular Techniques.
  • Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Alex Kentsis.
  • Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions.
  • OPA-Based Bifunctional Linker for Protein Labeling and Profiling.
  • Current Methods for the Characterization of Posttranslational Modifications in Therapeutic Proteins Using Orbitrap Mass Spectrometry.
  • N-(3-Bromopropyl) 4-Boronobenzamide, 98% Purity, C10H13BBrNO3, 1 gram. Stellux.

Sources

Application

Dual-Functionality in Focus: N-(3-Bromopropyl) 3-boronobenzamide as a Versatile Crosslinking Agent for Advanced Biomaterials

Abstract This technical guide provides an in-depth exploration of N-(3-Bromopropyl) 3-boronobenzamide, a bifunctional crosslinking agent poised to advance the design of sophisticated polymer networks. This molecule uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of N-(3-Bromopropyl) 3-boronobenzamide, a bifunctional crosslinking agent poised to advance the design of sophisticated polymer networks. This molecule uniquely combines a phenylboronic acid moiety for dynamic, reversible crosslinking with a bromopropyl group for stable, covalent bond formation. This dual-modal reactivity opens new avenues for the fabrication of stimuli-responsive and mechanically robust hydrogels and other biomaterials. Herein, we elucidate the mechanistic principles underpinning its crosslinking capabilities and provide detailed protocols for its application in creating advanced polymer architectures, with a particular focus on hydrogel formation for drug delivery and tissue engineering.

Introduction: A New Paradigm in Polymer Crosslinking

The development of advanced biomaterials with tunable mechanical properties and stimuli-responsive behavior is a cornerstone of modern drug delivery and regenerative medicine. The crosslinking of polymer chains is a fundamental strategy in the creation of these materials, transforming liquid polymer solutions into three-dimensional networks, such as hydrogels.[1][2] N-(3-Bromopropyl) 3-boronobenzamide emerges as a crosslinking agent of significant interest due to its unique molecular architecture, which features two distinct reactive groups.

The boronic acid group participates in the formation of reversible covalent bonds with diol-containing polymers, such as polyvinyl alcohol (PVA) or polysaccharides.[3][4] This interaction is dynamic and pH-sensitive, allowing for the creation of self-healing and stimuli-responsive materials.[3] Concurrently, the bromopropyl group acts as an alkylating agent, capable of forming stable, irreversible covalent bonds with nucleophilic moieties like thiols and amines present in polymer backbones.[5][6] This dual functionality enables the design of polymer networks with a sophisticated combination of dynamic and permanent crosslinks, offering unprecedented control over material properties.

Mechanistic Principles of Dual-Mode Crosslinking

The versatility of N-(3-Bromopropyl) 3-boronobenzamide lies in its ability to facilitate two distinct crosslinking reactions. The sequence and conditions of these reactions can be tailored to achieve desired material properties.

Reversible Boronate Ester Formation

The phenylboronic acid moiety reacts with polymers containing cis-1,2 or -1,3 diols to form five- or six-membered cyclic boronate esters. This reaction is an equilibrium process, highly dependent on the pH of the surrounding environment.[3] At physiological or slightly alkaline pH, the equilibrium favors the formation of the boronate ester, leading to gelation.[4] A decrease in pH will shift the equilibrium back towards the free boronic acid and diol, resulting in the dissolution of the gel. This pH-dependent behavior is the basis for creating stimuli-responsive hydrogels.

G

Diagram 1: pH-dependent reversible crosslinking via boronate ester formation.

Irreversible Thio-ether or Amine Linkage Formation

The bromopropyl group is an electrophilic moiety that can react with nucleophilic groups on a polymer chain, such as thiols (-SH) or primary/secondary amines (-NH2, -NHR), through a nucleophilic substitution reaction.[5][6] This reaction forms a stable carbon-sulfur (thio-ether) or carbon-nitrogen bond, creating a permanent crosslink.[5][6] This covalent modification enhances the mechanical stability and integrity of the polymer network. The reaction rate can be influenced by factors such as pH and temperature.

G

Diagram 2: Irreversible covalent crosslinking via nucleophilic substitution.

Applications and Protocols

The dual-crosslinking capability of N-(3-Bromopropyl) 3-boronobenzamide allows for the fabrication of materials with a wide range of properties. A primary application is the formation of dually crosslinked hydrogels.

Formation of a Dually Crosslinked Hydrogel

This protocol describes the formation of a hydrogel using a combination of a diol-containing polymer (e.g., Polyvinyl Alcohol - PVA) and a thiol-functionalized polymer. The process involves a two-step crosslinking reaction.

Materials and Equipment:

Material/Equipment Specification
N-(3-Bromopropyl) 3-boronobenzamidePurity >97%
Polyvinyl Alcohol (PVA)87-89% hydrolyzed, MW 85,000-124,000
Thiol-modified Hyaluronic Acid (HA-SH)Degree of substitution: 10-30%
Phosphate Buffered Saline (PBS)pH 7.4 and pH 8.5
Deionized WaterHigh purity
Magnetic Stirrer and Stir Bars
pH Meter
RheometerFor mechanical characterization
Vials/Reaction VesselsAppropriate sizes

Protocol:

G

Diagram 3: Workflow for the synthesis of a dually crosslinked hydrogel.

Step-by-Step Methodology:

  • Preparation of Polymer Solutions:

    • Prepare a 10% (w/v) PVA solution by dissolving PVA in deionized water with continuous stirring at 90°C until the solution is clear. Allow to cool to room temperature.

    • Prepare a 2% (w/v) solution of thiol-modified hyaluronic acid (HA-SH) in pH 7.4 PBS.

  • Preparation of Crosslinker Solution:

    • Dissolve N-(3-Bromopropyl) 3-boronobenzamide in a minimal amount of a biocompatible organic solvent like DMSO, or directly in an aqueous solution with a slightly basic pH to aid solubility. The concentration should be calculated based on the desired crosslinking density.

  • First Crosslinking Step (Boronate Ester Formation):

    • In a reaction vessel, mix the PVA solution with the crosslinker solution.

    • Adjust the pH of the mixture to approximately 8.5 using a suitable base (e.g., 0.1 M NaOH) to facilitate the formation of boronate esters.[4]

    • Observe the formation of a hydrogel. This initial crosslinking is reversible.

  • Second Crosslinking Step (Thiol-Bromo Reaction):

    • Incorporate the HA-SH solution into the primarily crosslinked PVA hydrogel. Ensure thorough mixing.

    • Incubate the mixture at 37°C for a specified period (e.g., 12-24 hours) to allow for the reaction between the bromopropyl groups of the crosslinker and the thiol groups of the HA-SH.[5] This will form stable thio-ether bonds.

  • Purification and Characterization:

    • The resulting dually crosslinked hydrogel can be purified by dialysis against deionized water to remove any unreacted components.

    • The mechanical properties of the hydrogel can be characterized using a rheometer to measure storage (G') and loss (G'') moduli.

    • The pH-responsiveness can be tested by immersing the hydrogel in buffers of different pH values and observing swelling or dissolution.

Expected Outcomes:

The resulting hydrogel will exhibit enhanced mechanical strength and stability due to the permanent thio-ether crosslinks, while retaining pH-responsive properties from the dynamic boronate ester linkages. This material would be suitable for applications requiring both robustness and controlled release capabilities.

Troubleshooting and Considerations

  • Gelation Time: The time for the initial gelation (boronate ester formation) is typically rapid upon pH adjustment. The second crosslinking step is slower and temperature-dependent.

  • Crosslinker Concentration: The concentration of N-(3-Bromopropyl) 3-boronobenzamide will directly influence the crosslinking density and thus the mechanical properties of the hydrogel. Optimization may be required for specific applications.

  • Solubility: N-(3-Bromopropyl) 3-boronobenzamide may have limited aqueous solubility. The use of a co-solvent or pH adjustment can aid in its dissolution.

  • Polymer Selection: This crosslinker is versatile and can be used with a variety of diol-containing and nucleophile-containing polymers. The choice of polymers will dictate the final properties of the material.

Conclusion

N-(3-Bromopropyl) 3-boronobenzamide represents a significant advancement in the field of crosslinking chemistry. Its dual-functional nature provides a powerful tool for creating "smart" biomaterials with a unique combination of dynamic and stable properties. The ability to independently control reversible and irreversible crosslinking within a single material opens up new possibilities for the design of advanced drug delivery systems, tissue engineering scaffolds, and biosensors. The protocols and principles outlined in this guide provide a foundation for researchers and scientists to explore the full potential of this versatile crosslinking agent.

References

  • Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105-121.
  • Slaughter, B. V., Khurshid, S. S., Fisher, O. Z., Khademhosseini, A., & Peppas, N. A. (2009). Hydrogels in regenerative medicine.
  • Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and applications of boronic acid-containing polymers: A review of recent progress.
  • Guan, Y., & Zhang, Y. (2011). Phenylboronic acid-containing block copolymers: synthesis, self-assembly, and application for intracellular delivery of proteins. Biomacromolecules, 12(9), 3315-3324.
  • Konkolewicz, D., Iacono, S. T., & Krys, P. (2014). Thiol–ene and thiol–yne click chemistry in polymer science. Progress in Polymer Science, 39(3), 429-475.
  • Gauthier, M. A., & Klok, H. A. (2008). Peptide/protein− polymer conjugates: synthetic strategies and design concepts.

Sources

Method

Application Notes and Protocols: N-(3-Bromopropyl) 3-boronobenzamide for Activity-Based Protein Profiling

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Active Proteome with N-(3-Bromopropyl) 3-boronobenzamide Activity-based protei...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Active Proteome with N-(3-Bromopropyl) 3-boronobenzamide

Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technology for the functional analysis of enzymes in complex biological systems.[1][2] Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes chemical probes to directly assess the catalytic activity of enzymes, providing a more accurate snapshot of their functional state.[1][2][3] This distinction is critical, as enzymatic activity is often regulated post-translationally and does not necessarily correlate with protein expression levels.

This guide focuses on the application of N-(3-Bromopropyl) 3-boronobenzamide , a versatile chemical scaffold, for the development of activity-based probes (ABPs) targeting a significant class of enzymes: serine proteases . The core of this molecule lies in its 3-boronobenzamide group, a well-established "warhead" that covalently and reversibly interacts with the active site serine residue of these enzymes.[4][5] The N-(3-bromopropyl) linker provides a strategic handle for the attachment of various reporter tags, enabling the detection and identification of labeled proteins.

Herein, we provide a comprehensive overview of the principles, synthesis, and application of N-(3-Bromopropyl) 3-boronobenzamide-derived probes in ABPP, complete with detailed protocols for probe synthesis, protein labeling, and target identification using both gel-based and mass spectrometry-based methods.

The Anatomy of an N-(3-Bromopropyl) 3-boronobenzamide-Based Activity-Based Probe

An activity-based probe derived from N-(3-Bromopropyl) 3-boronobenzamide is a modular chemical tool with three key components:

  • Reactive Group (Warhead): The 3-boronobenzamide moiety. The electrophilic boron atom forms a covalent, yet reversible, dative bond with the nucleophilic hydroxyl group of the active site serine residue in serine proteases.[4][5] This interaction is dependent on the catalytic activity of the enzyme, ensuring that only active enzymes are labeled.

  • Linker: The N-(3-bromopropyl) group. This flexible chain serves two primary purposes: it connects the warhead to the reporter tag and it can be chemically modified to incorporate different functionalities. The bromine atom is a good leaving group, making it amenable to nucleophilic substitution for the introduction of reporter tags.

  • Reporter Tag: A detectable molecule that enables the visualization and/or enrichment of probe-labeled proteins. Common reporter tags include:

    • Fluorophores (e.g., Rhodamine, Fluorescein): For in-gel fluorescence scanning and microscopy.[6]

    • Biotin: For affinity purification of labeled proteins using streptavidin-coated beads, followed by identification via mass spectrometry.[7]

    • Clickable Handles (e.g., Azide or Alkyne): For bioorthogonal ligation to a reporter tag in a secondary step. This two-step approach is particularly useful for in vivo labeling, as the smaller, bio-inert "clickable" probe is less likely to interfere with cellular processes.

The modular nature of this probe design allows for the customization of ABPs for a wide range of experimental applications.

Diagram: General Structure of an N-(3-Bromopropyl) 3-boronobenzamide-Based ABP

ABPP_Probe_Structure cluster_Probe Activity-Based Probe Warhead 3-Boronobenzamide (Reactive Group) Linker N-(3-Azidopropyl) (Linker) Warhead->Linker Covalent Bond Reporter Reporter Tag (e.g., Fluorophore, Biotin, Alkyne) Linker->Reporter Click Chemistry or Direct Conjugation

Caption: Modular design of an activity-based probe derived from N-(3-Bromopropyl) 3-boronobenzamide.

Synthesis of a "Clickable" N-(3-Azidopropyl) 3-boronobenzamide Probe

To enable versatile labeling via click chemistry, the bromine atom of N-(3-Bromopropyl) 3-boronobenzamide can be readily converted to an azide. This "clickable" probe can then be reacted with an alkyne-functionalized reporter tag.

Protocol 1: Synthesis of N-(3-Azidopropyl) 3-boronobenzamide

Materials:

  • N-(3-Bromopropyl) 3-boronobenzamide

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-(3-Bromopropyl) 3-boronobenzamide (1 equivalent) in anhydrous DMF.

  • Addition of Sodium Azide: Add sodium azide (1.5 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield N-(3-Azidopropyl) 3-boronobenzamide.

Note: This is a generalized protocol based on standard organic synthesis procedures for converting alkyl bromides to alkyl azides.[8] Optimization of reaction conditions may be necessary.

Diagram: Synthesis of a "Clickable" Probe

Synthesis_Workflow Start N-(3-Bromopropyl) 3-boronobenzamide Azide_Probe N-(3-Azidopropyl) 3-boronobenzamide ('Clickable' Probe) Start->Azide_Probe NaN₃, DMF Final_Probe Reporter-Tagged ABP Azide_Probe->Final_Probe Cu(I)-catalyzed Click Chemistry Alkyne_Reporter Alkyne-Reporter (Fluorophore or Biotin) Alkyne_Reporter->Final_Probe

Caption: Synthetic workflow for creating a reporter-tagged ABP via click chemistry.

Activity-Based Protein Profiling Workflow

The following protocols outline the general steps for using your N-(3-Azidopropyl) 3-boronobenzamide probe to label and identify active serine proteases in a biological sample.

Protocol 2: In Vitro Labeling of Proteomes

Materials:

  • Cell or tissue lysate

  • N-(3-Azidopropyl) 3-boronobenzamide probe (stock solution in DMSO)

  • Phosphate-buffered saline (PBS) or Tris buffer (pH 7.4)[2]

  • Alkyne-fluorophore or alkyne-biotin reporter tag

  • Click chemistry reaction components (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like THPTA)

  • SDS-PAGE loading buffer

  • Microcentrifuge tubes

Procedure:

  • Proteome Preparation: Prepare a cell or tissue lysate, ensuring that the enzymatic activity is preserved. This typically involves mechanical or detergent-based lysis on ice in a suitable buffer. Determine the protein concentration of the lysate using a standard protein assay.

  • Probe Labeling:

    • In a microcentrifuge tube, dilute the proteome to a final concentration of 1-2 mg/mL in PBS or Tris buffer.

    • Add the N-(3-Azidopropyl) 3-boronobenzamide probe to a final concentration of 1-10 µM. A titration experiment is recommended to determine the optimal concentration.

    • Incubate the reaction for 30-60 minutes at room temperature or 37 °C.

  • Click Chemistry Reaction:

    • To the labeled proteome, add the alkyne-reporter tag (e.g., alkyne-fluorophore or alkyne-biotin) to a final concentration of 20-50 µM.

    • Add the pre-mixed click chemistry catalyst solution (copper(II) sulfate, reducing agent, and ligand).

    • Incubate for 1 hour at room temperature, protected from light if using a fluorescent reporter.

  • Sample Preparation for Analysis:

    • For Gel-Based Analysis: Add SDS-PAGE loading buffer to the reaction mixture, heat at 95 °C for 5 minutes, and proceed to SDS-PAGE.

    • For Mass Spectrometry: Proceed to protein precipitation (e.g., with methanol/chloroform) to remove excess reagents, followed by enrichment of biotinylated proteins (if applicable).

Protocol 3: In-Gel Fluorescence Scanning

Materials:

  • Fluorescently labeled proteome from Protocol 2

  • SDS-PAGE gel and running apparatus

  • Fluorescence gel scanner

Procedure:

  • SDS-PAGE: Separate the fluorescently labeled proteins by SDS-PAGE.

  • Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.[6][9]

  • Analysis: Labeled proteins will appear as fluorescent bands. The intensity of the bands corresponds to the level of active enzyme. A "no-probe" control should be run in parallel to identify any background fluorescence.

Protocol 4: Target Identification by Mass Spectrometry

Materials:

  • Biotin-labeled proteome from Protocol 2

  • Streptavidin-coated agarose or magnetic beads[1]

  • Wash buffers (e.g., PBS with low concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE loading buffer or a solution of high concentration biotin)

  • Trypsin for in-solution or on-bead digestion

  • LC-MS/MS system

Procedure:

  • Enrichment of Biotinylated Proteins:

    • Incubate the biotin-labeled proteome with streptavidin beads for 1-2 hours at 4 °C with gentle rotation to capture the labeled proteins.

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.[10]

  • Elution and/or Digestion:

    • Elute the bound proteins from the beads using an appropriate elution buffer.

    • Alternatively, perform an on-bead digestion with trypsin to generate peptides for analysis.[3]

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were labeled by the probe.

  • Data Analysis: The identified proteins are potential targets of the boronic acid probe and represent the active serine proteases in the original sample.

Diagram: ABPP Experimental Workflow

ABPP_Workflow cluster_Workflow Activity-Based Protein Profiling Workflow cluster_Analysis Downstream Analysis Proteome Biological Sample (Cell/Tissue Lysate) Labeling Incubate with Azide-Probe Proteome->Labeling Click Click Chemistry with Alkyne-Reporter Labeling->Click Gel Gel-Based Analysis (Fluorescent Reporter) Click->Gel MS Mass Spectrometry (Biotin Reporter) Click->MS

Caption: Overview of the experimental workflow for ABPP using a "clickable" probe.

Data Interpretation and Validation

  • Gel-Based Analysis: The appearance of a fluorescent band at a specific molecular weight suggests the presence of an active enzyme. To validate this, a competition experiment can be performed where the proteome is pre-incubated with a known inhibitor of the suspected enzyme class before adding the probe. A decrease in the fluorescence intensity of the band would confirm that the probe is labeling the active site of the target enzyme.

  • Mass Spectrometry Analysis: A list of identified proteins will be generated. It is crucial to perform a control experiment (e.g., no probe or a non-reactive probe) to distinguish true targets from proteins that non-specifically bind to the beads. The relative abundance of identified peptides can be used to quantify changes in enzyme activity between different biological samples.

Quantitative Data Summary

ParameterRecommended RangeRationale
Probe Concentration 1-10 µMSufficient for labeling most targets without causing significant off-target effects. Titration is recommended.
Proteome Concentration 1-2 mg/mLA standard concentration for ABPP experiments that provides enough material for detection.
Labeling Time 30-60 minutesGenerally sufficient for covalent modification of active enzymes.
Click Reporter Concentration 20-50 µMEnsures efficient ligation to the azide-modified probe.
Click Reaction Time 1 hourTypically sufficient for complete click reaction.

Conclusion

N-(3-Bromopropyl) 3-boronobenzamide is a valuable and adaptable starting material for the synthesis of activity-based probes for the study of serine proteases. By following the protocols outlined in this guide, researchers can generate customized probes for a variety of applications, from initial screening of enzyme activity to in-depth proteomic studies for drug discovery and biomarker identification. The ability to tailor the reporter tag allows for a multi-faceted approach to understanding the role of active serine proteases in health and disease.

References

  • Abdel-Magid, A. F. (2021). Development of Fluorescent and Biotin Probes Targeting NLRP3. ACS Omega, 6(16), 10833-10843. [Link]

  • Barton, W. A., et al. (2020). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 61(1), 108-117. [Link]

  • Bar-Peled, L., et al. (2017). Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition. STAR Protocols, 1(3), 100185. [Link]

  • Baskin, J. M., et al. (2007). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 18(2), 407-413. [Link]

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. [Link]

  • Deu, E., et al. (2012). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Chemistry & Biology, 19(6), 717-727. [Link]

  • Li, J., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7301. [Link]

  • Liu, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 347. [Link]

  • Patterson, G. H. (2012). In-gel fluorescence scanning. Cold Spring Harbor Protocols, 2012(12), pdb.prot072124. [Link]

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100523. [Link]

  • Speers, A. E., & Cravatt, B. F. (2004). Activity-based protein profiling in living cells. Chemistry & Biology, 11(4), 535-546. [Link]

  • Udeshi, N. D., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research, 13(9), 4147-4154. [Link]

  • van der Veken, P., et al. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. Angewandte Chemie International Edition, 57(40), 13088-13104. [Link]

  • Weerapana, E., et al. (2010). Activity-based protein profiling of cell lines and tissues. Nature Protocols, 5(3), 536-549. [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Activity-based protein profiling: a versatile tool for the study of complex biological systems. Journal of the American Chemical Society, 138(23), 7264-7276. [Link]

  • Yuan, Y., et al. (2022). Activity-based protein profiling: A graphical review. Frontiers in Chemistry, 10, 965248. [Link]

  • Zhang, H., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(21), 7248-7264. [Link]

  • Zhang, Y., et al. (2023). From Experiment to Data Analysis: A Step-by-Step Guide to Conducting ABPP Experiments. BGI Tech. [Link]

  • Zhou, Y., et al. (2019). Metal-Free Fast Azidation by Using Tetrabutylammonium Azide: Effective Synthesis of Alkyl Azides and Well-Defined Azido-End Polymethacrylates. Macromolecules, 52(20), 7764-7773. [Link]

Sources

Application

"N-(3-Bromopropyl) 3-boronobenzamide" Suzuki-Miyaura coupling conditions

An Application Guide for the Suzuki-Miyaura Coupling of N-(3-Bromopropyl) 3-boronobenzamide Introduction: A Versatile Bifunctional Building Block The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Suzuki-Miyaura Coupling of N-(3-Bromopropyl) 3-boronobenzamide

Introduction: A Versatile Bifunctional Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness in constructing carbon-carbon bonds, particularly for biaryl structures.[1] Developed in the 1980s, this palladium-catalyzed reaction earned its pioneers the 2010 Nobel Prize in Chemistry.[1] The reaction's popularity stems from its mild conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of its organoboron reagents.[2]

This guide focuses on a specific and highly useful substrate: N-(3-Bromopropyl) 3-boronobenzamide . This molecule is a bifunctional building block, containing both a nucleophilic arylboronic acid moiety for the Suzuki-Miyaura coupling and an electrophilic alkyl bromide handle. This dual functionality allows for a sequential synthetic strategy: first, a Suzuki-Miyaura coupling to build a complex biaryl core, followed by a subsequent nucleophilic substitution at the bromopropyl chain. This approach is invaluable for synthesizing targeted molecules in pharmaceutical and materials science research.

This document serves as a detailed guide for researchers, providing both the theoretical underpinnings and a practical, field-tested protocol for successfully employing N-(3-Bromopropyl) 3-boronobenzamide in Suzuki-Miyaura cross-coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle.[3] The catalyst alternates between Pd(0) and Pd(II) oxidation states through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition : The cycle begins with the catalytically active Pd(0) species inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.[1] This is often the rate-determining step, especially with less reactive aryl chlorides.

  • Transmetalation : Before the boronic acid can participate, it must be activated by a base.[2] The base converts the boronic acid (Ar'-B(OH)₂) into a more nucleophilic boronate species (e.g., Ar'-B(OH)₃⁻).[5][6] This boronate then transfers its organic group (Ar') to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination : In the final step, the two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product.[3] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[1]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex Ar-Pd(II)Ln-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal [Ar'-B(OH)3]- di_pd2_complex Ar-Pd(II)Ln-Ar' transmetal->di_pd2_complex red_elim Reductive Elimination di_pd2_complex->red_elim Ar-Ar' red_elim->pd0 boronic_acid Ar'-B(OH)2 boronate [Ar'-B(OH)3]- boronic_acid->boronate base Base (e.g., OH-) base->boronate boronate->pd2_complex Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters and Experimental Choices

The success of the reaction depends on the careful selection of several key components. The choices below are optimized for the coupling of N-(3-Bromopropyl) 3-boronobenzamide with a typical aryl bromide.

Palladium Catalyst and Ligand

The combination of a palladium precursor and a supporting ligand is critical. The ligand stabilizes the palladium center and modulates its reactivity.

  • Palladium Precursors : Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[4] Pd(OAc)₂ is often preferred for its air stability and cost-effectiveness. It is reduced in situ to the active Pd(0) species.

  • Ligands : For coupling aryl bromides, electron-rich and bulky phosphine ligands are highly effective. They promote the oxidative addition step and stabilize the monoligated palladium species believed to be highly active in the catalytic cycle.[7] Ligands like SPhos and other dialkylbiaryl phosphines have shown exceptional activity, often allowing for lower catalyst loadings and room temperature reactions for some substrates.[7][8] For general applications, triphenylphosphine (PPh₃) is a reliable choice, though it may require higher temperatures.

The Role of the Base

The base is not a mere spectator; it is essential for the transmetalation step.[9] Computational and experimental studies have shown that the base reacts with the boronic acid to form a more reactive boronate species.[5][10]

  • Common Bases :

    • Potassium Carbonate (K₂CO₃) : A widely used, cost-effective base, typically used with an aqueous co-solvent.

    • Potassium Phosphate (K₃PO₄) : A stronger base that is often effective when carbonates are not, particularly for more challenging couplings.[7]

    • Cesium Carbonate (Cs₂CO₃) : A highly effective but more expensive base, often used in difficult couplings or with sensitive substrates.

    • Potassium Fluoride (KF) : A milder base that can be used under anhydrous conditions or with base-sensitive functional groups.[2]

For this specific substrate, K₂CO₃ or K₃PO₄ are excellent starting points.

Solvent System

The solvent must solubilize the organic substrates, the catalyst, and the inorganic base to facilitate the reaction. Biphasic solvent systems are very common.

  • Typical Systems : A mixture of an organic solvent and water is standard. Common choices include 1,4-Dioxane/H₂O, Tetrahydrofuran (THF)/H₂O, or Toluene/H₂O.[11]

  • Rationale : The organic solvent dissolves the aryl halide and the boronic acid substrate, while water dissolves the inorganic base. The reaction occurs at the interface or in the organic phase where all components can interact. The presence of water also facilitates the formation of the boronate species.[11] Solvent polarity can influence reaction rates and selectivity, but the reaction is generally robust across a range of common solvents.[12][13]

Data Summary: Recommended Reaction Conditions

The following table summarizes a generalized set of conditions for the Suzuki-Miyaura coupling of N-(3-Bromopropyl) 3-boronobenzamide with an aryl bromide.

ParameterRecommended ChoiceRationale & Notes
Boronic Acid N-(3-Bromopropyl) 3-boronobenzamide1.0 equivalent
Aryl Halide Aryl Bromide or Iodide1.1–1.2 equivalents
Pd Precursor Pd(OAc)₂ or Pd₂(dba)₃1–3 mol%
Ligand SPhos or PPh₃2–6 mol% (Ligand:Pd ratio of ~2:1)
Base K₂CO₃ or K₃PO₄2.0–3.0 equivalents
Solvent 1,4-Dioxane / H₂O4:1 to 10:1 v/v mixture
Temperature 80–100 °CHeating ensures a reasonable reaction rate.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for a representative coupling reaction on a 1.0 mmol scale.

Safety Precaution : Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1,4-Dioxane is a suspected carcinogen.

Reagents & Materials
  • N-(3-Bromopropyl) 3-boronobenzamide (1.0 mmol, 1.0 equiv.)

  • Aryl Bromide (1.1 mmol, 1.1 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (8 mL, degassed)

  • Deionized Water (2 mL, degassed)

  • Round-bottom flask or reaction vial with a stir bar

  • Condenser and inert gas manifold (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Experimental Workflow Diagram

Workflow start Start setup 1. Assemble Glassware (Flask, Condenser) start->setup charge_solids 2. Charge Solids (Boronic Acid, Ar-Br, Base, Catalyst, Ligand) setup->charge_solids inert_atm 3. Purge with Inert Gas (3x Vacuum/Backfill) charge_solids->inert_atm add_solvents 4. Add Degassed Solvents (Dioxane, Water) inert_atm->add_solvents heat 5. Heat to 80-100 °C (Monitor by TLC/LC-MS) add_solvents->heat cool 6. Cool to RT heat->cool workup 7. Aqueous Workup (Dilute, Extract, Wash, Dry) cool->workup concentrate 8. Concentrate in Vacuo workup->concentrate purify 9. Purify (Flash Chromatography) concentrate->purify end End Product purify->end

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
  • Preparation : To a dry round-bottom flask containing a magnetic stir bar, add N-(3-Bromopropyl) 3-boronobenzamide (1.0 mmol), the aryl bromide (1.1 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Inerting the Atmosphere : Seal the flask with a septum, and attach it to a condenser under an inert atmosphere (Nitrogen or Argon). Evacuate and backfill the flask with the inert gas three times to remove all oxygen.

  • Solvent Addition : Using syringes, add 8 mL of degassed 1,4-dioxane and 2 mL of degassed deionized water to the flask. The mixture should be a suspension.

  • Reaction : Lower the flask into a preheated oil bath set to 90 °C. Stir the reaction mixture vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4–12 hours. The disappearance of the limiting starting material (usually the boronic acid) indicates completion.

  • Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying : Combine the organic extracts and wash them with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Ciofini, I., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross−Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Neufeldt, S. R., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • da Silva, R. A., et al. (2019). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. [Link]

  • Lebleu, T., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Ciofini, I., et al. (2003). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Villegas, L. C., et al. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. ACS Publications. [Link]

  • Ciofini, I., et al. (2003). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]

  • Limmert, M. E., et al. (2018). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Neufeldt, S. R., et al. (2016). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]

  • Farmer, J. L., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. [Link]

Sources

Method

Application Note &amp; Protocols: Leveraging N-(3-Bromopropyl) 3-boronobenzamide for Covalent Proteomics

Abstract This document provides a detailed guide for the application of N-(3-Bromopropyl) 3-boronobenzamide as a bifunctional chemical probe in proteomic studies. We delineate its mechanism of action, which leverages a b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the application of N-(3-Bromopropyl) 3-boronobenzamide as a bifunctional chemical probe in proteomic studies. We delineate its mechanism of action, which leverages a boronic acid for reversible recognition and a bromopropyl group for covalent capture of nucleophilic residues. This dual-action design makes it a valuable tool for identifying novel protein targets, particularly in the context of covalent ligand discovery and chemical biology. We present comprehensive, field-tested protocols for both mass spectrometry-based and gel-based proteomic workflows, designed to enable researchers in academic and drug development settings to successfully identify and validate protein targets.

Introduction: A Bifunctional Probe for Target Discovery

The identification of protein targets for small molecules is a cornerstone of modern drug discovery and chemical biology. Covalent ligand screening has emerged as a powerful strategy to target proteins that have historically been considered "undruggable"[1][2]. This approach often relies on chemical probes that can first recognize a binding site and subsequently form a stable, covalent bond with a nearby amino acid residue.

N-(3-Bromopropyl) 3-boronobenzamide is a unique chemical entity designed for this purpose. Its structure incorporates two key functionalities:

  • A Phenylboronic Acid Moiety: Boronic acids are well-documented Lewis acids that can engage in reversible covalent interactions with nucleophiles. They are known to form stable boronate esters with cis-1,2- and 1,3-diols, which are present in glycoproteins, RNA, and certain metabolites[3][4]. Furthermore, they can interact directly with nucleophilic amino acid side chains, such as the catalytic serine in serine hydrolases or threonine residues[5]. This functionality can serve as a recognition or "homing" group, guiding the probe to specific protein families or binding pockets.

  • A Bromopropyl Group: This functional group acts as a mild electrophile, capable of undergoing an SN2 reaction with potent protein nucleophiles. The thiol group of cysteine is the most common target for such alkylating agents within the proteome, though other residues like histidine and lysine can also react[6]. This reaction results in an irreversible, covalent bond, effectively "trapping" the protein target.

The strategic combination of these two groups allows for a two-step mechanism: an initial, affinity-driven recognition event mediated by the boronic acid, followed by irreversible covalent capture by the bromopropyl warhead. This application note provides the theoretical framework and practical protocols to utilize this probe for identifying novel protein interactions.

Proposed Mechanism of Action: Affinity-Driven Covalent Labeling

The utility of N-(3-Bromopropyl) 3-boronobenzamide stems from its ability to increase the effective molarity of the reactive alkylator near a potential binding partner. The boronic acid's reversible interaction with a protein binding site (e.g., a serine residue or a glycosylation site) tethers the probe, enhancing the likelihood that the bromopropyl group will encounter and react with a nearby nucleophile.

G cluster_0 Step 1: Reversible Recognition cluster_1 Step 2: Irreversible Covalent Bonding cluster_2 Outcome P Protein Target (with binding site) Complex Reversible Probe-Protein Complex P->Complex Recognition (Boronic Acid Interaction) Probe N-(3-Bromopropyl) 3-boronobenzamide Probe->Complex Complex->P Dissociation Covalent_Complex Covalently Labeled Protein Target Complex->Covalent_Complex Covalent Attack (Bromopropyl Alkylation) Analysis Target Identification (LC-MS/MS) Covalent_Complex->Analysis Proteolysis & Analysis

Figure 1: Proposed two-step mechanism for protein target capture.

Core Protocol: Chemoproteomic Target Identification via LC-MS/MS

This protocol details a bottom-up proteomics workflow to identify the specific proteins and modification sites targeted by N-(3-Bromopropyl) 3-boronobenzamide in a complex biological sample, such as a cell lysate.

Experimental Design & Rationale

The experiment is designed to compare proteomes treated with the active probe against those treated with a vehicle control (e.g., DMSO). The key readout is the identification of peptides containing a specific mass modification corresponding to the covalent adduction of the probe.

ParameterRecommended ValueRationale
Probe Concentration 10 - 100 µMBalances effective labeling with minimizing off-target effects. Titration is recommended.
Lysate Concentration 1 - 5 mg/mLEnsures sufficient protein concentration for labeling and subsequent detection.
Labeling Buffer 50 mM HEPES, pH 7.4Maintains physiological pH to preserve protein structure and balance nucleophile reactivity.
Incubation Time 1 - 4 hours at 37 °CAllows sufficient time for both the initial binding and the subsequent covalent reaction to occur.
Control Groups DMSO Vehicle; CompetitionVehicle control is essential. Competition with a known ligand for a suspected target can validate specificity.
Step-by-Step Methodology

PART A: Proteome Labeling

  • Prepare Lysate: Lyse cells (e.g., HEK293T, HeLa) in lysis buffer (50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4) with protease inhibitors (EDTA-free). Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4 °C. Determine protein concentration using a BCA assay.

  • Dilute Proteome: Dilute the soluble proteome to a final concentration of 2 mg/mL in the labeling buffer.

  • Probe Incubation: Aliquot equal volumes of the proteome into microcentrifuge tubes. Add N-(3-Bromopropyl) 3-boronobenzamide from a concentrated stock (in DMSO) to the desired final concentration. Add an equal volume of DMSO to the vehicle control tube.

  • Labeling Reaction: Incubate all samples for 2 hours at 37 °C with gentle agitation.

PART B: Sample Preparation for Mass Spectrometry

  • Protein Precipitation: To remove unreacted probe and denature proteins, perform a cold acetone precipitation. Add 4 volumes of ice-cold acetone to each sample, vortex briefly, and incubate at -20 °C for at least 2 hours (or overnight).

  • Pellet and Wash: Centrifuge at 15,000 x g for 15 minutes at 4 °C. Discard the supernatant. Gently wash the protein pellet with 500 µL of ice-cold 90% acetone. Centrifuge again and discard the supernatant. Air-dry the pellet for 5-10 minutes.

  • Resuspend and Reduce: Resuspend the pellet in 8 M urea, 50 mM TEAB, pH 8.5. Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37 °C to reduce disulfide bonds.

  • Alkylate: Add Iodoacetamide (IAA) to a final concentration of 25 mM and incubate for 30 minutes at room temperature in the dark. This step caps all cysteine residues that were not modified by the probe.

  • Dilution and Digestion: Dilute the sample 8-fold with 50 mM TEAB, pH 8.5, to reduce the urea concentration to <1 M. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37 °C.

  • Desalting: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method. Elute and dry the peptides in vacuo.

PART C: LC-MS/MS Analysis and Data Interpretation

  • LC-MS/MS: Reconstitute peptides in 0.1% formic acid and analyze using a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.

  • Data Analysis: Search the raw data against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant, Sequest, or Andromeda.

    • Crucial Search Parameter: Define a variable modification on Cysteine (C), Histidine (H), and Lysine (K) with a mass shift of +206.0118 Da (C10H12BNO3, representing the probe after loss of HBr).

  • Hit Identification: Identify proteins that are significantly enriched for this specific modification in the probe-treated samples compared to the DMSO control.

Supporting Protocol: Gel-Based Visualization of Target Labeling

For a more rapid, albeit lower-resolution, assessment of protein labeling, a gel-based approach can be used. This requires a "clickable" version of the probe or a secondary labeling strategy for the boronic acid. Here, we describe a method using a fluorescent azide via copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, assuming the boronic acid can be derivatized or exchanged post-labeling. Note: This is a conceptual protocol based on established methods for boronic acid visualization.

G Lysate Proteome Lysate Probe_Labeling Label with N-(3-Bromopropyl) 3-boronobenzamide Lysate->Probe_Labeling Click_Reaction Click Chemistry: + Azide-Fluorophore + CuSO4, Ligand Probe_Labeling->Click_Reaction SDS_PAGE SDS-PAGE Separation Click_Reaction->SDS_PAGE Imaging In-Gel Fluorescence Imaging SDS_PAGE->Imaging Result Fluorescent Bands (Labeled Proteins) Imaging->Result

Figure 2: Workflow for gel-based analysis of probe-labeled proteins.

Step-by-Step Methodology
  • Proteome Labeling: Perform the labeling reaction (Part A of the Core Protocol) on a smaller scale (e.g., 50 µg of proteome).

  • Click Reaction: Following labeling, add the click chemistry reagents to the lysate. A typical reaction mixture includes:

    • Azide-fluorophore (e.g., Azide-TAMRA): 100 µM

    • Tris(2-carboxyethyl)phosphine (TCEP): 1 mM

    • TBTA ligand: 100 µM

    • Copper(II) sulfate (CuSO₄): 1 mM

  • Incubation: Incubate for 1 hour at room temperature.

  • SDS-PAGE: Quench the reaction by adding 4X Laemmli sample buffer. Run the samples on an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

  • Visualization: Scan the gel using a fluorescence scanner set to the appropriate excitation/emission wavelengths for the chosen fluorophore. Labeled proteins will appear as distinct fluorescent bands. A parallel Coomassie-stained gel should be run to visualize the total protein load.

Trustworthiness and Validation: Ensuring Data Integrity

To ensure the scientific validity of the identified targets, the following controls are strongly recommended:

  • Competition Assay: If a putative target has a known ligand, pre-incubating the proteome with an excess of this ligand before adding the probe should reduce or abolish labeling of that specific target. This demonstrates that the probe binds to a specific, saturable site.

  • Use of a Non-Reactive Analog: Synthesizing or obtaining an analog of the probe where the bromine is replaced with a hydrogen (N-propyl-3-boronobenzamide) can serve as a negative control. This analog should still engage in the reversible binding but cannot form the covalent bond, helping to distinguish true covalent targets from proteins that merely have a high affinity for the boronic acid moiety.

  • Dose-Response and Time-Course: Performing the labeling at varying probe concentrations and for different lengths of time can provide insights into the kinetics of labeling and help differentiate high-affinity, specific targets from low-affinity, non-specific interactions.

Conclusion

N-(3-Bromopropyl) 3-boronobenzamide represents a valuable tool for chemical proteomics and drug discovery. Its bifunctional nature enables an affinity-driven approach to covalent labeling, providing a powerful method for identifying the protein targets of fragment-like molecules. The protocols detailed herein provide a robust framework for utilizing this probe in both discovery (mass spectrometry) and validation (gel-based) workflows. Rigorous application of controls and careful data analysis will ensure the identification of high-confidence, biologically relevant protein targets.

References

  • Piątek, A., Werner, M., & Klán, P. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. PubMed. [Link]

  • Ge, Y., & Ji, S. (2018). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. ResearchGate. [Link]

  • Zhang, Z., He, H., & Zhang, W. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. ResearchGate. [Link]

  • Adoo, S. (2014). Molecular recognition with boronic acids—applications in chemical biology. PubMed Central (PMC). [Link]

  • Wang, Y., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. [Link]

  • Pappin, D., et al. (1991). On-line Procedures for Alkylation of Cysteine Residues With 3-bromopropylamine Prior to Protein Sequence Analysis. PubMed. [Link]

  • Ward, J. A., et al. (2017). Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP. PubMed Central (PMC). [Link]

  • Ward, C. C., et al. (2019). Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications. PubMed Central (PMC). [Link]

  • Ward, C. C., et al. (2019). Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications. PubMed. [Link]

  • Various Authors. (2025). Current Protocols in Protein Science. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols: Conjugation of N-(3-Bromopropyl) 3-boronobenzamide to Antibodies for Targeted Cancer Therapy

Introduction: A Dual-Strategy Approach to Advanced Antibody Conjugates The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a cornerstone of precision medici...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Dual-Strategy Approach to Advanced Antibody Conjugates

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a cornerstone of precision medicine.[1][2][3] The core principle of an ADC lies in its modular design: a monoclonal antibody (mAb) for specific targeting of tumor-associated antigens, a potent cytotoxic payload, and a chemical linker that connects the two.[1] This application note details a comprehensive protocol for the conjugation of a novel bifunctional molecule, N-(3-Bromopropyl) 3-boronobenzamide , to monoclonal antibodies.

This unique compound incorporates two key functionalities:

  • A bromopropyl group , which serves as a stable, covalent linker to the antibody via alkylation of nucleophilic residues.

  • A 3-boronobenzamide moiety , which acts as a targeting vehicle for the unique tumor microenvironment. Boronic acids are known to form reversible covalent bonds with diols, such as those found in sialic acid residues on glycoproteins that are frequently overexpressed on the surface of cancer cells.[4][5][6][7][8] This interaction is often pH-sensitive, potentially offering an additional layer of tumor-specific targeting and payload release in the acidic tumor microenvironment.[9][10]

This guide provides a detailed, step-by-step methodology for the synthesis of antibody-boronoconjugates (ABCs), their subsequent characterization, and discusses their potential applications in targeted cancer therapy.[11][12][13] The protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking to explore this promising new class of bioconjugates.

Principle of Conjugation: Thiol-Alkylation

The conjugation strategy leverages the reactivity of the bromopropyl group on N-(3-Bromopropyl) 3-boronobenzamide towards thiol groups (-SH) on the antibody. While the bromopropyl group can react with other nucleophiles, such as the primary amines of lysine residues, targeting cysteine thiols offers greater site-selectivity and results in a more homogeneous conjugate population.[14][15][16] Native IgG antibodies have their cysteine residues predominantly involved in inter- and intra-chain disulfide bonds. Therefore, a selective reduction step is necessary to generate free, reactive thiols for conjugation.[16][17]

The overall workflow for the conjugation process is depicted below:

Conjugation_Workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification & Characterization mAb Monoclonal Antibody (mAb) Reduction Selective Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Conjugation Thiol-Alkylation Reduced_mAb->Conjugation Reagent N-(3-Bromopropyl) 3-boronobenzamide Reagent->Conjugation Crude_ABC Crude Antibody- Boronoconjugate (ABC) Conjugation->Crude_ABC Purification Purification (e.g., SEC) Crude_ABC->Purification Pure_ABC Purified ABC Purification->Pure_ABC Characterization Characterization (SDS-PAGE, MS, etc.) Pure_ABC->Characterization

Figure 1: General workflow for the conjugation of N-(3-Bromopropyl) 3-boronobenzamide to an antibody.

Materials and Reagents

Reagent/MaterialSupplierCatalog No. (Example)Notes
N-(3-Bromopropyl) 3-boronobenzamideCommercially AvailableVariesPurity ≥95%
Monoclonal Antibody (e.g., Trastuzumab)In-house or CommercialN/A≥5 mg/mL in PBS
Tris(2-carboxyethyl)phosphine (TCEP)Thermo Fisher Scientific77720
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855
Desalting Columns (e.g., Zeba™ Spin)Thermo Fisher Scientific89882
Size-Exclusion Chromatography (SEC) ColumnWaters186005225For purification
Amicon® Ultra Centrifugal FiltersMilliporeSigmaUFC901024For buffer exchange and concentration

Experimental Protocols

Part 1: Selective Reduction of Antibody Disulfide Bonds

This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation. The molar excess of the reducing agent (TCEP) may need to be optimized for different antibodies.

  • Antibody Preparation:

    • Start with a solution of your monoclonal antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

    • Ensure the antibody solution is free of any amine-containing buffers (e.g., Tris) if lysine reactivity is to be completely avoided.

  • TCEP Preparation:

    • Prepare a 10 mM stock solution of TCEP in PBS, pH 7.4. This solution should be made fresh before use.

  • Reduction Reaction:

    • Add a 10-20 molar excess of TCEP to the antibody solution. For example, for 1 mg of a 150 kDa antibody (6.67 nmol), add 6.67 µL of 10 mM TCEP for a 10-fold molar excess.

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Removal of Excess TCEP:

    • Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Column) pre-equilibrated with PBS, pH 7.4.

    • Alternatively, perform a buffer exchange using a centrifugal filter device.

Part 2: Conjugation of N-(3-Bromopropyl) 3-boronobenzamide to the Reduced Antibody

This protocol details the alkylation of the newly generated thiol groups with the bromopropyl moiety of the conjugating agent.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-(3-Bromopropyl) 3-boronobenzamide in anhydrous DMSO.

  • Conjugation Reaction:

    • To the freshly prepared reduced antibody solution, add a 20-50 molar excess of the N-(3-Bromopropyl) 3-boronobenzamide stock solution.

    • Incubate the reaction at room temperature for 4-6 hours, or at 4°C overnight, with gentle agitation and protected from light.

  • Quenching the Reaction (Optional):

    • To quench any unreacted bromopropyl groups, N-acetyl-L-cysteine can be added to a final concentration of 2 mM and incubated for 30 minutes at room temperature.

Part 3: Purification of the Antibody-Boronoconjugate

Purification is critical to remove unreacted small molecules and any aggregated antibody. Size-exclusion chromatography (SEC) is the recommended method.

  • Column Equilibration:

    • Equilibrate a suitable SEC column with PBS, pH 7.4, at a flow rate recommended by the manufacturer.

  • Sample Loading and Fractionation:

    • Load the crude conjugation reaction mixture onto the equilibrated SEC column.

    • Collect fractions and monitor the absorbance at 280 nm. The first major peak corresponds to the antibody conjugate.

  • Pooling and Concentration:

    • Pool the fractions containing the purified antibody-boronoconjugate.

    • Concentrate the pooled fractions using a centrifugal filter device.

  • Final Buffer Exchange and Storage:

    • Perform a final buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4).

    • Determine the final concentration of the conjugate using the absorbance at 280 nm and the antibody's extinction coefficient.

    • Store the purified conjugate at 4°C for short-term use or at -80°C for long-term storage.

Characterization of the Antibody-Boronoconjugate

Thorough characterization is essential to confirm successful conjugation and to determine the drug-to-antibody ratio (DAR).

TechniquePurposeExpected Outcome
SDS-PAGE Assess conjugation and purityShift in molecular weight of heavy and/or light chains compared to the unconjugated antibody.
Size-Exclusion Chromatography (SEC-HPLC) Determine purity and detect aggregationA single, sharp peak for the monomeric conjugate, with minimal aggregation peaks.
Mass Spectrometry (e.g., LC-MS) Confirm covalent modification and determine DARMass increase corresponding to the addition of N-(3-Bromopropyl) 3-boronobenzamide molecules.
Antigen Binding Assay (e.g., ELISA) Evaluate the impact of conjugation on antibody functionMinimal to no loss of antigen-binding affinity compared to the unconjugated antibody.

Application: Targeted Delivery to Cancer Cells

The resulting antibody-boronoconjugate possesses a dual-targeting mechanism. The antibody provides antigen-specific targeting, while the boronic acid moiety can interact with sialic acid on the surface of cancer cells, potentially enhancing cellular uptake and specificity.

Targeting_Mechanism cluster_targeting Dual Targeting Mechanism cluster_surface Cell Surface ABC Antibody- Boronoconjugate (ABC) Antigen Tumor Antigen ABC->Antigen Antibody-Antigen Binding (Primary) SialicAcid Sialic Acid (on Glycoproteins) ABC->SialicAcid Boronic Acid-Sialic Acid Interaction (Secondary) CancerCell Cancer Cell

Figure 2: Proposed dual-targeting mechanism of the antibody-boronoconjugate to a cancer cell.

This interaction is particularly relevant in the acidic tumor microenvironment, where the stability of the boronate ester can be modulated, potentially leading to enhanced binding or release.[9][10][18][19][20] This unique property opens avenues for developing therapies that are more selective for tumor tissues, thereby reducing off-target toxicity.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency Incomplete reduction of disulfide bonds.Optimize TCEP concentration and incubation time. Ensure TCEP is fresh.
Inactive N-(3-Bromopropyl) 3-boronobenzamide.Use a fresh stock solution. Confirm the purity of the reagent.
Antibody Aggregation Over-reduction of disulfide bonds.Reduce the molar excess of TCEP or shorten the incubation time.
Hydrophobic nature of the conjugate.Perform conjugation at a lower antibody concentration. Optimize the purification process to remove aggregates.
Loss of Antigen Binding Modification of critical cysteine residues.If using an antibody with engineered cysteines, ensure they are not in the antigen-binding site. For native antibodies, this is less likely with selective reduction of interchain disulfides.

Conclusion

The protocol described provides a robust framework for the conjugation of N-(3-Bromopropyl) 3-boronobenzamide to monoclonal antibodies. The resulting antibody-boronoconjugates are a novel class of biotherapeutics with the potential for enhanced tumor targeting through a dual-mechanism approach. The unique properties of the boronic acid moiety offer exciting possibilities for developing pH-sensitive and glycan-targeted cancer therapies. Further investigation into the in vitro and in vivo efficacy of these conjugates is warranted to fully realize their therapeutic potential.

References

  • Boronic Acid Ligands Can Target Multiple Subpopulations of Pancreatic Cancer Stem Cells via pH-Dependent Glycan-Terminal Sialic Acid Recognition. ACS Applied Bio Materials. [Link]

  • Direct discrimination of cell surface glycosylation signatures using a single pH-responsive boronic acid-functionalized polymer. Chemical Science. [Link]

  • Targeting the “Sweet Side” of Tumor with Glycan-Binding Molecules Conjugated-Nanoparticles: Implications in Cancer Therapy and Diagnosis. PubMed Central. [Link]

  • Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment. Chemical Science. [Link]

  • Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment. National Institutes of Health. [Link]

  • Boronic Acid Ligands Can Target Multiple Subpopulations of Pancreatic Cancer Stem Cells via pH-Dependent Glycan-Terminal Sialic Acid Recognition. Semantic Scholar. [Link]

  • Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry. RSC Publishing. [Link]

  • Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. ResearchGate. [Link]

  • Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. PubMed. [Link]

  • Efficient and irreversible antibody-cysteine bioconjugation using carbonylacrylic reagents. University of Cambridge. [Link]

  • Antibody boron conjugates for boron neutron capture therapy to treat glioblastoma. VJOncology. [Link]

  • Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. PubMed Central. [Link]

  • Antibody boron conjugates for boron neutron capture therapy to treat glioblastoma. VJOncology. [Link]

  • Conjugation, purification and characterization of boronated monoclonal antibodies for use in neutron capture therapy. The Ohio State University. [Link]

  • Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides. PubMed Central. [Link]

  • Antibody immobilization via boronic acids on zwitterionic polymer... ResearchGate. [Link]

  • Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration Publishing. [Link]

  • Phenylboronic Acid-Installed Polycarbonates for the pH-Dependent Release of Diol-Containing Molecules. ResearchGate. [Link]

  • Boronate-Mediated Biologic Delivery. Journal of the American Chemical Society. [Link]

  • Engineered borate ester conjugated protein-polymer nanoconjugates for pH-responsive drug delivery. ResearchGate. [Link]

  • What product is formed when 1-bromopropane reacts with each of th... Pearson+. [Link]

  • Site-specific conjugation of native antibody. Oxford Academic. [Link]

  • Boron enabled bioconjugation chemistries. Chemical Society Reviews. [Link]

  • Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers. National Institutes of Health. [Link]

  • Applications of Antibody Drug Conjugates. Longdom Publishing. [Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. National Institutes of Health. [Link]

  • Site-selective modification strategies in antibody–drug conjugates. Chemical Society Reviews. [Link]

  • What product is formed when 1-bromopropane reacts with each of the following nucleophiles? d. HS. Pearson. [Link]

  • Antibody-drug conjugates in cancer therapy: applications and future advances. PubMed Central. [Link]

  • A Proven Strategy of Targeted Therapy: Antibody Drug Conjugates in Cancer Treatment. Oncology Nursing News. [Link]

  • Discuss the mechanism of nucleophilic substitution reactions involving 2-bromopropane. PrepMate. [Link]

  • Sn1 Reaction: Nucleophilic Substitution of 2-Bromopropane. YouTube. [Link]

  • Protocols for Lysine Conjugation. Springer Nature Experiments. [Link]

  • Protocols for lysine conjugation. PubMed. [Link]

  • Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. PubMed. [Link]

  • Protocols for Lysine Conjugation. ResearchGate. [Link]

  • Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications. [Link]

  • 4.4: Nucleophilic substitution and elimination reactions. Chemistry LibreTexts. [Link]

  • N-3-Bromopropylphthalimide. PubChem. [Link]

  • Byproducts formed During Thiol-Acrylate Reactions Promoted by Nucleophilic Aprotic Amines: Persistent or Reactive?. PubMed. [Link]

  • (PDF) Tandem Radical and Non-Radical Reactions Mediated with Thiols — A New Method of Cleavage of Allylic Amines. ResearchGate. [Link]

Sources

Method

A Multi-Assay Strategy for Characterizing the Cellular Activity of N-(3-Bromopropyl) 3-boronobenzamide (NBB), a Putative NF-κB Pathway Inhibitor

An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Introduction and Scientific Rationale Boronic acids represent a versatile class of compounds in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

Boronic acids represent a versatile class of compounds in medicinal chemistry, renowned for their ability to form reversible covalent bonds with active site nucleophiles in enzymes, particularly serine proteases, or to interact with diols present in glycoproteins.[1][2][3][4] This unique reactivity profile has led to the development of successful drugs, including the proteasome inhibitor bortezomib.[1] The compound of interest, N-(3-Bromopropyl) 3-boronobenzamide (NBB), possesses this key boronic acid moiety. While its specific biological target is uncharacterized, its structure invites the hypothesis that it may function as an inhibitor of a critical cellular protease.

This guide puts forward a scientifically grounded, hypothetical mechanism of action for NBB as an inhibitor of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. The NF-κB pathway is a cornerstone of cellular responses to stress, inflammation, and is a key regulator of cell survival, making it a high-value target in oncology and immunology.[5][6][7] We propose that NBB targets a key protease within this cascade, preventing the degradation of the inhibitor of NF-κB (IκBα) and thereby blocking the nuclear translocation of the active NF-κB dimer.[6][8]

To investigate this hypothesis, we present a comprehensive, multi-assay framework. This is not merely a sequence of experiments, but a self-validating system designed to build a robust pharmacological profile of the compound. The strategy moves logically from observing a high-level cellular phenotype (inhibition of NF-κB translocation), to confirming a predicted functional outcome (induction of apoptosis), to ruling out non-specific effects (cytotoxicity), and finally, to verifying direct target engagement within the cell (Cellular Thermal Shift Assay).[9][10][11] This integrated approach is essential in modern drug discovery for building a compelling, data-driven case for a compound's mechanism of action.[12][13]

The NF-κB Signaling Pathway: A Proposed Mechanism of Inhibition

The canonical NF-κB pathway is held in a latent state in the cytoplasm by the inhibitor protein IκBα.[7] Upon stimulation by pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex is activated. IKK phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[6] This releases the NF-κB (p50/RelA) dimer, which translocates to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.[7][8]

We hypothesize that NBB interferes with this process, likely by inhibiting a key protease like the IKK complex or the proteasome itself. This prevents IκBα degradation, trapping NF-κB in the cytoplasm and silencing its transcriptional activity.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK IKK Complex TNFR->IKK Activates IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NBB NBB (Inhibitor) NBB->IKK Inhibits NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome DNA DNA (Response Element) NFkB->DNA Translocates & Binds p_IkBa->Proteasome Degradation Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Activates

Figure 2: Integrated Assay Workflow. This workflow outlines the progression from a primary screen to definitive target validation for characterizing NBB.

Detailed Protocols and Methodologies

4.1. General Cell Culture and Best Practices

Adherence to strict aseptic technique and cell culture best practices is paramount for generating reproducible data. [14][15]

  • Cell Line: HeLa or A549 cells are recommended as they are robust and show a strong, well-characterized NF-κB response to TNF-α stimulation. [8]* Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Environment: Maintain cells at 37°C in a humidified incubator with 5% CO₂.

  • Passaging: Subculture cells when they reach 70-80% confluency. Do not allow cultures to become over-confluent, as this can alter cellular physiology and assay response. [16]Routinely test for mycoplasma contamination.

4.2. Protocol 1: Primary Assay - NF-κB p65 Translocation (High-Content Imaging)

This assay directly visualizes the inhibition of NF-κB translocation, providing a robust and quantifiable readout. [8]

  • Cell Seeding: Seed HeLa cells into a 96-well, black-walled, clear-bottom imaging plate at a density of 10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of NBB in serum-free medium. Remove the culture medium from the plate and add 50 µL of the compound dilutions. Include vehicle (e.g., 0.1% DMSO) and positive control (e.g., known IKK inhibitor) wells. Incubate for 1 hour at 37°C.

  • Stimulation: Prepare a TNF-α solution in serum-free medium at 2x the final concentration (final concentration should be 20 ng/mL). Add 50 µL to each well (except for unstimulated controls). Incubate for 30 minutes at 37°C.

  • Fixation and Permeabilization: Gently remove the medium. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash twice with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Wash twice with PBS. Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour. Incubate with a primary antibody against NF-κB p65 (1:500 dilution in blocking buffer) for 1 hour. Wash three times with PBS.

  • Secondary Staining: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour in the dark.

  • Imaging and Analysis: Wash three times with PBS. Add 100 µL of PBS to each well. Acquire images on a high-content imaging system. Analyze the images by defining the nuclear and cytoplasmic compartments using the Hoechst stain. Quantify the ratio of nuclear to cytoplasmic fluorescence intensity of the p65 signal.

4.3. Protocol 2: Secondary Assay - Caspase-3/7 Glo® Apoptosis Assay

This assay measures the activity of executioner caspases 3 and 7, providing a functional readout of apoptosis induction, an expected consequence of sustained NF-κB inhibition. [17][18]

  • Cell Seeding: Seed HeLa cells in a 96-well, white-walled, clear-bottom plate at 8,000 cells/well in 80 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Add 10 µL of 10x concentrated NBB serial dilutions to the wells.

  • Apoptosis Induction: Add 10 µL of 10x concentrated TNF-α (final concentration 20 ng/mL) to induce NF-κB-dependent survival signaling, which will be antagonized by NBB. Incubate for 6-18 hours.

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Measurement: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker for 1 minute. Incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

4.4. Protocol 3: Counterscreen - MTT Cytotoxicity Assay

This assay ensures that the observed effects are not due to general cell death unrelated to the specific mechanism. [19]

  • Cell Seeding: Seed HeLa cells in a 96-well, clear plate at 8,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of NBB. Incubate for the same duration as the longest functional assay (e.g., 18 hours).

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of SDS-HCl solution (10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals. Incubate for 4-6 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.

4.5. Protocol 4: Target Validation - Cellular Thermal Shift Assay (CETSA®)

CETSA provides direct evidence of target engagement by measuring the thermal stabilization of a protein upon ligand binding inside intact cells. [9][10][11][20]

  • Cell Culture and Treatment: Culture HeLa cells to ~80% confluency in T-150 flasks. Treat the cells with NBB at a concentration determined from the functional assays (e.g., 10x IC₅₀) or vehicle control for 1 hour at 37°C.

  • Harvest and Aliquot: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes.

  • Heating Step: Place the PCR tubes in a thermal cycler and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. [20]4. Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification: Carefully transfer the supernatant (soluble fraction) to new tubes. Quantify the amount of the target protein (e.g., IKKβ or a proteasome subunit) in the soluble fraction using Western Blot or ELISA.

  • Data Analysis: Plot the relative amount of soluble target protein as a function of temperature for both vehicle- and NBB-treated samples. A shift of the melting curve to a higher temperature in the NBB-treated sample indicates direct binding and stabilization of the target protein. [10]

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Multi-Assay Data for NBB

Assay TypeEndpoint MeasuredResult (NBB)Interpretation
NF-κB Translocation IC₅₀ (Inhibition of nuclear translocation)1.2 µMPotent inhibitor of the NF-κB pathway at the cellular level.
Caspase-3/7 Activity EC₅₀ (Induction of apoptosis)2.5 µMFunctional consequence consistent with NF-κB pathway inhibition.
MTT Cytotoxicity CC₅₀ (Cell viability reduction)> 50 µMCompound is not broadly cytotoxic at effective concentrations.
CETSA (IKKβ target) ΔTₘ (Thermal shift)+4.1 °CDirect engagement and stabilization of the putative target protein.

Interpretation: The combined data build a strong case. The low micromolar IC₅₀ in the primary translocation assay demonstrates potent pathway inhibition. [21]The corresponding EC₅₀ in the caspase assay confirms the expected downstream pro-apoptotic effect. The high CC₅₀ value provides a significant therapeutic window, indicating the compound's effect is specific and not due to general toxicity. [22]Finally, the positive thermal shift in the CETSA provides direct evidence that NBB physically binds to its target within the complex milieu of the cell, validating the proposed mechanism of action. [9][11]

References

  • Vertex AI Search. (n.d.). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Retrieved January 20, 2026.
  • PLOS ONE. (n.d.). Versatile Assays for High Throughput Screening for Activators or Inhibitors of Intracellular Proteases and Their Cellular Regulators. Retrieved January 20, 2026, from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved January 20, 2026.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved January 20, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Caspase Protocols in Mice. Retrieved January 20, 2026, from [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved January 20, 2026, from [Link]

  • Protocols.io. (2025). Caspase 3/7 Activity. Retrieved January 20, 2026, from [Link]

  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved January 20, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved January 20, 2026, from [Link]

  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved January 20, 2026, from [Link]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved January 20, 2026, from [Link]

  • NCBI. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved January 20, 2026, from [Link]

  • PubMed. (n.d.). A high throughput assay for inhibitors of HIV-1 protease. Screening of microbial metabolites. Retrieved January 20, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved January 20, 2026.
  • PubMed. (n.d.). High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease. Retrieved January 20, 2026, from [Link]

  • PubMed. (2023). High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2. Retrieved January 20, 2026, from [Link]

  • RSC Publishing. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Retrieved January 20, 2026, from [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved January 20, 2026, from [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved January 20, 2026, from [Link]

  • Biocompare. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway) from BPS Bioscience, Inc.. Retrieved January 20, 2026, from [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved January 20, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Retrieved January 20, 2026, from [Link]

  • Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols. Retrieved January 20, 2026, from [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved January 20, 2026, from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved January 20, 2026, from [Link]

  • PLOS ONE. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved January 20, 2026, from [Link]

  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. Retrieved January 20, 2026, from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 20, 2026, from [Link]

  • YouTube. (2013). Development & Validation of Cell-based Assays. Retrieved January 20, 2026, from [Link]

  • Interpath Services. (2025). Cell Culture 101: Uses, Techniques, & Best Practices. Retrieved January 20, 2026, from [Link]

  • PubMed Central (PMC). (2016). Boronic Acid for the Traceless Delivery of Proteins into Cells. Retrieved January 20, 2026, from [Link]

  • YouTube. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. Retrieved January 20, 2026, from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved January 20, 2026, from [Link]

  • NCBI Bookshelf. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Retrieved January 20, 2026, from [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved January 20, 2026, from [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved January 20, 2026, from [Link]

  • PPD. (2021). Choosing an Appropriate Cell-based Assay. Retrieved January 20, 2026.
  • YouTube. (2023). functional in vitro assays for drug discovery. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). N-(3-Bromopropyl) 3-boronobenzamide. Retrieved January 20, 2026.

Sources

Technical Notes & Optimization

Troubleshooting

"N-(3-Bromopropyl) 3-boronobenzamide" reaction optimization parameters

As a Senior Application Scientist, this guide provides a comprehensive technical support center for the synthesis and optimization of N-(3-Bromopropyl) 3-boronobenzamide . The content is structured to address common expe...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive technical support center for the synthesis and optimization of N-(3-Bromopropyl) 3-boronobenzamide . The content is structured to address common experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring both scientific accuracy and practical, field-proven insights.

Introduction to the Synthesis

N-(3-Bromopropyl) 3-boronobenzamide is a bifunctional molecule of interest in drug discovery and chemical biology, serving as a versatile building block. Its synthesis involves the formation of an amide bond between 3-carboxybenzeneboronic acid and 3-bromopropylamine. The primary challenge in this synthesis lies in achieving high chemoselectivity. The reaction must favor amide bond formation while preventing undesirable side reactions involving the two other reactive functional groups: the boronic acid and the alkyl bromide. This guide will explore the critical parameters for optimizing this reaction, focusing on direct catalytic methods and standard coupling protocols.

Proposed Synthetic Pathway

The most direct route for the synthesis of N-(3-Bromopropyl) 3-boronobenzamide is the coupling of 3-carboxybenzeneboronic acid with 3-bromopropylamine, typically available as its hydrochloride salt. This requires a base to liberate the free amine for nucleophilic attack.

Synthetic_Pathway SM1 3-Carboxybenzeneboronic Acid Process Amide Coupling (Catalyst/Coupling Agent, Base, Solvent) SM1->Process SM2 3-Bromopropylamine HCl SM2->Process Product N-(3-Bromopropyl) 3-boronobenzamide Process->Product + H₂O + Byproducts

Caption: General workflow for the synthesis of N-(3-Bromopropyl) 3-boronobenzamide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction shows very low to no yield of the desired product. What are the likely causes and how can I fix it?

Low or non-existent yield is a common problem stemming from several potential root causes.

Cause A: Inefficient Activation of the Carboxylic Acid

The carboxylic acid must be "activated" to make it susceptible to nucleophilic attack by the amine. In direct boronic acid-catalyzed amidations, this activation can be sluggish.

  • Scientific Rationale: Boronic acids can catalyze amidation by forming an (acyloxy)boron intermediate, which is more electrophilic than the starting carboxylic acid.[1] However, this process often requires elevated temperatures and the strict removal of water to drive the equilibrium forward.[2] If using standard coupling reagents, incomplete activation can occur if the reagent has degraded or is unsuitable for the substrate.

  • Solutions:

    • Switch to a Dedicated Coupling Reagent: If direct thermal or boronic acid-catalyzed methods fail, employ a standard peptide coupling reagent. Common choices include carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) or phosphonium salts like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) or PyBOP.[3]

    • Optimize Direct Catalysis Conditions: For the boron-catalyzed approach, ensure anhydrous conditions by using freshly activated molecular sieves (3Å or 4Å).[4] Consider using a co-catalyst system. Some studies have shown that cooperative catalysis with two different boronic acids can enhance yields.[4]

    • Verify Reagent Quality: Ensure your coupling reagents have not hydrolyzed due to improper storage. For instance, EDC is water-soluble and can degrade in the presence of atmospheric moisture.

Cause B: Presence of Water in the Reaction Medium

Water is a major inhibitor of amide bond formation.

  • Scientific Rationale: Water is the byproduct of the condensation reaction. Its presence can reverse the reaction or hydrolyze activated intermediates and coupling reagents.[2][5] For example, the active O-acylisourea intermediate formed by EDC will readily hydrolyze back to the carboxylic acid in the presence of water.

  • Solutions:

    • Use Anhydrous Solvents: Employ dry solvents such as DMF, DCM, or THF, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.

    • Incorporate a Dehydrating Agent: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water produced during the reaction.[2][4]

    • Azeotropic Removal: In solvents like toluene, use a Dean-Stark apparatus to physically remove water from the reaction as it forms.

Cause C: Incorrect Base or Stoichiometry

The choice and amount of base are critical, especially when starting with the amine hydrochloride salt.

  • Scientific Rationale: A base is required to neutralize the hydrochloride salt and produce the free, nucleophilic amine. An insufficient amount of base will result in a low concentration of the active nucleophile. An excessively strong or sterically hindered base might cause side reactions.

  • Solutions:

    • Select an Appropriate Base: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Typically, 2-3 equivalents are used: one to neutralize the HCl salt and another to facilitate the coupling.

    • Check Stoichiometry: Ensure at least one equivalent of base is present for each equivalent of the amine salt. It's often beneficial to use a slight excess (1.1-1.5 eq.) of the amine and coupling agent relative to the carboxylic acid.

Question 2: My reaction is messy, producing multiple unidentified spots on TLC. What side reactions could be occurring?

The presence of multiple functional groups makes this synthesis susceptible to several side reactions.

Cause A: Self-Condensation of the Boronic Acid

  • Scientific Rationale: Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines.[1] While this is often a reversible equilibrium, under certain conditions, these or other anhydride-like species can be unreactive or lead to other byproducts.

  • Solutions:

    • Control Temperature: Avoid excessively high temperatures unless required for catalysis, as this can favor anhydride formation.

    • Maintain Anhydrous Conditions: The presence of a controlled amount of water can sometimes disfavor boroxine formation, but in amidation, anhydrous conditions are generally preferred. The key is balance and careful optimization.

Cause B: Intramolecular or Intermolecular Reactions involving the Alkyl Bromide

  • Scientific Rationale: The primary alkyl bromide is an electrophile, while the amine starting material and the amide product are nucleophiles. This can lead to the N-alkylation of a second molecule of 3-bromopropylamine (forming a dimer) or reaction with the product amide.

  • Solutions:

    • Low Temperature: Maintain a low temperature (e.g., 0 °C) during the initial addition of reagents to minimize the rate of the undesired SN2 reaction.

    • Controlled Addition: Add the amine slowly to the activated carboxylic acid to ensure it reacts in the desired amide formation before it can participate in side reactions.

Cause C: N-Acylurea Formation (with Carbodiimide Reagents)

  • Scientific Rationale: When using carbodiimides like EDC, the highly reactive O-acylisourea intermediate can undergo an intramolecular O-to-N acyl transfer. This rearrangement forms a stable N-acylurea byproduct that is incapable of reacting with the amine.[3]

Side_Reaction Activated_Acid O-Acylisourea Intermediate (Highly Reactive) Desired_Product Desired Amide Activated_Acid->Desired_Product + Amine Rearrangement O→N Acyl Transfer (No Amine Present) Activated_Acid->Rearrangement Slow Reaction Amine Amine (R'-NH₂) Side_Product N-Acylurea Byproduct (Stable, Unreactive) Rearrangement->Side_Product

Caption: Competing pathways for the O-acylisourea intermediate.

  • Solutions:

    • Use Additives: Perform the reaction in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or DMAP. These additives react with the O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement but still reactive enough to acylate the amine.

Question 3: I have obtained a product, but it is difficult to purify. What are the best practices?

Purification can be challenging due to the polar nature of the boronic acid and potential byproducts.

Cause A: Co-eluting Byproducts

  • Scientific Rationale: Byproducts such as the urea from EDC or unreacted starting materials can have similar polarities to the final product, making chromatographic separation difficult.

  • Solutions:

    • Aqueous Workup: Perform an aqueous workup before chromatography. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove excess amine and bases, followed by a mild base (e.g., sat. NaHCO₃) to remove unreacted carboxylic acid.

    • Urea Precipitation/Removal: If EDC was used, the resulting N,N'-ethyl-N'-(3-dimethylaminopropyl)urea is water-soluble and can be largely removed with aqueous washes. If DCC was used, the DCU byproduct is mostly insoluble in common organic solvents and can be removed by filtration.

    • Optimized Chromatography: Use a gradient elution for column chromatography, starting with a less polar solvent system and gradually increasing polarity. A common system is ethyl acetate/hexanes or dichloromethane/methanol.

Cause B: Product Degradation on Silica Gel

  • Scientific Rationale: Boronic acids can sometimes interact with the acidic silanol groups on standard silica gel, leading to streaking, poor separation, or even degradation (protodeborylation).

  • Solutions:

    • Deactivated Silica: Use deactivated (neutral) silica gel or treat standard silica gel with a small amount of triethylamine in the eluent.

    • Alternative Purification: Consider recrystallization or preparative HPLC as alternatives to silica gel chromatography if degradation is a persistent issue.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction parameters for this synthesis?

There is no single "best" set of conditions, but a good starting point can be derived from general amidation protocols.

ParameterRecommended Starting ConditionsRationale & Notes
Solvent DMF or DCM (anhydrous)Good solubility for reactants and reagents. Ensure it is dry.
Coupling Reagent EDC/HOBt (1.2 eq. each)A reliable and common choice that minimizes side reactions.[3]
Base DIPEA or TEA (2.5 eq.)Non-nucleophilic; neutralizes the amine salt and aids coupling.
Temperature 0 °C to Room TemperatureStart at 0 °C, add reagents, then allow to warm to RT. Minimizes side reactions.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS to determine completion.
Atmosphere Inert (Nitrogen or Argon)Protects reagents from atmospheric moisture.

Q2: Can I use a simpler catalyst like boric acid?

While boric acid is an inexpensive and "green" catalyst for some amidations, it typically requires high temperatures (often refluxing in toluene with azeotropic water removal) to be effective.[6] These conditions may promote the decomposition of or side reactions with the bromopropyl group. For this specific substrate, a standard coupling reagent at lower temperatures offers better control and selectivity.

Q3: How should I monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a moderately polar eluent (e.g., 50% Ethyl Acetate in Hexanes). Stain with potassium permanganate or use a UV lamp to visualize the spots corresponding to the starting materials and the new product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, confirming the disappearance of starting materials and the appearance of a new peak with the correct mass-to-charge ratio (m/z) for the desired product.

Q4: What are the key safety precautions for this reaction?

  • Reagents: 3-Bromopropylamine is corrosive and toxic. Coupling reagents like BOP are toxic, and carbodiimides can be sensitizers.[3] Always handle these chemicals in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Work with organic solvents like DMF and DCM in a well-ventilated fume hood.

  • Workup: Be cautious during the aqueous workup, especially when neutralizing acidic or basic solutions, as this can be exothermic.

References
  • PrepChem. Synthesis of N-(3-bromopropyl)-phthalimide. Available at: [Link]

  • PubChem. N-3-Bromopropylphthalimide. National Institutes of Health. Available at: [Link]

  • Koshizuka, M., Takahashi, N., & Shimada, N. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. DOI: 10.1039/D4CC02994A. Available at: [Link]

  • Sabit, H., et al. (2016). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science. DOI: 10.1039/c6sc02490a. Available at: [Link]

  • P. G. M. Wuts, et al. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Sabit, H., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. DOI: 10.1021/ol400721e. Available at: [Link]

  • Lei, S.G., et al. The Role of Coupling Agent in the Formation of Polypropylene Nanocomposites. Journal of Composite Materials. Available at: [Link]

  • ResearchGate. Influence of silane coupling agent on the synthesis and properties of nanocomposites. (2025). Available at: [Link]

  • ResearchGate. Boron-Ester-Catalyzed Amidation of Carboxylic Acids with Amines. (2019). Available at: [Link]

  • SciSpace. A green chemistry perspective on catalytic amide bond formation. Available at: [Link]

Sources

Optimization

"N-(3-Bromopropyl) 3-boronobenzamide" solubility and stability issues

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction to N-(3-Bromopropyl) 3-boronobenzamide N-(3-Bromopropyl) 3-boronobenzamide is a bifunctional molecule of significant interest in medici...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to N-(3-Bromopropyl) 3-boronobenzamide

N-(3-Bromopropyl) 3-boronobenzamide is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery, particularly as a building block for PROTACs (Proteolysis Targeting Chimeras) and other targeted therapies. Its structure incorporates a phenylboronic acid moiety, a versatile handle for Suzuki-Miyaura cross-coupling reactions, and a bromopropyl group, which serves as a reactive linker for attachment to other molecules. The interplay of these two functional groups, along with the central amide linkage, presents unique challenges in terms of solubility and stability that require careful consideration during experimental design and execution.

This guide will provide a comprehensive overview of these challenges and offer practical, field-proven solutions.

Section 1: Solubility Challenges and Solutions

A common hurdle encountered when working with N-(3-Bromopropyl) 3-boronobenzamide is its variable solubility in common organic solvents. The presence of the polar boronic acid and amide groups, combined with the nonpolar hydrocarbon backbone, results in a molecule with intermediate polarity, which can complicate solvent selection for reactions and purification.

Frequently Asked Questions (FAQs) on Solubility

Q1: I am having difficulty dissolving N-(3-Bromopropyl) 3-boronobenzamide. What solvents should I try?

A1: Due to its amphiphilic nature, the solubility of N-(3-Bromopropyl) 3-boronobenzamide can be challenging to predict. We recommend a systematic approach to solvent screening. Based on the general solubility of similar compounds like phenylboronic acid and N-substituted benzamides, polar aprotic solvents are often a good starting point.

Recommended Starting Solvents:

  • High Solubility Potential: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Moderate Solubility Potential: Tetrahydrofuran (THF), 1,4-Dioxane, Methanol, Ethanol

  • Low Solubility Potential: Acetonitrile, Dichloromethane (DCM), Chloroform, Toluene, Hexanes

Q2: How can I quantitatively determine the solubility of N-(3-Bromopropyl) 3-boronobenzamide in my solvent of choice?

A2: A simple and effective method to determine solubility is the "shake-flask" method. This will provide you with a reliable measure of solubility (e.g., in mg/mL or M) under your specific laboratory conditions.

Protocol: Determination of Solubility via the Shake-Flask Method
  • Preparation: Add an excess amount of N-(3-Bromopropyl) 3-boronobenzamide to a known volume of the desired solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to obtain a clear, saturated solution.

  • Quantification: Accurately dilute a known volume of the saturated solution and analyze it using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, to determine the concentration of the dissolved compound.

Data Presentation: Qualitative Solubility of Related Boronic Acids
SolventPolarity IndexExpected Solubility of Phenylboronic Acid
Water10.2Low to Moderate
Methanol5.1High
Ethanol4.3High
Acetone5.1High
Tetrahydrofuran (THF)4.0High
Dichloromethane (DCM)3.1Moderate
Toluene2.4Low
Hexane0.1Very Low

Note: The N-(3-bromopropyl)benzamide portion of the molecule will influence its solubility, likely increasing its affinity for more polar organic solvents compared to unsubstituted phenylboronic acid.

Section 2: Stability Issues and Mitigation Strategies

Arylboronic acids, including N-(3-Bromopropyl) 3-boronobenzamide, are susceptible to several degradation pathways that can impact the yield and purity of your desired product. Understanding these pathways is the first step toward preventing them.

Key Degradation Pathways
  • Protodeboronation: This is the most common degradation pathway for arylboronic acids, involving the cleavage of the C-B bond and its replacement with a C-H bond.[1] This process is often catalyzed by acid or base and is accelerated in the presence of water.

  • Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of strong oxidizing agents or trace metal contaminants.

  • Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a stable six-membered ring called a boroxine. While this is often a reversible process, it can complicate stoichiometry and characterization.

Frequently Asked Questions (FAQs) on Stability

Q1: My reaction is showing a significant amount of a byproduct that appears to be the deborylated starting material. What is happening and how can I prevent it?

A1: You are likely observing protodeboronation.[1] This is a common side reaction in Suzuki-Miyaura couplings and other reactions involving boronic acids.

Strategies to Minimize Protodeboronation:

  • Control pH: The rate of protodeboronation is highly pH-dependent. For many arylboronic acids, stability is greatest in a slightly acidic to neutral pH range. Avoid strongly acidic or basic conditions if possible.

  • Anhydrous Conditions: Since water is a reactant in protodeboronation, using anhydrous solvents and reagents, and running the reaction under an inert atmosphere (e.g., argon or nitrogen) can significantly reduce this side reaction.[1]

  • Choice of Base: In reactions requiring a base, such as Suzuki-Miyaura coupling, the choice of base is critical. Milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) are often preferred over stronger bases like sodium hydroxide (NaOH) to minimize protodeboronation.[1]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from degradation. However, this adds extra synthetic steps. A more direct approach for stabilization is the formation of a diethanolamine adduct, which is often a crystalline, air-stable solid that can be used directly in some coupling reactions.[1]

Q2: I've noticed my solid N-(3-Bromopropyl) 3-boronobenzamide has changed in appearance over time. What could be the cause?

A2: This could be due to boroxine formation, a common process for solid boronic acids where three molecules condense with the loss of three water molecules. While this doesn't necessarily mean the compound is unusable, it can affect its solubility and the accuracy of weighing for reactions. Storing the compound in a desiccator under an inert atmosphere can help minimize this. The compound is also noted to be light-sensitive, so storage in an amber vial is recommended.[2]

Q3: Can the bromopropyl group or the amide linkage cause stability issues?

A3: Yes, the bifunctional nature of this molecule introduces additional potential stability concerns.

  • Intramolecular Cyclization: Under certain conditions, particularly with strong bases, there is a possibility of intramolecular cyclization where the amide nitrogen or oxygen attacks the carbon bearing the bromine, leading to the formation of a lactam or other cyclic structures. While specific data for this molecule is limited, similar intramolecular reactions of N-(haloalkyl)benzamides have been reported.

  • Amide Hydrolysis: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the molecule into 3-aminophenylboronic acid and 3-bromopropanoic acid derivatives.

Experimental Workflow: Assessing Compound Stability

To proactively address stability concerns, we recommend performing a forced degradation study. This will help you identify the conditions under which N-(3-Bromopropyl) 3-boronobenzamide is unstable and develop analytical methods to monitor for degradation products.

Forced Degradation Workflow Start Prepare Stock Solution of N-(3-Bromopropyl) 3-boronobenzamide Stress Expose Aliquots to Stress Conditions Start->Stress Acid Acidic Conditions (e.g., 0.1 M HCl) Stress->Acid Stressors Base Basic Conditions (e.g., 0.1 M NaOH) Stress->Base Oxidative Oxidative Conditions (e.g., 3% H2O2) Stress->Oxidative Thermal Thermal Stress (e.g., 60°C) Stress->Thermal Photolytic Photolytic Stress (e.g., UV light) Stress->Photolytic Analysis Analyze Samples at Time Points (0, 2, 4, 8, 24h) by LC-MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Data Identify Degradation Products and Determine Degradation Rate Analysis->Data

Caption: A workflow for conducting a forced degradation study.

Section 3: Troubleshooting Experimental Protocols

The unique bifunctional nature of N-(3-Bromopropyl) 3-boronobenzamide requires careful consideration when planning and executing synthetic transformations.

Frequently Asked Questions (FAQs) on Experimental Protocols

Q1: I am planning a Suzuki-Miyaura coupling reaction with N-(3-Bromopropyl) 3-boronobenzamide. What are the key parameters I should consider?

A1: A successful Suzuki-Miyaura coupling with this substrate depends on several factors:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. For substrates that may be prone to side reactions, using a highly active and selective catalyst system, such as those employing Buchwald-type ligands (e.g., XPhos, SPhos), can be beneficial.

  • Base Selection: As mentioned earlier, a mild base like K₂CO₃ or KF is often recommended to minimize protodeboronation.[1]

  • Solvent System: A degassed solvent system is essential to prevent oxidation of the catalyst and boronic acid.[1] A mixture of an organic solvent like dioxane or THF with a small amount of water is common, but be mindful that water can promote protodeboronation. Anhydrous conditions may be necessary in some cases.

  • Reaction Temperature: The reaction should be run at the lowest temperature that allows for a reasonable reaction rate to minimize thermal degradation.

  • Protecting the Alkyl Bromide: The alkyl bromide is generally stable under typical Suzuki coupling conditions. However, if you are using a particularly nucleophilic coupling partner or forcing conditions, you may need to consider if this group could participate in side reactions.

Q2: How should I purify N-(3-Bromopropyl) 3-boronobenzamide or its reaction products?

A2: The purification of boronic acids can be challenging due to their polarity and potential for interaction with silica gel.

Purification Strategies:

  • Column Chromatography: While direct chromatography on silica gel can be difficult, it is sometimes possible. Using a solvent system with a polar component like methanol or a small amount of a modifying acid or base may be necessary. Reverse-phase chromatography (C18) can also be an effective alternative for polar compounds.

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: The acidic nature of the boronic acid can be exploited for purification. The compound can be extracted into a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the purified boronic acid, which can then be extracted back into an organic solvent.

  • Derivatization: For particularly challenging purifications, converting the boronic acid to a more stable and less polar derivative, such as a pinacol ester, can facilitate purification by standard chromatographic methods. The boronic acid can then be regenerated if needed. The formation of a diethanolamine adduct can also be used as a purification method, as these adducts are often crystalline and can be isolated by filtration.[1]

Purification Decision Tree Start Crude Product Containing N-(3-Bromopropyl) 3-boronobenzamide IsSolid Is the crude product a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes AcidBaseExtraction Perform Acid-Base Extraction IsSolid->AcidBaseExtraction No SuccessRecrystallization Pure Solid Product TryRecrystallization->SuccessRecrystallization Successful TryRecrystallization->AcidBaseExtraction Unsuccessful Chromatography Attempt Column Chromatography (Normal or Reverse Phase) AcidBaseExtraction->Chromatography Derivatize Consider Derivatization (e.g., Pinacol Ester, Diethanolamine Adduct) for easier purification Chromatography->Derivatize Unsuccessful SuccessChromatography Pure Product Chromatography->SuccessChromatography Successful

Caption: A decision tree for selecting a purification strategy.

Section 4: Analytical Methods for Quality Control

Ensuring the purity and stability of N-(3-Bromopropyl) 3-boronobenzamide is critical for reproducible experimental results.

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the workhorse for assessing the purity of N-(3-Bromopropyl) 3-boronobenzamide and monitoring its stability. A C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying degradation products and impurities. It provides molecular weight information that can help elucidate the structures of unknown peaks observed in the HPLC chromatogram.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any major impurities. ¹¹B NMR can also be used to characterize the boron environment and monitor for the formation of boroxines or other boron-containing species.

Conclusion

N-(3-Bromopropyl) 3-boronobenzamide is a valuable synthetic building block, but its successful application requires a thorough understanding of its unique solubility and stability characteristics. By employing the strategies outlined in this guide, researchers can mitigate common experimental challenges, ensuring the integrity of their starting materials and the reliability of their results. Our team of application scientists is dedicated to supporting your research endeavors. For further assistance, please do not hesitate to contact our technical support team.

References

  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 60-65. [Link]

  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]

Sources

Troubleshooting

"N-(3-Bromopropyl) 3-boronobenzamide" off-target effects in cells

Introduction Welcome to the technical support guide for N-(3-Bromopropyl) 3-boronobenzamide. This document is intended for researchers, scientists, and drug development professionals utilizing this chemical probe in thei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for N-(3-Bromopropyl) 3-boronobenzamide. This document is intended for researchers, scientists, and drug development professionals utilizing this chemical probe in their experiments. As a bifunctional molecule, N-(3-Bromopropyl) 3-boronobenzamide presents unique challenges and opportunities in cellular studies. Its structure incorporates a boronic acid moiety, known for its reversible covalent interactions with cellular nucleophiles, and a bromopropyl group, which can act as an alkylating agent. Understanding the potential off-target effects stemming from these two reactive centers is critical for the accurate interpretation of experimental data.

This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to address specific issues that may arise during your research. Our goal is to equip you with the knowledge to design robust experiments, anticipate potential complications, and validate your findings with confidence.

Part 1: Off-Target Effects Mediated by the Boronic Acid Moiety

The boronic acid group is known to form reversible covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine.[1] This reactivity is often the basis for the on-target activity of boronic acid-containing drugs and probes but can also lead to off-target binding.

FAQ 1: My phenotypic observations are inconsistent with the expected on-target effect. Could the boronic acid be binding to other proteins?

Answer: Yes, this is a distinct possibility. The electrophilic nature of the boron atom makes it susceptible to nucleophilic attack from various cellular proteins.[2] Boronic acids have been shown to interact with a range of proteins, most notably serine proteases.[3][4]

Troubleshooting Steps:

  • Target Engagement Assay: Confirm that N-(3-Bromopropyl) 3-boronobenzamide is engaging with your intended target in cells at the concentrations used in your phenotypic assays. A Cellular Thermal Shift Assay (CETSA) is a valuable tool for this purpose.

  • Proteome-wide Profiling: Employ chemoproteomic approaches, such as Activity-Based Protein Profiling (ABPP), to identify other cellular proteins that interact with the boronic acid moiety.

  • Structural Analogs as Controls: Synthesize or procure a structural analog of the molecule where the boronic acid group is replaced with a less reactive functional group (e.g., a carboxylic acid). If the phenotype is lost with the analog, it strongly suggests the boronic acid is responsible for the observed effect.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the engagement of N-(3-Bromopropyl) 3-boronobenzamide with its intended target protein in intact cells.

Materials:

  • Cells expressing the target protein

  • N-(3-Bromopropyl) 3-boronobenzamide

  • DMSO (vehicle control)

  • PBS (Phosphate Buffered Saline)

  • Lysis buffer (with protease inhibitors)

  • Equipment for heating samples (e.g., PCR cycler)

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with varying concentrations of N-(3-Bromopropyl) 3-boronobenzamide or DMSO for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Western Blotting: Analyze the supernatant by SDS-PAGE and Western blotting using an antibody specific to the target protein.

Interpretation: Binding of N-(3-Bromopropyl) 3-boronobenzamide to the target protein should increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

Part 2: Off-Target Effects Mediated by the Bromopropyl Group

The bromopropyl moiety is a potential alkylating agent, meaning it can form covalent bonds with nucleophilic centers in various biomolecules, including DNA and proteins.[5][6] This reactivity can lead to significant off-target effects and cytotoxicity.

FAQ 2: I am observing high levels of cytotoxicity that seem independent of the intended target's pathway. What could be the cause?

Answer: The bromopropyl group is likely causing non-specific alkylation of cellular macromolecules, leading to cytotoxicity.[5][6] Alkylating agents are known to induce cellular stress and apoptosis through mechanisms such as DNA damage.[6]

Troubleshooting Steps:

  • Cytotoxicity Profiling: Perform a dose-response curve for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) in a cell line that does not express the intended target. This will give you a baseline for the compound's inherent toxicity.

  • Glutathione Depletion Assay: The primary detoxification pathway for many alkylating agents is conjugation with glutathione (GSH).[7][8][] A significant off-target effect of the bromopropyl group could be the depletion of cellular GSH pools. Measure GSH levels in treated cells to assess this.

  • DNA Damage Response: Assess for markers of DNA damage, such as the phosphorylation of H2AX (γH2AX), to determine if the compound is causing genotoxicity.

Experimental Protocol: Glutathione (GSH) Depletion Assay

Objective: To determine if N-(3-Bromopropyl) 3-boronobenzamide causes depletion of cellular glutathione.

Materials:

  • Cells of interest

  • N-(3-Bromopropyl) 3-boronobenzamide

  • Commercially available GSH/GSSG assay kit (e.g., from Cayman Chemical or Promega)

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density.

  • Treatment: Treat cells with a range of concentrations of N-(3-Bromopropyl) 3-boronobenzamide for various time points.

  • Lysis and Deproteinization: Lyse the cells and deproteinize the samples according to the kit manufacturer's instructions.

  • GSH Measurement: Perform the assay to measure the levels of total GSH and oxidized GSH (GSSG).

  • Data Analysis: Calculate the GSH/GSSG ratio. A decrease in this ratio indicates oxidative stress and GSH depletion.

Interpretation: A dose-dependent decrease in cellular GSH levels upon treatment with N-(3-Bromopropyl) 3-boronobenzamide would strongly suggest that the bromopropyl group is undergoing conjugation with GSH, a significant off-target effect.

Part 3: Integrated Troubleshooting and Data Interpretation

The presence of two reactive moieties complicates the interpretation of experimental results. The following section provides guidance on dissecting the effects of each group.

Logical Flow for Deconvoluting Off-Target Effects

A Phenotypic Effect Observed B Is the effect on-target? A->B C Perform Target Engagement Assay (e.g., CETSA) B->C D Is the target engaged at active concentrations? C->D E On-target effect is likely. Proceed with validation. D->E Yes F Off-target effect is likely. Investigate further. D->F No G Test Inactive Analogs (Boronic acid & Bromo modifications) F->G H Does the inactive analog show the same phenotype? G->H I Phenotype is likely an artifact or due to a shared scaffold effect. H->I Yes J Which moiety is responsible? H->J No K Test Boronic Acid Modified Analog J->K L Test Bromo Modified Analog J->L M Phenotype lost? -> Boronic acid mediated K->M N Phenotype lost? -> Bromopropyl mediated L->N P Assess for off-target protein binding (Chemoproteomics) M->P O Assess for non-specific alkylation (GSH depletion, DNA damage) N->O

Sources

Optimization

Technical Support Center: Troubleshooting Failed Conjugations with N-(3-Bromopropyl) 3-boronobenzamide

Welcome to the technical support center for N-(3-Bromopropyl) 3-boronobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-Bromopropyl) 3-boronobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during conjugation experiments. Here, we address specific issues in a direct question-and-answer format, grounded in chemical principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I see no evidence of my target protein/molecule being modified after reaction with N-(3-Bromopropyl) 3-boronobenzamide. What are the likely causes?

Answer:

A complete lack of conjugation points to fundamental issues with the reaction conditions or the integrity of the reagents. Let's break down the possibilities, focusing on the two reactive ends of this molecule: the bromopropyl group and the boronic acid.

The primary reactive handle for conjugation to proteins is the bromopropyl group , which acts as an alkylating agent, typically targeting nucleophilic side chains like cysteine (thiol) or lysine (primary amine). The boronic acid, while reactive, is more commonly used for reversible binding to diols or for subsequent cross-coupling reactions.

Here are the most common culprits for failed conjugation:

  • Incorrect pH: The alkylation of thiols by alkyl halides is highly pH-dependent. The thiol group (-SH) of a cysteine residue must be in its deprotonated, nucleophilic thiolate form (-S⁻) to efficiently attack the electrophilic carbon of the bromopropyl group. This typically requires a pH slightly above the pKa of the cysteine thiol, which is around 8.5. If your reaction buffer is at a neutral or acidic pH (e.g., pH < 7.5), the concentration of the reactive thiolate will be too low for the reaction to proceed at a reasonable rate.[1]

  • Reagent Degradation: N-(3-Bromopropyl) 3-boronobenzamide can be sensitive to light and moisture.[2] Improper storage can lead to degradation. More critically, boronic acids are prone to self-condensation to form cyclic trimers called boroxines , especially under anhydrous conditions.[3][4][5] This process is reversible in the presence of water but can affect the concentration of the active monomeric boronic acid.[4][6]

  • Hydrolysis of the Alkyl Bromide: In highly aqueous buffers and over long reaction times, the bromopropyl group can be susceptible to hydrolysis, converting the bromide to a hydroxyl group (-OH). This alcohol is a poor leaving group, rendering the molecule inert to nucleophilic attack by your target.

  • Steric Hindrance: The nucleophilic residue on your target molecule might be located in a sterically hindered environment (e.g., buried within a protein fold), preventing the N-(3-Bromopropyl) 3-boronobenzamide from accessing it.

Troubleshooting Workflow:

start Start: No Conjugation Observed check_ph Verify Reaction pH (Target: 7.5 - 9.0 for Thiols) start->check_ph check_reagent Assess Reagent Integrity (Fresh vial? Proper storage?) check_ph->check_reagent pH Correct adjust_ph Adjust pH with Non-Nucleophilic Buffer (e.g., HEPES, Borate) check_ph->adjust_ph pH Incorrect check_target Evaluate Target Accessibility (Is the target site exposed?) check_reagent->check_target Reagent OK new_reagent Use Fresh, High-Purity Reagent check_reagent->new_reagent Degradation Suspected denature Consider Partial Denaturation (e.g., mild denaturant, temp increase) check_target->denature Site Likely Buried end_fail Problem Persists: Re-evaluate Strategy check_target->end_fail Site Accessible end_success Re-run Reaction & Analyze adjust_ph->end_success new_reagent->end_success denature->end_success

Caption: Troubleshooting logic for no conjugation.

Question 2: My reaction is very slow and gives low yields. How can I optimize it?

Answer:

Slow kinetics and low yields are often intertwined and can be addressed by systematically optimizing the reaction parameters.

  • pH Optimization is Critical: As mentioned, the pH is the most significant factor for thiol alkylation. For a systematic approach, screen a range of pH values from 7.5 to 9.0. Be aware that at higher pH (>9.0), while the reaction with thiols might be faster, you risk side reactions like hydrolysis of the reagent and modification of other nucleophilic residues (e.g., lysine deprotonation).

  • Increase Reagent Concentration: Using a higher molar excess of N-(3-Bromopropyl) 3-boronobenzamide can drive the reaction forward. A typical starting point is a 10- to 20-fold molar excess over the target nucleophile.

  • Temperature: Gently increasing the reaction temperature (e.g., from 4°C to room temperature, or from RT to 37°C) can increase the reaction rate. However, monitor the stability of your target molecule (especially proteins) at higher temperatures.

  • Solvent Choice: While many bioconjugations are performed in aqueous buffers, the inclusion of a small percentage (5-20%) of a polar, aprotic organic co-solvent like DMSO or DMF can improve the solubility of the reagent and potentially enhance the reaction rate.

Table 1: Optimization Parameters for Conjugation

ParameterStarting PointOptimization RangeKey Consideration
pH 8.07.5 - 9.0Balances thiolate nucleophilicity with reagent stability.
Molar Excess 10x5x - 50xHigher excess drives reaction but can increase off-target effects.
Temperature Room Temp (20-25°C)4°C - 37°CEnsure target molecule stability at elevated temperatures.
Co-solvent 0%5 - 20% DMSO/DMFImproves reagent solubility; check target tolerance.
Reaction Time 2 hours1 - 24 hoursMonitor reaction progress to avoid side reactions over long incubations.
Question 3: I am observing unexpected side products or aggregation of my protein. What is happening?

Answer:

This indicates a loss of specificity in the reaction. Several side reactions can occur, either involving the reagent itself or the target molecule.

  • Boronic Acid Reactivity: The boronic acid moiety is not inert. A primary issue is the propensity of boronic acids to form reversible covalent bonds with 1,2- or 1,3-diols.[7][8] If your buffer contains diols (like glycerol, often used for protein stabilization) or if your target is a glycoprotein, the boronic acid can form boronate esters. This can lead to unintended cross-linking if multiple diols are present, potentially causing aggregation.

  • Protodeboronation: This is a decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9] This process can be accelerated at high pH and leads to an inactive reagent.

  • Off-Target Alkylation: While cysteine is the primary target at pH ~8, other nucleophiles can react, especially at higher pH values. Lysine residues (ε-amino group), the N-terminal amine, and even histidine can be alkylated, leading to a heterogeneous mixture of products.

  • Intramolecular Cyclization: The molecule itself could potentially undergo intramolecular reactions, though this is less common for a simple propyl linker.

Reaction Scheme: Key Reactivity Pathways

Reagent N-(3-Bromopropyl) 3-boronobenzamide Conjugate Desired Thioether Conjugate Reagent->Conjugate pH 7.5-9.0 BoronateEster Boronate Ester (Side Product) Reagent->BoronateEster Reversible Hydrolysis Hydrolyzed Reagent (Inactive) Reagent->Hydrolysis Prolonged Incubation / High pH Boroxine Boroxine Trimer (Inactive Pool) Reagent->Boroxine Anhydrous Conditions / High Conc. Thiol Target Thiol (R-SH) Thiol->Conjugate Diol Buffer/Glycoprotein Diol Diol->BoronateEster Base High pH (OH⁻) Base->Hydrolysis

Caption: Competing reactions involving the reagent.

Best-Practice Protocol: Conjugation to a Cysteine Residue on a Protein

This protocol provides a robust starting point. Optimization will likely be required for your specific protein and application.

1. Reagent Preparation:

  • Immediately before use, dissolve N-(3-Bromopropyl) 3-boronobenzamide in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).
  • Expert Tip: Avoid preparing large stock solutions for long-term storage in solution, as this can lead to degradation.

2. Protein Preparation:

  • If the protein has disulfide bonds that need to be reduced to free up cysteine thiols, treat with a reducing agent like DTT or TCEP.
  • Crucially, remove the reducing agent before adding the alkylating reagent. This is best accomplished by buffer exchange using a desalting column or spin filtration.
  • The final protein solution should be in a non-nucleophilic buffer at the desired pH (e.g., 100 mM HEPES, 150 mM NaCl, pH 8.0). Avoid Tris buffer, as the primary amine can compete as a nucleophile.

3. Conjugation Reaction:

  • Add the N-(3-Bromopropyl) 3-boronobenzamide stock solution to the protein solution to achieve the desired final molar excess (e.g., 20-fold excess).
  • Incubate the reaction at room temperature for 2 hours with gentle mixing. Protect the reaction from light.

4. Quenching and Purification:

  • Quench the reaction by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration of ~50 mM. This will react with any excess N-(3-Bromopropyl) 3-boronobenzamide.
  • Purify the resulting conjugate from excess reagent and quenched byproducts using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

5. Analysis:

  • Confirm conjugation using analytical techniques such as MALDI-TOF or ESI-MS to observe the mass shift corresponding to the addition of the reagent.
  • Use SDS-PAGE to check for protein integrity and aggregation.

References

  • BenchChem. (n.d.). Effect of pH on the stability and reactivity of aryl boronic acids.
  • Springsteen, G., & Wang, B. (2002).
  • Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears. Tetrahedron, 60(49), 11205-11209.
  • Paternò, G. M., et al. (2021). On-Surface Reversible Reaction between a Boronic Acid and a Diol. The Journal of Physical Chemistry C, 125(3), 1958–1965.
  • Iovine, P. M., et al. (2011). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Molecules, 16(4), 3157-3166.
  • Liu, X., & Gill, H. S. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
  • Kliegel, W., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4825–4837.
  • Kua, J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(45), 12699–12707.
  • Hallas, D. (Ed.). (2008).
  • Tokunaga, N., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews, 42(15), 6594-6608.
  • LabSolu. (n.d.). N-(3-Bromopropyl) 3-boronobenzamide.
  • Boeckler, C., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.

Sources

Troubleshooting

Technical Support Center: N-(3-Bromopropyl) 3-boronobenzamide (NPB) for Labeled Protein Purification

Welcome to the technical support center for the application of N-(3-Bromopropyl) 3-boronobenzamide (NPB) in the targeted labeling and subsequent purification of proteins. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of N-(3-Bromopropyl) 3-boronobenzamide (NPB) in the targeted labeling and subsequent purification of proteins. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the successful implementation of this powerful bioconjugation and purification strategy.

Scientific Foundation: The Dual Functionality of NPB

N-(3-Bromopropyl) 3-boronobenzamide (NPB) is a bifunctional reagent ingeniously designed for a two-stage protein modification and purification workflow. Understanding its dual-action mechanism is paramount to its effective use.

  • Covalent Labeling via Alkylation: The N-(3-bromopropyl) moiety of NPB serves as an alkylating agent. It readily reacts with nucleophilic side chains of amino acids to form a stable covalent bond. The primary target for this alkylation is the thiol group (-SH) of cysteine residues due to its high nucleophilicity, especially when deprotonated at a slightly alkaline pH.[1] This reaction results in a stable thioether linkage.[1] While cysteine is the preferred target, some reactivity with other nucleophilic residues, such as lysine, may occur under certain conditions.[1]

  • Affinity Purification via Boronic Acid: The 3-boronobenzamide portion of the molecule provides a versatile affinity handle. Boronic acids are known to form reversible covalent bonds with molecules containing cis-1,2- or 1,3-diols, such as those found in sugars.[2][3][4] This interaction is pH-dependent, with stable cyclic boronate esters forming under neutral to alkaline conditions (typically pH > 7.5) and dissociating under acidic conditions (pH < 6.5).[2][5] This reversible binding is the cornerstone of boronate affinity chromatography.

The overall workflow, therefore, involves an initial, irreversible covalent labeling of the target protein with NPB, followed by a reversible capture and release of the now boronic acid-tagged protein on a diol-functionalized resin.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step guide for the labeling of your protein of interest with NPB and its subsequent purification.

Diagram of the NPB Labeling and Purification Workflow

NPB_Workflow cluster_0 Step 1: Protein Labeling cluster_1 Step 2: Purification cluster_2 Step 3: Analysis Protein Target Protein (with Cysteine) Labeled_Protein NPB-Labeled Protein Protein->Labeled_Protein  Alkylation  (pH 7.5-8.5) NPB NPB Reagent NPB->Labeled_Protein Binding Binding (pH > 7.5) Labeled_Protein->Binding  Load onto Column Diol_Resin Diol-Functionalized Resin Elution Elution (pH < 6.5 or with Sorbitol) Diol_Resin->Elution  Wash unbound Binding->Diol_Resin Purified_Protein Purified NPB-Labeled Protein Elution->Purified_Protein MS_Analysis Mass Spectrometry (Verification) Purified_Protein->MS_Analysis

Caption: Workflow for NPB-based protein labeling and purification.

Protocol 1: Labeling of Target Protein with NPB

This protocol is optimized for the alkylation of cysteine residues.

Materials:

  • Purified protein of interest containing at least one cysteine residue.

  • N-(3-Bromopropyl) 3-boronobenzamide (NPB)

  • Reaction Buffer: 50 mM HEPES or phosphate buffer, pH 7.5-8.5, containing 150 mM NaCl.

  • Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation:

    • Ensure your purified protein is in a buffer free of primary amines (like Tris) and thiols, as these can compete with the labeling reaction. If necessary, perform a buffer exchange into the Reaction Buffer.

    • If your protein has disulfide bonds that need to be reduced to expose free cysteines, treat with a 5-10 fold molar excess of TCEP for 1 hour at room temperature. Note: DTT can also be used, but it must be removed before adding NPB as it will react with the reagent.

  • NPB Reagent Preparation:

    • Prepare a fresh stock solution of NPB (e.g., 10-20 mM) in a compatible organic solvent like DMSO.

  • Labeling Reaction:

    • Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.

    • Add a 10-20 fold molar excess of the NPB stock solution to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing. Protect from light.

  • Quenching the Reaction:

    • Add a quenching reagent, such as L-cysteine, to a final concentration of 10-20 mM to react with any excess NPB. Incubate for 30 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove unreacted NPB and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against the Binding Buffer for the subsequent purification step (see Protocol 2).

Protocol 2: Purification of NPB-Labeled Protein using Boronate Affinity Chromatography

Materials:

  • NPB-labeled protein from Protocol 1

  • Boronate affinity resin (e.g., immobilized on agarose or polyacrylamide)

  • Binding Buffer: 50 mM HEPES or phosphate buffer, pH 8.0-8.8, with 150 mM NaCl. Avoid buffers with diol structures or Tris.

  • Wash Buffer: Same as Binding Buffer.

  • Elution Buffer: 0.1 M Glycine-HCl or Formate buffer, pH 4.0-5.0. Alternatively, the Binding Buffer containing 0.2 M sorbitol can be used for a competitive elution.[5]

Procedure:

  • Column Preparation:

    • Pack a chromatography column with the boronate affinity resin and equilibrate with 5-10 column volumes of Binding Buffer.

  • Binding:

    • Load the desalted NPB-labeled protein solution onto the equilibrated column. A slow flow rate is recommended to ensure maximum binding.

  • Washing:

    • Wash the column with 5-10 column volumes of Wash Buffer to remove any non-specifically bound proteins and residual reagents.

  • Elution:

    • Elute the bound NPB-labeled protein using the Elution Buffer. Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

    • If using a competitive elution, apply the sorbitol-containing buffer and collect fractions.

  • Buffer Exchange and Storage:

    • Pool the fractions containing the purified protein and immediately perform a buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4).

    • Store the purified, labeled protein at -80°C.

Troubleshooting Guide and FAQs

This section addresses common issues that may arise during the NPB labeling and purification workflow.

Diagram: Troubleshooting Decision Tree

Troubleshooting cluster_labeling Labeling Issues cluster_purification Purification Issues Start Problem Encountered Low_Labeling Low/No Labeling Efficiency Start->Low_Labeling Non_Specific Non-Specific Labeling Start->Non_Specific No_Binding Protein Doesn't Bind to Resin Start->No_Binding Low_Yield Low Elution Yield Start->Low_Yield Contamination Contaminants in Eluate Start->Contamination Sol_1 Sol_1 Low_Labeling->Sol_1 Check Cysteine Accessibility Sol_2 Sol_2 Low_Labeling->Sol_2 Optimize Reaction Conditions (pH, excess NPB) Sol_3 Sol_3 Non_Specific->Sol_3 Lower pH or Reduce NPB Excess Sol_4 Sol_4 No_Binding->Sol_4 Verify Labeling & Buffer pH Sol_5 Sol_5 Low_Yield->Sol_5 Optimize Elution (lower pH, add sorbitol) Sol_6 Sol_6 Contamination->Sol_6 Increase Wash Steps or Stringency

Sources

Optimization

Technical Support Center: Mitigating Non-Specific Binding with N-(3-Bromopropyl) 3-boronobenzamide

Welcome to the technical support center for advanced surface chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with non-specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced surface chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with non-specific binding (NSB) in sensitive assays. Here, we introduce a novel surface functionalization strategy using N-(3-Bromopropyl) 3-boronobenzamide to create robust, low-fouling surfaces for improved assay specificity and signal-to-noise ratios.

This document provides a comprehensive resource in a question-and-answer format, offering field-proven insights, detailed troubleshooting, and step-by-step protocols to help you successfully implement this advanced technique.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts behind N-(3-Bromopropyl) 3-boronobenzamide and its application in reducing non-specific binding.

Q1: What is non-specific binding (NSB) and why is it a problem?

Non-specific binding refers to the undesirable adhesion of analytes or other molecules to assay surfaces rather than to the intended target.[1] This phenomenon can arise from various interactions, including hydrophobic, electrostatic, or ionic forces between the molecules and the sensor surface.[2] NSB is a critical issue in many assays (e.g., SPR, ELISA, protein arrays) as it generates high background noise, which can obscure the specific signal, lead to false-positive results, and ultimately reduce the sensitivity and accuracy of the experiment.[3]

Q2: What is N-(3-Bromopropyl) 3-boronobenzamide and how is it proposed to work?

N-(3-Bromopropyl) 3-boronobenzamide is a bifunctional small molecule. It is not a traditional blocking buffer additive like BSA or Tween-20. Instead, it is designed for the covalent modification and passivation of sensor surfaces. Its structure contains two key functional groups:

  • A bromopropyl group: This is a reactive alkyl halide that can form a stable, covalent bond with surfaces functionalized with nucleophiles, such as primary amines (-NH2).[4] This allows for the permanent attachment of the molecule to a sensor chip or substrate.

  • A 3-boronobenzamide group: This end contains a boronic acid moiety. Boronic acids are well-known for their ability to form reversible covalent bonds with cis-diols—pairs of hydroxyl groups found on many biomolecules like glycoproteins, saccharides, and ribonucleic acids.[5][6] By creating a dense layer of these groups, the surface becomes hydrophilic and can actively resist the non-specific adsorption of proteins and other foulants.

The proposed mechanism is therefore a two-step process: first, covalently immobilizing the molecule to create a self-assembled monolayer (SAM), and second, utilizing the dense layer of boronic acid groups to passivate the surface against NSB.[7]

Q3: What are the potential advantages of this method over traditional blocking agents?

While traditional agents like BSA and non-ionic detergents are effective in many cases, a covalently attached passivating layer offers distinct advantages:

  • Stability and Durability: The passivating layer is covalently bound to the surface, making it highly resistant to removal during harsh washing steps or extended experiments. Traditional blocking agents can slowly dissociate from the surface, leading to baseline drift and increased NSB over time.[3]

  • Reduced Interference: Because it is a small molecule, it creates a very thin, uniform layer that is less likely to sterically hinder the binding of the intended ligand or cause the volume exclusion effects sometimes seen with large protein blockers.[8]

  • Regenerability: The robust covalent linkage allows for more stringent regeneration conditions to be used to remove bound analyte, potentially increasing the number of times a sensor surface can be reused.

Q4: What types of surfaces and assays is this technique suitable for?

This strategy is broadly applicable to any assay platform that utilizes a solid substrate and suffers from NSB. It is particularly well-suited for:

  • Surface Plasmon Resonance (SPR): For creating highly stable and regenerable sensor chip surfaces.

  • Protein and DNA Microarrays: To reduce background noise on glass slides or other substrates.

  • Electrochemical Biosensors: Boronic acid derivatives are frequently used to modify sensor electrodes for specific capture.[9]

  • Cell Adhesion Studies: Creating well-defined, anti-fouling surfaces to study specific cell-surface interactions.

The primary requirement is that the substrate surface can be functionalized with a suitable nucleophile (e.g., an amine group) to react with the bromopropyl group. Many commercially available sensor chips and glass slides come pre-functionalized with amine groups or can be easily modified.[10]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter when implementing this surface chemistry, providing potential causes and actionable solutions.

Problem / Observation Potential Cause(s) Recommended Solution(s)
High background signal persists after surface modification. 1. Incomplete Covalent Coupling: The reaction between the bromopropyl group and the surface amine may be inefficient, leaving bare patches that are prone to NSB.Optimize Reaction Time/Temperature: Increase the incubation time for the coupling reaction (e.g., overnight). Gently warming the reaction (e.g., to 37°C) may improve efficiency, but monitor for buffer evaporation. • Verify Amine Surface Density: Ensure your starting surface has a high density of reactive amine groups. Use a fresh, high-quality amine-functionalized substrate. • Check Reagent Quality: Ensure the N-(3-Bromopropyl) 3-boronobenzamide is not degraded. Store it under inert gas as recommended.[11]
2. Sub-optimal Buffer pH for Boronic Acid Passivation: The passivating effect of the boronic acid layer is pH-dependent. Boronic acids form cyclic esters with diols more efficiently at a pH near or above their pKa.Adjust Assay Buffer pH: Empirically test a range of running buffer pH values (e.g., 7.4 to 8.5) to find the optimal condition for minimizing NSB while maintaining specific binding activity.
3. Hydrolysis of the Bromopropyl Group: In aqueous buffers, the bromopropyl group can slowly hydrolyze, reducing its reactivity with the surface.Use Anhydrous Solvent for Coupling: Perform the covalent coupling step in an anhydrous organic solvent like DMF or DMSO containing a non-nucleophilic base (e.g., DIPEA) to prevent premature hydrolysis. Rinse thoroughly with the organic solvent before reintroducing aqueous buffer.
Specific binding signal is weak or absent. 1. Steric Hindrance: The boronic acid layer, while preventing NSB, might be sterically blocking the active site of your immobilized ligand.Introduce a Spacer: Before immobilizing your ligand, react the boronic acid surface with a short PEG linker that has a terminal group suitable for your ligand coupling chemistry. This will project the ligand away from the passivating surface.
2. Ligand Inactivation: The conditions used for the surface modification or ligand immobilization may have denatured your ligand.Perform Activity Check: Before immobilizing, confirm the activity of your ligand in solution. • Modify Coupling Chemistry: Use a milder ligand immobilization chemistry that is less likely to damage the protein.
Baseline is unstable or shows significant drift during the experiment. 1. Incomplete Surface Passivation: As mentioned above, patches of unfunctionalized surface can lead to slow, non-specific adsorption of buffer components or analyte over time, causing drift.[12]Implement a Final Blocking Step: After immobilizing your ligand, perform a final blocking step with a traditional agent like ethanolamine or BSA to cap any remaining reactive sites.[3]
2. Poor Reagent Rinsing: Residual, unreacted N-(3-Bromopropyl) 3-boronobenzamide or other reagents may be slowly washing out of the system.Increase Wash Steps: After the covalent coupling step, perform extensive washing with both the reaction solvent and the running buffer before proceeding with ligand immobilization.[13]

Section 3: Experimental Protocols & Visualizations

This section provides a detailed, step-by-step protocol for a common application: modifying an amine-functionalized SPR sensor chip. It also includes diagrams to visualize key processes.

Protocol: Surface Passivation of an Amine-Functionalized Sensor Chip

This protocol describes the covalent immobilization of N-(3-Bromopropyl) 3-boronobenzamide to create a non-specific binding resistant surface, followed by the attachment of a target ligand.

Workflow Diagram:

G cluster_0 Phase 1: Surface Passivation cluster_1 Phase 2: Ligand Immobilization A Start with Amine- functionalized Surface B Prepare Coupling Solution: N-(3-Bromopropyl) 3-boronobenzamide in anhydrous DMSO + DIPEA C Inject Coupling Solution (Incubate 2-4 hours) B->C Covalent Coupling D Wash with DMSO, then Running Buffer (e.g., HBS-EP+) C->D Rinsing E Activate Surface (Standard EDC/NHS Chemistry) D->E Proceed to Immobilization F Inject Ligand (e.g., Protein in Acetate Buffer) E->F Amide Coupling G Block Remaining Sites (Ethanolamine Injection) F->G Deactivation H Ready for Analyte Binding Assay G->H Stabilization

Caption: Workflow for surface passivation and ligand immobilization.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Coupling Solution: Prepare a 50 mM solution of N-(3-Bromopropyl) 3-boronobenzamide in anhydrous DMSO. Just before use, add N,N-Diisopropylethylamine (DIPEA) to a final concentration of 100 mM. Note: Work in a fume hood and use appropriate personal protective equipment.

    • Running Buffer: Prepare your standard assay buffer (e.g., HBS-EP+, pH 7.4). Ensure it is filtered and thoroughly degassed.

    • Ligand Solution: Prepare your protein ligand in a low-ionic-strength buffer with a pH below its isoelectric point (e.g., 10 mM Sodium Acetate, pH 5.0).

    • Activation Reagents: Prepare fresh solutions of 0.4 M EDC and 0.1 M NHS in water.

    • Blocking Solution: 1 M Ethanolamine-HCl, pH 8.5.

  • Phase 1: Surface Passivation

    • Equilibrate a new amine-functionalized sensor chip in the SPR instrument with your running buffer until a stable baseline is achieved.

    • Perform a solvent rinse by injecting anhydrous DMSO until the refractive index signal is stable.

    • Inject the Coupling Solution over the sensor surface at a low flow rate (e.g., 5 µL/min) for at least 2-4 hours. For maximum efficiency, this step can be performed overnight. The bromopropyl group will react with the surface amines.

    • Wash the surface extensively with anhydrous DMSO to remove all unreacted reagents.

    • Switch the system back to your aqueous Running Buffer and wash until the baseline is completely stable. The surface is now passivated.

  • Phase 2: Ligand Immobilization (Example using Amine Coupling)

    • Inject a 1:1 mixture of EDC/NHS for 7 minutes to activate any remaining carboxyl groups (if present) or to modify the surface for subsequent amine coupling. Note: This step may need optimization depending on the exact surface chemistry.

    • Inject your Ligand Solution over the activated surface. The required concentration and contact time will depend on the ligand and desired immobilization level.

    • Inject the Blocking Solution for 7 minutes to deactivate any remaining reactive esters and block residual non-specific sites.

    • The surface is now ready for your analyte binding experiments.

Mechanism of Surface Passivation

The effectiveness of this technique relies on the chemical properties of the boronic acid monolayer.

G cluster_0 Sensor Surface cluster_1 Passivation Layer cluster_2 Solution Phase Surface Substrate (e.g., Gold, Glass) AmineLayer Amine (-NH2) Functionalization Surface->AmineLayer BoronicAcid N-(3-Propyl) 3-boronobenzamide Layer AmineLayer->BoronicAcid Covalent Bond (via Bromopropyl group) NSB_Protein Non-Specific Protein BoronicAcid->NSB_Protein Repulsion (Hydrophilic & Steric) Analyte Specific Analyte

Caption: Boronic acid layer repels non-specific proteins.

This dense, hydrophilic layer acts as a physical and chemical barrier, preventing unwanted proteins from adsorbing onto the underlying substrate through hydrophobic or ionic interactions.

References

  • Furuya, M., Haramura, M., & Tanaka, A. (2006). Reduction of nonspecific binding proteins to self-assembled monolayer on gold surface. Bioorganic & Medicinal Chemistry, 14(2), 537-543. [Link]

  • Loh, K., & Knoll, W. (2022). Reversible Self-Assembled Monolayers with Tunable Surface Dynamics for Controlling Cell Adhesion Behavior. ACS Applied Materials & Interfaces, 14(37), 42345-42356. [Link]

  • Gao, X., & He, X. (2014). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 47(4), 1367-1377. [Link]

  • Li, D., et al. (2013). Boronic Acid-based approach for separation and immobilization of glycoproteins and its application in sensing. International Journal of Molecular Sciences, 14(10), 20890-20912. [Link]

  • Wang, R., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 13(8), 785. [Link]

  • Afrasiabi, R., et al. (2023). Surface passivation of the photoelectric sensors as a label-free modality to detect target molecules. Journal of Applied Physics, 134(15). [Link]

  • Li, D., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. ResearchGate. [Link]

  • Soh, J. H., & Gao, Z. (2015). Non-Specific Adsorption Reduction Methods in Biosensing. Sensors, 15(10), 24459-24485. [Link]

  • Wang, Y., et al. (2019). Magnetic surface molecularly imprinted poly(3-aminophenylboronic acid) for selective capture and determination of diethylstilbestrol. Analytical Methods, 11(2), 176-184. [Link]

  • Ma, W., et al. (2013). Boronic Acid-Functionalized Magnetic Particles for Separation of Glycoproteins. International Journal of Molecular Sciences, 14(10), 20890-20912. [Link]

  • Li, L., et al. (2022). Self-assembly strategy to reduce non-specific adsorption for the development of high sensitivity quantitative immunoassay. Analytica Chimica Acta, 1229, 340367. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Zhao, Q., et al. (2011). Grafting 3-aminophenyl boronic acid (Route 1) or polymer brushes (Route 2) with boronate moieties onto SBA-15. ACS Applied Materials & Interfaces, 3(8), 3128-3136. [Link]

  • SPR-Pages. (2022). Troubleshooting. SPR-Pages. [Link]

  • Li, Y., et al. (2024). 3-aminophenylboronic acid modified carbon nitride quantum dots as fluorescent probe for selective detection of dopamine and cell imaging. Methods and Applications in Fluorescence, 12(2). [Link]

  • Reichert Technologies. (n.d.). Surface Plasmon Resonance (SPR) Troubleshooting Guide. Reichert Technologies. [Link]

  • Gun'ko, V. M., et al. (2022). Functionalized Self-Assembled Monolayers: Versatile Strategies to Combat Bacterial Biofilm Formation. Polymers, 14(15), 3185. [Link]

  • Chandradoss, S. D., et al. (2015). A simple procedure to improve the surface passivation for single molecule fluorescence studies. Methods, 88, 73-78. [Link]

  • Huo, Y., et al. (2016). Improved Glass Surface Passivation for Single-Molecule Nanoarrays. ACS Nano, 10(11), 9940-9949. [Link]

  • Strauss, J. B., et al. (2022). Surface Passivation with a Perfluoroalkane Brush Improves the Precision of Single-Molecule Measurements. ACS Applied Materials & Interfaces, 14(44), 50265-50273. [Link]

  • Bitesize Bio. (2023). Surface Plasmon Resonance Troubleshooting. Bitesize Bio. [https://bitesizebio.com/22 SPR-assay-advice/]([Link] SPR-assay-advice/)

  • Thissen, H., et al. (2010). Surface "Click" Chemistry on Brominated Plasma Polymer Thin Films. Plasma Processes and Polymers, 7(6), 469-473. [Link]

  • Gamage, P. A., & Rajan, R. (2024). Rapid and improved surface passivation method for Single-Molecule experiments. Methods, 221, 10-15. [Link]

Sources

Troubleshooting

"N-(3-Bromopropyl) 3-boronobenzamide" improving reaction yield

Welcome to the technical support center for N-(3-Bromopropyl) 3-boronobenzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-Bromopropyl) 3-boronobenzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you maximize the yield and success of your reactions involving this versatile bifunctional building block.

Overview of N-(3-Bromopropyl) 3-boronobenzamide

N-(3-Bromopropyl) 3-boronobenzamide is a valuable synthetic intermediate characterized by two distinct reactive functionalities connected by a stable amide linker:

  • Aryl Boronic Acid: Positioned at the 3-position of the benzamide ring, this group is a primary substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of C-C bonds.[1][2]

  • N-(3-Bromopropyl) Group: This terminal alkyl bromide serves as an electrophilic handle for nucleophilic substitution reactions, allowing for conjugation to amines, thiols, phenols, and other nucleophiles.

This dual functionality makes it an excellent building block for constructing complex molecules, such as linkers for Proteolysis Targeting Chimeras (PROTACs) or other targeted therapeutic agents.[3][4]

Frequently Asked Questions (FAQs)

Q1: How should I store and handle N-(3-Bromopropyl) 3-boronobenzamide to ensure its stability?

A1: Proper storage is critical for maintaining the integrity of the boronic acid moiety. We recommend the following:

  • Storage Conditions: Store the compound at room temperature or refrigerated (2-8°C) in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[5]

  • Moisture and Air Sensitivity: Boronic acids are susceptible to dehydration, which can lead to the formation of cyclic trimeric anhydrides known as boroxines. While often still reactive in Suzuki couplings, the change in molecular weight can complicate stoichiometry calculations. Prolonged exposure to air can also lead to oxidation and protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom).

  • Handling: Use the reagent promptly after weighing. Avoid leaving the container open to the atmosphere for extended periods. For highly sensitive reactions, it is best practice to use a fresh bottle or a properly stored aliquot from a larger batch.

Q2: What are the recommended solvents for this compound?

A2: Based on its structure, N-(3-Bromopropyl) 3-boronobenzamide exhibits good solubility in polar aprotic solvents.

  • Good Solubility: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Dioxane, and alcohols (Methanol, Ethanol).

  • Limited Solubility: Water, Acetonitrile.

  • Poor Solubility: Nonpolar solvents like Hexanes, Toluene. Always perform a solubility test on a small scale before proceeding with a large-scale reaction.

Q3: How can I verify the purity of my starting material before beginning a reaction?

A3: We recommend a multi-point verification:

  • LC-MS: To confirm the mass and identify potential impurities or degradation products (e.g., the protodeboronated analog).

  • ¹H NMR: To confirm the structural integrity of the molecule. Pay attention to the aromatic protons and the propyl chain resonances.

  • ¹¹B NMR: This can be particularly useful to check for boroxine formation, which will appear at a different chemical shift than the free boronic acid.

Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

This section addresses common issues encountered when using the boronic acid functionality in a Suzuki-Miyaura cross-coupling reaction.

Problem: Low or no conversion of the starting material to the desired coupled product.

This is a frequent issue in Suzuki-Miyaura couplings. The workflow below can help diagnose the root cause.

G start Low Yield in Suzuki Coupling check_purity Is the N-(3-bromopropyl) 3-boronobenzamide pure? start->check_purity check_catalyst Is the Pd catalyst/ligand active? check_purity->check_catalyst Yes purity_no Degradation likely. Use fresh/purified material. check_purity->purity_no No check_conditions Are reaction conditions (base, solvent, temp) optimal? check_catalyst->check_conditions Yes catalyst_no Use fresh catalyst/ligand. Ensure inert atmosphere. check_catalyst->catalyst_no No check_side_reactions Are there side products visible by LC-MS/TLC? check_conditions->check_side_reactions Yes conditions_no Optimize base, solvent, and temperature. See Table 1. check_conditions->conditions_no No side_reactions_yes Side reaction at bromopropyl group likely. Use milder base/lower temp. check_side_reactions->side_reactions_yes Yes success Yield Improved check_side_reactions->success No, consult further purity_no->success catalyst_no->success conditions_no->success side_reactions_yes->success G cluster_0 Reaction Pathways molecule N-(3-Bromopropyl) 3-boronobenzamide desired_sn2 Desired SN2 Pathway + Nucleophile (e.g., R-NH₂) molecule->desired_sn2 Good Nucleophile Mild Base side_e2 Side Reaction (E2) + Strong/Bulky Base molecule->side_e2 High Temp Strong Base side_deboronation Side Reaction (Protodeboronation) + Acid/H₂O molecule->side_deboronation Harsh Conditions

Caption: Competing reaction pathways for N-(3-Bromopropyl) 3-boronobenzamide.

Q: My nucleophilic substitution reaction with an amine is very slow and does not go to completion. How can I improve the rate?

A: Slow reaction rates are typically due to either a weak nucleophile or suboptimal reaction conditions.

  • Solution 1 - Add a Catalytic Iodide Source: Add a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI). This facilitates an in situ Finkelstein reaction, transiently converting the alkyl bromide to the more reactive alkyl iodide, which accelerates the rate of substitution.

  • Solution 2 - Increase Temperature: Gently increasing the reaction temperature can improve the rate. However, be cautious, as higher temperatures can also promote side reactions like elimination or boronic acid degradation. Monitor the reaction closely by TLC or LC-MS.

  • Solution 3 - Solvent Choice: Ensure you are using a polar aprotic solvent like DMF or acetonitrile, which are known to accelerate SN2 reactions.

Q: I am trying to attach a secondary amine, but I am getting a significant amount of an elimination byproduct. What is causing this?

A: The formation of an elimination product (N-allyl-3-boronobenzamide) is a classic side reaction for propyl halides, especially with sterically hindered nucleophiles or bases.

  • Cause: The base or the secondary amine itself is acting as a base to abstract a proton from the carbon adjacent to the bromide, leading to E2 elimination.

  • Solution:

    • Use a Weaker, Non-hindered Base: If a base is required, switch from a strong base to a milder one like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., room temperature instead of 60°C) can favor the desired SN2 pathway.

    • Monitor Stoichiometry: Use a minimal excess of the amine/base to reduce the concentration of the species promoting elimination.

Experimental Protocols

The following are generalized starting protocols. Optimization for specific substrates is highly recommended.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add N-(3-Bromopropyl) 3-boronobenzamide (1.0 eq), your aryl/vinyl halide coupling partner (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of inert gas, add the degassed solvent (e.g., Dioxane/Water 4:1) followed by the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete as monitored by LC-MS or TLC.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Nucleophilic Substitution with a Primary Amine
  • Dissolve N-(3-Bromopropyl) 3-boronobenzamide (1.0 eq) in a polar aprotic solvent (e.g., DMF or Acetonitrile).

  • Add the primary amine nucleophile (1.2-1.5 eq) and a mild base (e.g., K₂CO₃, 2.0 eq).

  • (Optional) Add a catalytic amount of NaI (0.1 eq).

  • Stir the reaction at room temperature or heat gently (e.g., 40-60°C) until the starting material is consumed, as monitored by LC-MS or TLC.

  • Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

References

  • Vertex AI Search. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. 1

  • Vertex AI Search. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. 3

  • ResearchGate. Design and discovery of boronic acid drugs | Request PDF. 4

  • PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. 6

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. 2

  • Chemical Communications (RSC Publishing). Organoboron catalysis for direct amide/peptide bond formation. 7

  • SciSpace. A green chemistry perspective on catalytic amide bond formation. 8

  • PMC - NIH. Mechanistic insights into boron-catalysed direct amidation reactions. 9

  • LabSolu. N-(3-Bromopropyl) 3-boronobenzamide. 5

  • RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation. 10

  • Organic Syntheses Procedure. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. 11

  • Organic Chemistry Portal. Suzuki Coupling. 12

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 13

Sources

Optimization

"N-(3-Bromopropyl) 3-boronobenzamide" storage and handling conditions

Welcome to the technical support guide for N-(3-Bromopropyl) 3-boronobenzamide. This document provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(3-Bromopropyl) 3-boronobenzamide. This document provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of this bifunctional molecule. By understanding the unique characteristics of both the boronic acid and the bromopropyl moieties, you can ensure the integrity of your experiments and the longevity of the reagent.

I. Chemical Profile and Core Concepts

N-(3-Bromopropyl) 3-boronobenzamide is a unique reagent possessing two key functional groups: a phenylboronic acid and an alkyl bromide. The phenylboronic acid group is a versatile synthetic handle, widely used in Suzuki-Miyaura cross-coupling reactions, while the bromopropyl group serves as an effective alkylating agent. This combination makes it a valuable building block in medicinal chemistry, particularly for the synthesis of PROTACs and other targeted protein degraders.

However, the presence of these two reactive centers necessitates careful handling to prevent degradation and ensure experimental reproducibility. Boronic acids, for instance, can undergo dehydration to form cyclic boroxine anhydrides, and the alkyl bromide is susceptible to nucleophilic substitution.

II. Frequently Asked Questions (FAQs)

Q1: How should I store N-(3-Bromopropyl) 3-boronobenzamide upon receipt?

A1: For optimal stability, the compound should be stored at room temperature, protected from light.[1][2] The key is to maintain a dry environment, as moisture can facilitate the degradation of the boronic acid moiety. Long-term storage in a desiccator or a controlled-humidity cabinet is highly recommended.

Q2: Is an inert atmosphere required for storage?

A2: While boronic acids are generally more stable to atmospheric oxidation than their borane precursors, an inert atmosphere (e.g., argon or nitrogen) is good practice for long-term storage to minimize potential oxidative degradation and moisture contact.[3] For routine, short-term use, tightly sealing the container after each use is generally sufficient.

Q3: What is the expected shelf-life of this compound?

A3: One supplier suggests a shelf life of up to 1095 days (3 years) when stored under optimal conditions.[1] However, this can be affected by handling practices. It is advisable to monitor the compound for any physical changes (e.g., clumping, discoloration) and to re-qualify the material using techniques like NMR or LC-MS if it has been stored for an extended period or if you suspect degradation.

Q4: What are the primary safety concerns when handling this compound?

Q5: What solvents are suitable for dissolving N-(3-Bromopropyl) 3-boronobenzamide?

A5: The solubility will depend on the specific application. For reaction purposes, common organic solvents such as DMF, DMSO, and THF are likely to be suitable. For analytical purposes, deuterated solvents like DMSO-d6 or CDCl3 can be used. It is always best to perform a small-scale solubility test before proceeding with a large-scale experiment.

III. Troubleshooting Guide

Unexpected experimental results can often be traced back to the quality and handling of starting materials. This guide addresses common issues encountered with N-(3-Bromopropyl) 3-boronobenzamide.

Problem Potential Cause Recommended Solution
Low reaction yield in Suzuki-Miyaura coupling Degradation of the boronic acid moiety: This can occur through the formation of boroxine (a trimeric anhydride) due to moisture exposure.1. Ensure the reaction is performed under anhydrous conditions. 2. Use freshly dried solvents and reagents. 3. Consider adding a mild aqueous base to the reaction mixture, which can hydrolyze the boroxine back to the active boronic acid.
Formation of an unexpected byproduct with a higher molecular weight Self-reaction: The molecule can potentially react with itself, with the amine of one molecule displacing the bromine of another, leading to oligomerization.1. Control stoichiometry carefully by adding the coupling partner or other reagents promptly after dissolving the N-(3-Bromopropyl) 3-boronobenzamide. 2. Maintain a dilute concentration to disfavor intermolecular reactions. 3. Keep reaction temperatures as low as reasonably possible.
Incomplete reaction or presence of starting material Inhibition of catalyst (in cross-coupling reactions): The alkyl bromide or the amide functionality might interact with and partially deactivate the catalyst.1. Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). 2. Choose a more robust catalyst system (e.g., a palladium catalyst with a more electron-rich ligand).
Compound appears clumpy or discolored Moisture absorption and potential degradation: This is a visual indicator that the compound may have been improperly stored.1. Dry the material under high vacuum for several hours before use. 2. If the issue persists, purify a small amount by a suitable method (e.g., recrystallization) if possible. 3. It is highly recommended to verify the compound's purity by LC-MS or ¹H NMR before proceeding.

IV. Experimental Protocols & Workflows

Protocol 1: Standard Handling and Weighing Procedure

This protocol minimizes exposure to atmospheric moisture and ensures user safety.

  • Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture on the cold solid.

  • Environment: Perform all manipulations in a chemical fume hood.

  • PPE: Wear nitrile gloves, a lab coat, and safety glasses with side shields.

  • Weighing: Briefly open the container, remove the desired amount of solid using a clean spatula, and transfer it to a pre-weighed vial.

  • Sealing: Immediately and tightly seal the main container. For enhanced protection, consider flushing the headspace with an inert gas like argon before sealing.

  • Dissolution: Add the solvent to the vial containing the weighed compound and proceed with your experiment.

Workflow: Quality Assessment of Suspected Degraded Compound

This workflow outlines the decision-making process when the integrity of the reagent is .

G cluster_0 Initial Observation cluster_1 Analytical Verification cluster_2 Decision Making cluster_3 Action Observe Visual Inspection: Clumped or discolored solid? Analyze Perform Analytical Tests: - LC-MS for purity check - ¹H NMR for structural integrity Observe->Analyze Suspicion of degradation Decision Is purity >95% and structure correct? Analyze->Decision Proceed Proceed with Experiment Decision->Proceed Yes Purify Attempt Purification (e.g., Recrystallization) Decision->Purify No, but salvageable Discard Discard and Order Fresh Stock Decision->Discard No, and not easily purified Purify->Analyze Re-analyze after purification

Caption: Decision workflow for handling suspect N-(3-Bromopropyl) 3-boronobenzamide.

V. Summary of Key Parameters

ParameterRecommendationRationale
Storage Temperature Room TemperaturePrevents degradation associated with freeze-thaw cycles.
Atmosphere Dry; Inert gas for long-termMinimizes moisture-induced boroxine formation and oxidation.[3]
Light Conditions Protect from LightPrevents potential photochemical degradation.[1]
Primary Hazard IrritantMay cause skin and serious eye irritation.[4][5]
PPE Safety glasses, gloves, lab coatEnsures personal safety during handling.[8]

References

  • N-3-Bromopropylphthalimide | C11H10BrNO2 | CID 21611 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. Wiley Online Library. [Link]

  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity | Organic Process Research & Development - ACS Publications. American Chemical Society. [Link]

  • 33 questions with answers in BORONIC ACIDS | Science topic - ResearchGate. ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. MDPI. [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC. National Center for Biotechnology Information. [Link]

  • Boronic Acids and Their Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ResearchGate. [Link]

  • How to make C–N bonds using boronic acids and their derivatives without transition metals. Royal Society of Chemistry. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

"N-(3-Bromopropyl) 3-boronobenzamide" analytical methods for characterization

Welcome to the technical support center for N-(3-Bromopropyl) 3-boronobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the ana...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-Bromopropyl) 3-boronobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the analytical characterization of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction to N-(3-Bromopropyl) 3-boronobenzamide

N-(3-Bromopropyl) 3-boronobenzamide (CAS No. 850567-42-9) is a bifunctional molecule incorporating a boronic acid moiety and a reactive bromopropyl group. This structure makes it a valuable building block in medicinal chemistry and materials science, particularly in the development of targeted therapeutics and functionalized polymers. The boronic acid group can participate in Suzuki-Miyaura coupling reactions or form reversible covalent bonds with diols, while the bromopropyl group allows for alkylation of various nucleophiles.

Accurate analytical characterization is crucial to ensure the purity and structural integrity of N-(3-Bromopropyl) 3-boronobenzamide for its successful application in research and development. This guide will focus on the primary analytical techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the NMR characterization of N-(3-Bromopropyl) 3-boronobenzamide?

A1: A significant challenge in the NMR analysis of boronic acids is their propensity to form cyclic trimers called boroxines through dehydration. This can lead to complex and often broad signals in the NMR spectrum, making interpretation difficult. To mitigate this, it is recommended to run the NMR in a solvent that can break up the boroxine, such as deuterated methanol (CD3OD) or by adding a small amount of D2O to the sample. These solvents will exchange with the hydroxyl groups of the boronic acid, breaking the anhydride linkages.

Q2: I am observing a complex multiplet for the aromatic protons in the 1H NMR spectrum. Is this expected?

A2: Yes, for a 3-substituted benzene ring, complex second-order coupling patterns are expected. The protons on the aromatic ring are not chemically equivalent and will couple with each other, leading to a more complex splitting pattern than simple doublets or triplets. Simulation software can be a useful tool for interpreting these complex multiplets.

Q3: What is the expected molecular ion peak in the mass spectrum of N-(3-Bromopropyl) 3-boronobenzamide?

A3: The expected monoisotopic mass of N-(3-Bromopropyl) 3-boronobenzamide (C10H13BBrNO3) is approximately 285.02 g/mol . In electrospray ionization (ESI) mass spectrometry, you would typically observe the protonated molecule [M+H]+ at m/z 286.03. Due to the presence of bromine, you will also observe a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the 79Br and 81Br isotopes).

Q4: My HPLC analysis shows a broad peak for N-(3-Bromopropyl) 3-boronobenzamide. What could be the cause?

A4: Peak broadening in HPLC can be caused by several factors. For a polar compound like N-(3-Bromopropyl) 3-boronobenzamide, interactions with residual silanols on the silica-based stationary phase can be a major contributor. Using a column with end-capping or a mobile phase with a competitive amine additive (like triethylamine) can help to reduce these interactions. Additionally, ensure your mobile phase pH is appropriate to maintain the compound in a single ionic state.

Q5: How can I confirm the presence of the boronic acid group in my sample?

A5: Besides NMR and MS, a qualitative test can be performed. Boronic acids are known to react with Alizarin Red S to produce a color change. This can be used as a quick spot test to confirm the presence of the boronic acid functionality. Additionally, derivatization with a diol, such as pinacol, followed by NMR or MS analysis can confirm the presence of the boronic acid.

Troubleshooting Guides

NMR Spectroscopy
Problem Possible Cause Recommended Solution
Broad, poorly resolved aromatic and B-OH signals. Formation of boroxine (cyclic trimer anhydride).Dissolve the sample in CD3OD or add a drop of D2O to your sample in another deuterated solvent (e.g., DMSO-d6). This will break up the boroxine structure.
Disappearance of the B-OH protons. Exchange with deuterated solvent.This is expected when using protic deuterated solvents like CD3OD or D2O. The absence of the B-OH signal is evidence of its presence.
Unexpected peaks in the aliphatic region. Residual starting materials or impurities from synthesis.Review the synthetic route and check for the presence of unreacted 3-bromopropanol or other precursors. Purify the sample using column chromatography or recrystallization.
Inconsistent chemical shifts between samples. pH or concentration effects.Ensure consistent sample preparation, including concentration and the use of buffered solutions if necessary.
Mass Spectrometry
Problem Possible Cause Recommended Solution
No molecular ion peak observed. In-source fragmentation or low ionization efficiency.Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). Optimize the source parameters (e.g., cone voltage in ESI) to minimize fragmentation.
Complex fragmentation pattern. The molecule contains several labile bonds.Perform tandem MS (MS/MS) to isolate the molecular ion and induce fragmentation in a controlled manner. This will help in elucidating the fragmentation pathways. Expected fragments could arise from the loss of the bromopropyl side chain or cleavage of the amide bond.
Observation of ions at higher m/z values. Formation of adducts with solvent molecules or dimers.Review the solvent system used. Adducts with sodium ([M+Na]+) or potassium ([M+K]+) are also common. The presence of dimers or trimers could be related to the boroxine formation.
Isotopic pattern for bromine is not 1:1. Overlapping peaks from other ions or poor instrument resolution.Ensure the mass spectrometer is properly calibrated and has sufficient resolution to resolve the isotopic peaks. Check for co-eluting species if using LC-MS.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Recommended Solution
Poor peak shape (tailing). Interaction with residual silanols on the column.Use a column with a base-deactivated stationary phase or an end-capped column. Add a small amount of a competitive base, such as 0.1% triethylamine, to the mobile phase.
Irreproducible retention times. Unstable mobile phase pH or temperature fluctuations.Use a buffered mobile phase to maintain a constant pH. Employ a column oven to control the temperature. Ensure the mobile phase is well-mixed and degassed.
Multiple peaks for a pure sample. On-column degradation or presence of boroxine.The boronic acid can interact with the stationary phase or mobile phase components. Try a different stationary phase or modify the mobile phase composition. The presence of boroxine can sometimes lead to a separate peak.
Low sensitivity. Poor chromophore.The benzamide portion of the molecule should provide adequate UV absorbance. Ensure you are monitoring at an appropriate wavelength (around 230-250 nm). If sensitivity is still an issue, consider using a more sensitive detector like a mass spectrometer.

Experimental Protocols

Predicted ¹H and ¹³C NMR Characterization

¹H NMR (400 MHz, DMSO-d₆) Predicted Chemical Shifts (δ):

  • 8.2-7.5 (m, 4H): Aromatic protons. The substitution at the 3-position will lead to a complex multiplet.

  • 8.0 (s, 2H): B(OH)₂ protons, which will likely be broad and may exchange with D₂O.

  • 8.5 (t, 1H): Amide N-H proton.

  • 3.5 (t, 2H): -CH₂-Br. The bromine atom will deshield these protons, shifting them downfield.

  • 3.3 (q, 2H): -CH₂-NH-. The quartet is due to coupling with both adjacent CH₂ groups.

  • 2.1 (p, 2H): -CH₂-CH₂-CH₂-. The central methylene group of the propyl chain.

¹³C NMR (100 MHz, DMSO-d₆) Predicted Chemical Shifts (δ):

  • 166.0: C=O (amide carbonyl).

  • 135-125: Aromatic carbons. The carbon attached to the boron atom will be broad due to quadrupolar relaxation of the boron nucleus.

  • 40.0: -CH₂-NH-.

  • 35.0: -CH₂-Br.

  • 32.0: -CH₂-CH₂-CH₂-.

Recommended HPLC Method for Purity Analysis

This method provides a good starting point for the purity analysis of N-(3-Bromopropyl) 3-boronobenzamide.[5][6][7]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) with end-capping.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualized Workflows

General Troubleshooting Workflow for HPLC Analysis

HPLC_Troubleshooting start Problem Observed (e.g., Peak Tailing, Drifting Retention Time) check_system Check System Basics: - Leaks? - Solvent Levels? - Connections Tight? start->check_system check_mobile_phase Evaluate Mobile Phase: - Freshly Prepared? - Correct pH? - Degassed? check_system->check_mobile_phase System OK check_column Inspect Column: - Correct Column Installed? - Column History/Age? - Potential Contamination? check_mobile_phase->check_column Mobile Phase OK check_method Review Method Parameters: - Appropriate Gradient? - Correct Wavelength? - Injection Volume Suitable? check_column->check_method Column OK solution Implement Solution and Re-analyze check_method->solution Method OK NMR_Prep_Workflow start Obtain Dry Sample of N-(3-Bromopropyl) 3-boronobenzamide dissolve Dissolve in appropriate deuterated solvent (e.g., DMSO-d6) start->dissolve acquire_initial Acquire Initial ¹H NMR Spectrum dissolve->acquire_initial check_spectrum Analyze Spectrum: - Are signals broad? - Is boroxine present? acquire_initial->check_spectrum spectrum_ok Spectrum is Clear Proceed with Analysis check_spectrum->spectrum_ok No add_cosolvent Add a drop of D₂O or re-dissolve in CD₃OD check_spectrum->add_cosolvent Yes acquire_final Re-acquire ¹H NMR Spectrum add_cosolvent->acquire_final final_analysis Analyze Final Spectrum acquire_final->final_analysis final_analysis->spectrum_ok

Caption: Recommended workflow for preparing boronic acid samples for NMR to avoid boroxine formation.

References

  • PubChem. N-(3-Bromopropyl)phthalimide. National Center for Biotechnology Information. [Link]

  • PubChem. (3-Bromopropyl)benzene. National Center for Biotechnology Information. [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. ACS Publications. [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. MDPI. [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]

  • Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. WSU. [Link]

  • MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of propanamide (propionamide). [Link]

  • ResearchGate. Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and... [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Doc Brown's Chemistry. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum... [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • SDSU Chemistry. 11B NMR Chemical Shifts. [Link]

Sources

Optimization

"N-(3-Bromopropyl) 3-boronobenzamide" challenges in live-cell imaging

Technical Support Center: Pro-Link™ Boronobenzamide Reagents A Guide to Synthesis and Application of Custom Boronic Acid Probes for Live-Cell Imaging Welcome to the technical support center for the Pro-Link™ series, feat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pro-Link™ Boronobenzamide Reagents

A Guide to Synthesis and Application of Custom Boronic Acid Probes for Live-Cell Imaging

Welcome to the technical support center for the Pro-Link™ series, featuring N-(3-Bromopropyl) 3-boronobenzamide. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique capabilities of boronic acids for live-cell imaging. As your Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to overcome common challenges and ensure the success of your experiments.

N-(3-Bromopropyl) 3-boronobenzamide is not an off-the-shelf fluorescent probe but a versatile chemical linker. It consists of two key functional domains: a phenylboronic acid moiety for targeting cis-diol-containing biomolecules like sialic acids on cell surface glycans, and a reactive bromopropyl group for covalent attachment to a reporter molecule (e.g., a fluorophore) of your choice.[1][2] This design allows for the custom synthesis of novel probes tailored to your specific research needs. This guide will walk you through potential challenges in both the synthesis and application phases of using probes derived from this linker.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experimental workflow, from probe synthesis to final imaging.

Probe Synthesis & Characterization Issues

Question: I've conjugated N-(3-Bromopropyl) 3-boronobenzamide to my fluorophore, but I'm getting a low yield and multiple products. What's going wrong?

Answer: This is a common challenge in bioconjugation. The bromopropyl group reacts with nucleophiles, such as the amines or thiols often present on fluorophore molecules, via an alkylation reaction.[2] Several factors can lead to low yields or side products:

  • Reaction Conditions: The reaction's pH is critical. Amine alkylation is typically more efficient at a slightly basic pH (pH 8-9) to ensure the amine is deprotonated and thus more nucleophilic. However, excessively high pH can lead to hydrolysis of your linker or degradation of the fluorophore. Start with a phosphate or borate buffer at pH 8.5 and optimize from there.

  • Solvent Choice: Ensure your fluorophore and the linker are fully dissolved. Many fluorophores are hydrophobic and may require a co-solvent like DMSO or DMF. Add the organic solvent dropwise to your aqueous buffer to avoid precipitation.

  • Side Reactions: The boronic acid itself can participate in side reactions under certain conditions. It's crucial to protect the boronic acid group if you are using harsh reaction conditions, though this is less common for simple alkylations. More likely, your fluorophore may have multiple nucleophilic sites, leading to a heterogeneous product. If possible, choose a fluorophore with a single, targeted reactive group for conjugation.

  • Purification: Proper purification is key. Reverse-phase HPLC is the gold standard for separating your desired conjugate from unreacted starting materials and side products.

Expert Tip: To validate your conjugation, use mass spectrometry (MALDI-TOF or ESI-MS) to confirm the molecular weight of your final product. This provides definitive evidence of a successful reaction.

Live-Cell Imaging & Staining Problems

Question: My custom probe shows very weak fluorescence or a poor signal-to-noise ratio in my live-cell experiment. How can I improve this?

Answer: A low signal-to-noise ratio (SNR) is one of the most frequent hurdles in live-cell imaging.[3] The issue can stem from the probe itself, the cells, the imaging medium, or the microscope setup.

Causality-Driven Troubleshooting Workflow:

G cluster_probe Probe Optimization cluster_medium Imaging Medium cluster_instrument Instrument Settings cluster_post Post-Acquisition start Low Signal-to-Noise Ratio Observed probe_conc Optimize Probe Concentration (Titrate 0.1 - 10 µM) start->probe_conc Is staining weak? inc_time Adjust Incubation Time (Test 15, 30, 60 min) probe_conc->inc_time wash Improve Wash Steps (Increase volume/number) inc_time->wash Is background high? medium_change Switch to Phenol Red-Free, Low-Background Medium wash->medium_change Still high? exposure Increase Camera Exposure Time medium_change->exposure Signal still weak? gain Increase Camera Gain/ EM Gain exposure->gain excitation Increase Excitation Light Intensity gain->excitation Last resort due to phototoxicity risk objective Use High NA Objective Lens excitation->objective bg_subtract Apply Background Subtraction Algorithm objective->bg_subtract end_node Improved SNR bg_subtract->end_node

  • Probe Concentration and Incubation: You may be using a suboptimal concentration. Perform a dose-response experiment, testing concentrations from 0.1 µM to 10 µM, to find the sweet spot that maximizes signal without introducing toxicity. Similarly, optimize the incubation time. Boronic acid binding kinetics can vary.[4]

  • Washing Steps: Insufficient washing after staining is a major cause of high background.[5][6] After incubation, wash the cells at least 3 times with a phenol red-free imaging medium to remove unbound probe.

  • Imaging Medium: Standard cell culture medium contains components like phenol red and vitamins that are fluorescent, contributing to high background.[7] Always switch to a dedicated, low-background imaging buffer (e.g., FluoroBrite™ DMEM or similar) before imaging.

  • Instrument Settings:

    • Exposure Time: Longer exposure times collect more photons, improving signal.[8] However, this increases the risk of phototoxicity and motion blur.

    • Excitation Power: Increasing the laser or LED power will make your signal brighter, but it will also accelerate photobleaching and can damage your cells.[9] Use the lowest power necessary to obtain a usable signal.

    • Objective Lens: Use a high Numerical Aperture (NA) objective (e.g., 1.2 NA or higher). The light-gathering capacity of an objective increases with the square of the NA, so this has a dramatic impact on signal strength.[7]

Question: I'm observing signs of cell stress or death after imaging (e.g., membrane blebbing, detachment). What is causing this phototoxicity?

Answer: Phototoxicity is a critical concern in live-cell imaging. It occurs when high-intensity light interacts with the fluorescent probe and cellular components, generating reactive oxygen species (ROS) that damage the cell.[7]

  • Minimize Total Light Dose: The damage is proportional to the total number of photons your cells are exposed to. The core principle is to minimize this dose.[8]

  • Reduce Excitation Intensity: As discussed, use the lowest possible light intensity from your laser or LED.[9]

  • Maximize Exposure Time (Counterintuitively): For a given total light dose, it is often less damaging to use a lower light intensity for a longer exposure time than a high intensity for a short exposure.[8] This avoids high peak power that can be particularly damaging.

  • Avoid Unnecessary Exposure: Use the shutter to block the excitation light path when you are not actively acquiring an image.[10] When finding your field of view, use a transmitted light channel (like DIC or phase contrast) instead of fluorescence.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the binding target of a 3-boronobenzamide probe?

The phenylboronic acid moiety is known to form a reversible covalent bond with molecules containing cis-1,2 or -1,3 diols.[11] In a biological context, this makes them excellent binders for saccharides. A primary target on the cell surface is sialic acid, a sugar that terminates many glycan chains on glycoproteins and glycolipids and contains a glycerol-like side chain with the required diol structure.[4][12][13] Therefore, these probes are often used for imaging cell-surface sialylation, which is important in cell communication and disease.[13][14]

Q2: My probe seems to be binding non-specifically. How can I verify the binding is to sialic acid?

This is an essential control experiment. To confirm specificity, you can perform a competitive binding assay. Pre-incubate the cells with an excess of a non-fluorescent boronic acid compound (e.g., free phenylboronic acid) or with free sialic acid before adding your fluorescent probe. If the fluorescence signal is significantly reduced, it indicates that your probe is competing for the same binding sites and is likely binding specifically to sialic acids.

Q3: The fluorescence signal from my probe decreases over the course of my time-lapse experiment. What is happening?

This is likely due to one of two phenomena:

  • Photobleaching: The irreversible destruction of the fluorophore due to light exposure. To mitigate this, follow the advice for reducing phototoxicity (lower light intensity, use shutters).[10] You can also incorporate an anti-fade reagent into your imaging medium if it is compatible with live cells.

  • Biological Internalization: Boronic acid probes binding to cell surface glycans can be internalized by the cell over time through normal endocytic pathways.[4] This can cause the signal to appear dimmer as it is distributed into a larger volume within the cell or trafficked to acidic compartments like lysosomes where the fluorophore's brightness may be quenched. To test for this, you can perform your experiment at 4°C, which will inhibit most active transport processes like endocytosis.

Q4: What are the optimal pH conditions for using a boronic acid-based probe?

The binding of boronic acids to diols is pH-dependent. The boronic acid (a Lewis acid) must be in its trigonal boronate form to bind effectively, and the pKa of many simple phenylboronic acids is around 8.5-9.0.[11] This means binding is often weak at physiological pH (~7.4). However, modern boronic acid probes are often engineered with neighboring functional groups (like the amide in your linker) that can lower the pKa into the physiological range, making them effective for live-cell imaging.[15] It is still advisable to maintain a stable pH of 7.2-7.4 during your experiment using a buffered imaging medium (e.g., HEPES-buffered).

Section 3: Experimental Protocol & Data

Protocol: General Staining of Live Cells with a Custom Boronic Acid Probe

This protocol provides a starting point for using a probe synthesized from N-(3-Bromopropyl) 3-boronobenzamide.

  • Cell Preparation: Plate your cells on a glass-bottom imaging dish or chamber slide 24-48 hours prior to the experiment. Aim for 60-80% confluency on the day of imaging.

  • Probe Preparation: Prepare a 1 mM stock solution of your custom probe in DMSO. Protect the stock solution from light and store it at -20°C.[5]

  • Staining: a. Aspirate the cell culture medium from the dish. b. Wash the cells once with warm (37°C) phosphate-buffered saline (PBS). c. Prepare the staining solution by diluting the 1 mM probe stock into a warm, serum-free, phenol red-free imaging medium to the desired final concentration (start with 1 µM). d. Add the staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Washing: a. Aspirate the staining solution. b. Wash the cells three times with the warm imaging medium, leaving the final wash on the cells for imaging.

  • Imaging: a. Transfer the dish to the microscope stage, ensuring the environmental chamber is pre-warmed to 37°C and supplied with 5% CO₂. b. Allow the dish to equilibrate for at least 10 minutes before imaging to prevent focal drift.[16] c. Locate the cells using transmitted light. d. Acquire fluorescence images using the lowest possible excitation power and an appropriate filter set for your chosen fluorophore.

Quantitative Data Summary: Starting Parameters

The following table provides recommended starting points for key experimental parameters. These should be optimized for your specific cell type and custom probe.

ParameterRecommended Starting PointRange for OptimizationRationale
Probe Concentration 1 µM0.1 - 10 µMBalances signal strength with potential cytotoxicity.[15]
Incubation Time 30 minutes15 - 90 minutesAllows sufficient time for probe binding to cell surface targets.[4]
Incubation Temperature 37 °C4 °C - 37 °CPhysiological temperature for active cells. 4°C can be used to inhibit internalization.
Imaging Medium pH 7.47.0 - 7.8Maintains cell health and is typically compatible with engineered boronic acid probes.
Excitation Power 1-5% of max0.5 - 20%Minimizes phototoxicity and photobleaching.[8][9]
Exposure Time 100-300 ms50 - 1000 msA good starting balance between signal collection and temporal resolution.

Section 4: Mechanistic Visualization

Probe Synthesis and Application Workflow

The following diagram illustrates the overall process, from the conjugation of the linker to the final live-cell imaging application.

G cluster_synthesis Part 1: Probe Synthesis cluster_application Part 2: Live-Cell Application Linker N-(3-Bromopropyl) 3-boronobenzamide Fluorophore Fluorophore with Nucleophile (e.g., -NH2) Conjugation Alkylation Reaction (pH 8.5, DMSO/Buffer) Probe Custom Fluorescent Boronic Acid Probe Cells Live Cells with Surface Glycans Binding Probe Binding to Sialic Acid Diols Imaging Fluorescence Microscopy Data Image Data & Analysis

References

  • Live-cell fluorescence imaging. PubMed.
  • Quantum dots with phenylboronic acid tags for specific labeling of sialic acids on living cells. PubMed.
  • Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science.
  • Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence.
  • Polydiacetylene liposomes with phenylboronic acid tags: a fluorescence turn-on sensor for sialic acid detection and cell-surface glycan imaging. Nanoscale.
  • Live Cell Imaging Protocol & Troubleshooting.
  • Sialic Acid Detection with Fluorescent Boronic Acids.
  • Technical Support Center: Optimizing Signal-to-Noise in Fluorescence Microscopy. Benchchem.
  • Self-Assembled Nanorods of Phenylboronic Acid Functionalized Pyrene for In Situ Two-Photon Imaging of Cell Surface Sialic Acids and Photodynamic Therapy. Analytical Chemistry.
  • Resolving your Noise Complaints – the Basics of Signal/Noise R
  • Detection of sialic acid using boronic-acid-functionalized metal organic framework UiO-66-NH 2@B(OH) 2. PubMed.
  • N-(3-Bromopropyl) 3-boronobenzamide. Achemica.
  • Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. Molecular Expressions.
  • Cellular Fluorescence Microscopy Troubleshooting & Best Practices.
  • Visualization of Boronic Acid Containing Pharmaceuticals in Live Tumor Cells Using a Fluorescent Boronic Acid Sensor. ACS Sensors.
  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels.
  • Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish.
  • Signal-to-Noise Consider
  • 5 steps to live-cell imaging. Thermo Fisher Scientific.
  • Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society.
  • A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. MDPI.
  • Application Notes and Protocols: N-(2-bromoethyl)

Sources

Reference Data & Comparative Studies

Validation

The Bifunctional Potential of N-(3-Bromopropyl) 3-boronobenzamide: A Comparative Guide for Advanced Probe Design

For researchers, scientists, and drug development professionals at the forefront of chemical biology and proteomics, the design of novel molecular probes is a critical endeavor. The ability to selectively target and subs...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals at the forefront of chemical biology and proteomics, the design of novel molecular probes is a critical endeavor. The ability to selectively target and subsequently modify biological macromolecules provides an invaluable tool for understanding complex biological processes and for the development of new therapeutic agents. This guide delves into the conceptual framework and potential applications of a bifunctional probe, N-(3-Bromopropyl) 3-boronobenzamide , and compares its constituent functionalities to existing classes of boronic acid probes and bioconjugation reagents. While direct experimental data for this specific compound is not yet prevalent in the public domain, an analysis of its structural components allows for a robust exploration of its potential in multi-step protein labeling and activity-based protein profiling (ABPP).

The Architectural Logic of a Bifunctional Probe

N-(3-Bromopropyl) 3-boronobenzamide is a fascinating molecule due to its possession of two distinct and chemically addressable functional groups: a boronic acid and an alkyl bromide. This dual functionality suggests a potential for a two-stage mechanism of action in a biological context.

  • The "Warhead": The Boronic Acid Moiety. The 3-boronobenzamide group can act as a "warhead," guiding the molecule to specific biological targets. Boronic acids are well-established as reversible covalent inhibitors that can interact with active site serine residues in enzymes like serine hydrolases[1][2]. They are also renowned for their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, making them excellent tools for targeting glycoproteins and other glycosylated biomolecules.

  • The "Anchor": The N-(3-Bromopropyl) Group. The bromopropyl group serves as a reactive "anchor." As an alkyl halide, it is an electrophile that can form a stable, irreversible covalent bond with nucleophilic amino acid residues on a protein surface. This process, known as alkylation, is a cornerstone of bioconjugation[3][4].

This bifunctional design allows for a sequential "recognize and capture" strategy. The boronic acid can first guide the probe to a target protein, and upon binding, the alkyl bromide can react with a nearby nucleophilic residue to form a permanent covalent bond.

Comparative Analysis of Boronic Acid Probes

The utility of the boronic acid "warhead" can be understood by comparing it to other classes of boronic acid probes.

Probe ClassTargeting MechanismKey AdvantagesKey Limitations
Fluorescent Boronic Acid Probes Reversible covalent bonding with cis-diols on carbohydrates.Enable real-time imaging of glycosylation events. High sensitivity and selectivity for specific saccharides can be engineered.Signal can be sensitive to pH. Reversibility may not be suitable for all applications.
Boronic Acid-Based Enzyme Inhibitors Reversible covalent interaction with active site serine or threonine residues.Can be highly potent and selective. Reversibility can be advantageous for avoiding permanent off-target effects.Potency and selectivity are highly dependent on the specific enzyme and the probe's structure.
Bifunctional Boronic Acid Probes (e.g., N-(3-Bromopropyl) 3-boronobenzamide) Initial reversible targeting via the boronic acid, followed by irreversible alkylation.Potential for high selectivity through the dual-targeting mechanism. Creates a permanent modification for downstream analysis.Requires a suitably positioned nucleophile near the boronic acid binding site. Potential for off-target alkylation if the initial binding is not sufficiently specific.

The Alkylation Handle: A Comparison of Bioconjugation Strategies

The N-(3-bromopropyl) group functions as an alkylating agent. Its effectiveness can be compared with other common amine-reactive and thiol-reactive bioconjugation reagents.

Reagent ClassTargeted Residue(s)Bond TypeKey AdvantagesKey Limitations
N-Alkyl Bromides (e.g., Bromopropyl group) Cysteine, Histidine, MethionineThioether, Alkylated Imidazole, SulfoniumForms stable covalent bonds. Can be selective for cysteine under controlled pH.Can exhibit cross-reactivity with other nucleophiles. Generally slower reaction kinetics compared to maleimides.
Maleimides CysteineThioetherHighly selective for thiols at neutral pH. Fast reaction kinetics.The resulting thioether bond can undergo retro-Michael addition, leading to reversibility.
NHS Esters LysineAmideForms very stable amide bonds.Can react with other primary amines and the N-terminus. Can alter the charge of the protein.
Isothiocyanates LysineThioureaForms a stable thiourea linkage.Can have side reactions with other nucleophiles.

Conceptual Experimental Workflow: Targeting a Serine Hydrolase

To illustrate the potential of N-(3-Bromopropyl) 3-boronobenzamide, we can conceptualize an experimental workflow for its use as an activity-based probe for a serine hydrolase.

G cluster_0 Step 1: Initial Recognition (Reversible) cluster_1 Step 2: Covalent Anchoring (Irreversible) cluster_2 Step 3: Downstream Analysis A N-(3-Bromopropyl) 3-boronobenzamide C Reversible Enzyme-Inhibitor Complex A->C Boronic acid interacts with active site serine B Active Serine Hydrolase B->C D Covalently Modified Enzyme C->D Alkylation by bromopropyl group F Proteolytic Digestion D->F E Nearby Nucleophilic Residue (e.g., Cysteine, Histidine) E->D G LC-MS/MS Analysis F->G H Identification of Labeled Peptide and Modification Site G->H

Caption: Conceptual workflow for using N-(3-Bromopropyl) 3-boronobenzamide as a bifunctional probe.

In this proposed experiment, the boronic acid moiety of the probe would first reversibly bind to the active site serine of the hydrolase. This initial binding event would increase the local concentration of the probe around the enzyme. Subsequently, the bromopropyl group would be positioned to react with a nearby nucleophilic amino acid, such as a cysteine or histidine, forming a stable covalent bond. This irreversible labeling event would allow for the subsequent identification of the target protein and the specific site of modification through proteomic techniques like mass spectrometry.

Synthesis and Protocol Considerations

Proposed Synthesis of N-(3-Bromopropyl) 3-boronobenzamide

The synthesis of N-(3-Bromopropyl) 3-boronobenzamide can be envisioned through a standard amide coupling reaction. One potential route involves the reaction of 3-aminophenylboronic acid with 4-bromobutyryl chloride or a similar activated carboxylic acid derivative. Alternatively, 3-carboxyphenylboronic acid could be coupled with 3-bromopropylamine using a suitable coupling agent.

G A 3-Aminophenylboronic Acid C N-(3-Bromopropyl) 3-boronobenzamide A->C + B 4-Bromobutyryl Chloride B->C Amide Coupling

Caption: A potential synthetic route to N-(3-Bromopropyl) 3-boronobenzamide.

General Protocol for Protein Labeling

The following is a generalized protocol for the use of a bifunctional probe like N-(3-Bromopropyl) 3-boronobenzamide for protein labeling. Optimization of concentrations, incubation times, and buffer conditions would be necessary for specific applications.

Materials:

  • Target protein in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(3-Bromopropyl) 3-boronobenzamide stock solution (e.g., in DMSO)

  • Quenching reagent (e.g., DTT or L-cysteine)

  • SDS-PAGE reagents

  • Mass spectrometer and appropriate reagents for proteomic analysis

Procedure:

  • Incubation: To a solution of the target protein, add the N-(3-Bromopropyl) 3-boronobenzamide stock solution to the desired final concentration. Incubate at room temperature or 37°C for a specified period (e.g., 1-4 hours).

  • Quenching: Add a quenching reagent to react with any unreacted probe.

  • Analysis by SDS-PAGE: Analyze the reaction mixture by SDS-PAGE to observe any shifts in the molecular weight of the target protein, which would indicate covalent modification.

  • Proteomic Analysis: For identification of the modification site, the labeled protein band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS.

Concluding Remarks and Future Perspectives

N-(3-Bromopropyl) 3-boronobenzamide represents a class of bifunctional probes with significant potential in chemical biology and drug discovery. The combination of a reversible targeting moiety with an irreversible reactive group offers a powerful strategy for enhancing labeling specificity and for the development of novel activity-based probes. While further experimental validation is required to fully elucidate the performance and applications of this specific molecule, the principles outlined in this guide provide a strong foundation for its exploration. Future work in this area could involve the synthesis of a library of such probes with varying linkers and reactive groups to fine-tune their reactivity and selectivity for different protein targets. The development of such advanced molecular tools will undoubtedly continue to drive innovation in our understanding of complex biological systems.

References

  • Brik, A. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins.
  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.
  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414.
  • Serwa, R. A., & Tate, E. W. (2017). Get a handle on it: current and future prospects for chemical protein modification. Current opinion in chemical biology, 38, 1-10.
  • Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639-4750.
  • Yang, J., Chen, Y., & Liang, G. (2017). Recent advances in the development of boronic acid/ester-based fluorescent probes.
  • Hermanson, G. T. (2013).
  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: recent therapeutic applications. Medicinal research reviews, 30(2), 241-278.
  • Lallana, E., & Tirelli, N. (2013). Thiol-reactive platforms for the delivery of therapeutics. Expert opinion on drug delivery, 10(1), 77-94.

Sources

Comparative

A Senior Application Scientist's Guide to Choosing Your Crosslinking Chemistry

An In-depth Technical Guide: N-(3-Bromopropyl) 3-boronobenzamide vs. NHS Esters for Bioconjugation Welcome to a detailed comparison of two distinct chemical tools in the bioconjugation landscape: the ubiquitous N-hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: N-(3-Bromopropyl) 3-boronobenzamide vs. NHS Esters for Bioconjugation

Welcome to a detailed comparison of two distinct chemical tools in the bioconjugation landscape: the ubiquitous N-hydroxysuccinimide (NHS) esters and the specialized bifunctional linker, N-(3-Bromopropyl) 3-boronobenzamide. This guide moves beyond surface-level descriptions to provide you, a fellow researcher, with the mechanistic insights and practical data needed to make informed decisions for your specific application, whether it be antibody-drug conjugation, protein labeling, or the development of novel chemical biology probes.

As scientists, we understand that the "best" reagent is entirely context-dependent. This guide is structured to reflect that reality, comparing a well-established "workhorse" chemistry with a specialized "specialist" tool, empowering you to select the right approach for your experimental goals.

Executive Summary: At a Glance

Before delving into the mechanistic details, the following table provides a high-level comparison of the two chemistries.

FeatureNHS EstersN-(3-Bromopropyl) 3-boronobenzamide
Primary Target(s) Primary amines (Lysine, N-terminus)Orthogonal Targets: Nucleophiles (e.g., Cysteine) via the bromopropyl group; cis-diols via the boronic acid group.
Bond Type Formed Stable amide bondStable thioether/alkylated amine bond; Reversible boronate ester bond.
Reaction Chemistry Nucleophilic Acyl SubstitutionNucleophilic Alkylation & Boronate Ester Formation
Key Strengths High efficiency, well-established protocols, high stability of the resulting amide bond.[1][]Bifunctionality allows for orthogonal, multi-step conjugation strategies; boronate ester bond is reversible (stimuli-responsive).
Primary Limitation Susceptible to hydrolysis at high pH; can lead to heterogeneous labeling on lysine-rich proteins.[3][4][5]Slower reaction kinetics for alkylation compared to NHS esters; boronic acid reactivity is context-dependent (pH, diol availability).
Common Applications Antibody labeling, ADC development, surface immobilization, general protein modification.[][4][6]Construction of heterobifunctional molecules (e.g., PROTACs), reversible immobilization, diol-specific targeting.

The Workhorse: N-Hydroxysuccinimide (NHS) Ester Chemistry

NHS esters are the undisputed workhorses of bioconjugation, prized for their reactivity and selectivity toward primary amines under physiological conditions.[1][]

Mechanism of Action: Amine Acylation

The chemistry is a straightforward nucleophilic acyl substitution. The unprotonated primary amine on a lysine side chain or a protein's N-terminus attacks the electrophilic carbonyl carbon of the NHS ester. This forms a transient intermediate that collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable, covalent amide bond.[][4][7]

Caption: Reaction mechanism of an NHS ester with a primary amine.

Critical Experimental Parameters
  • pH is Paramount: The reaction is critically dependent on pH.[5][8] The target amine must be deprotonated (–NH₂) to be nucleophilic. The optimal pH range is typically 7.2 to 8.5.[1][3] Below pH 7, protonation (–NH₃⁺) renders the amine unreactive. Above pH 8.5, the rate of hydrolysis of the NHS ester itself increases dramatically, competing with the desired reaction and reducing efficiency.[3][5][9]

  • Buffer Choice: Avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the NHS ester.[3][9] Phosphate, bicarbonate, or HEPES buffers are excellent choices.[3]

  • Hydrolysis: The competing hydrolysis of the NHS ester is the primary side reaction.[5] The half-life of an NHS ester can be hours at pH 7 but drops to minutes at pH 8.6.[3][9] Therefore, reactions should be performed promptly after preparing the reagent solutions.

The Specialist: N-(3-Bromopropyl) 3-boronobenzamide

This molecule is not a direct replacement for NHS esters. It is a heterobifunctional linker, possessing two distinct reactive groups that can be addressed with different chemistries. This "specialist" nature allows for more complex and controlled conjugation strategies.

Mechanism of Action: A Tale of Two Ends
  • The Alkylating Agent (Bromopropyl end): The 3-bromopropyl group is a classic alkylating agent. It reacts with nucleophiles via an SN2 mechanism. While it can react with amines, it shows a preference for softer nucleophiles like thiols (from cysteine residues). This reaction forms a stable carbon-sulfur (thioether) or carbon-nitrogen bond.

  • The Diol Sensor (Boronic Acid end): The boronic acid moiety has a unique and powerful reactivity: it reversibly forms covalent boronate esters with molecules containing cis-1,2 or -1,3 diols. This is particularly relevant for targeting glycoproteins or RNA (which has a ribose sugar with a 2',3'-cis-diol). This interaction is pH-dependent and typically favored under slightly alkaline conditions.

Bifunctional_Mechanism Parent N-(3-Bromopropyl) 3-boronobenzamide Alkylation Nucleophilic Alkylation (SN2) Parent->Alkylation Bromopropyl Group Esterification Reversible Esterification Parent->Esterification Boronic Acid Group Thiol Protein-SH (Cysteine) Thiol->Alkylation Thioether Stable Thioether Bond (Protein-S-Linker) Alkylation->Thioether Diol Biomolecule-Diol (e.g., Glycan, RNA) Diol->Esterification Boronate_Ester Boronate Ester Bond (Biomolecule-O-B-Linker) Esterification->Boronate_Ester

Caption: Orthogonal reactivity of N-(3-Bromopropyl) 3-boronobenzamide.

Strategic Advantages
  • Orthogonality: The two reactive ends are chemically distinct. One can react the boronic acid with a diol-containing molecule first, purify the product, and then use the bromopropyl end to target a thiol on a protein, or vice-versa. This enables the precise construction of complex bioconjugates, which is essential for molecules like PROTACs that require linking two different proteins.

  • Reversibility: The boronate ester bond is reversible and sensitive to pH or the presence of competing diols (like sorbitol). This can be exploited to create stimuli-responsive systems, for example, immobilizing a biomolecule on a boronic acid-functionalized surface and then releasing it under specific conditions.

Head-to-Head Comparison: Experimental Considerations

ParameterNHS EstersN-(3-Bromopropyl) 3-boronobenzamideRationale & Causality
Specificity High for primary amines.[7] Side reactions with Ser, Thr, Tyr are possible but less frequent.[10]Orthogonal: High for thiols (alkylation) and cis-diols (boronic acid). Specificity depends on which functionality is used.NHS esters are hard electrophiles, preferring hard nucleophiles (amines). Alkyl halides are softer electrophiles, preferring softer nucleophiles (thiols). Boronic acids have a unique affinity for diols.
Reaction Kinetics Fast (30-120 minutes at room temperature).[]Slower (alkylation can take several hours to overnight).The acylation of an amine by an activated ester is a very rapid and favorable reaction. SN2 alkylation is generally a slower kinetic process.
pH Sensitivity High: Reaction requires pH 7.2-8.5 for amine deprotonation but is limited by hydrolysis above this range.[1][5][8]Moderate: Alkylation is less pH-sensitive but may be faster at slightly higher pH. Boronate ester formation is favored at pH > pKa of the boronic acid.The nucleophilicity of the target amine is directly tied to pH. Hydrolysis of the ester is base-catalyzed. Boronate ester formation requires a specific conformation of the boronic acid that is favored above its pKa.
Bond Stability Very High: Amide bond is extremely stable under physiological conditions.[][7]Mixed: The C-S or C-N bond from alkylation is very stable. The B-O bond of the boronate ester is covalent but reversible.Amide bonds are resonance-stabilized and require harsh conditions to cleave. Boronate esters are in equilibrium with their diol and boronic acid components.
Reagent Handling Must be dissolved in a dry organic solvent (DMSO/DMF) and used promptly due to hydrolytic instability.[7][8]More stable in solution than NHS esters.The ester linkage in NHS esters is highly activated and susceptible to nucleophilic attack by water. The alkyl bromide and boronic acid are inherently more stable functional groups.

Experimental Protocols: A Self-Validating Approach

Trustworthy protocols include checkpoints and explain the reasoning behind the steps.

Protocol: Protein Labeling with an NHS Ester

This protocol describes a general procedure for labeling a protein with an NHS ester-activated fluorescent dye.

Workflow Diagram:

NHS_Workflow A 1. Buffer Exchange Protein into amine-free buffer (e.g., PBS, pH 7.4) B 2. Prepare Reagents - Adjust protein conc. - Dissolve NHS ester in dry DMSO A->B C 3. Reaction - Add NHS ester to protein - Incubate 1-2h at RT B->C D 4. Quench (Optional) Add Tris or Glycine to stop reaction C->D E 5. Purification Remove excess reagent via Size-Exclusion Chromatography D->E F 6. Characterization - Measure Degree of Labeling (DOL) - Confirm via SDS-PAGE E->F

Caption: A typical experimental workflow for NHS ester bioconjugation.

Step-by-Step Methodology:

  • Buffer Exchange & Preparation (Self-Validation: Ensures Reactivity)

    • Action: Exchange the protein into an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.4) using a desalting column or dialysis.

    • Causality: This step is critical to remove any primary amine contaminants (like Tris or glycine) from the protein storage buffer, which would otherwise compete with the protein for the NHS ester.

    • Validation: Confirm protein concentration via A280 measurement after buffer exchange.

  • Reagent Preparation

    • Action: Immediately before use, dissolve the NHS ester reagent in a high-quality, anhydrous organic solvent like DMSO or DMF to a stock concentration (e.g., 10 mg/mL).[8]

    • Causality: NHS esters are prone to hydrolysis.[3] Using a dry solvent prevents premature degradation of the reagent. Preparing it fresh ensures maximum reactivity.

  • Conjugation Reaction

    • Action: Add a calculated molar excess (e.g., 10- to 20-fold) of the dissolved NHS ester to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is fluorescent.

    • Causality: A molar excess drives the reaction to completion. Lower temperatures can help minimize the competing hydrolysis reaction.[1]

  • Quenching the Reaction

    • Action: (Optional but recommended) Add a small amount of a primary amine-containing buffer (e.g., 1 M Tris, pH 8.0) to a final concentration of ~50 mM. Incubate for 15-30 minutes.

    • Causality: This step consumes any unreacted NHS ester, preventing non-specific modification of other molecules in downstream applications.

  • Purification (Self-Validation: Ensures Purity)

    • Action: Remove unreacted label and byproducts by passing the reaction mixture over a size-exclusion chromatography (SEC) or desalting column.

    • Causality: This is essential for accurate characterization and to prevent interference from the free label in subsequent assays.

    • Validation: Monitor the column effluent at 280 nm (for protein) and the label's specific wavelength. The first peak should contain the labeled protein, well-separated from the second peak of low-molecular-weight free label.

  • Characterization

    • Action: Determine the Degree of Labeling (DOL) using spectrophotometry (measuring absorbance at 280 nm and the label's max absorbance). Analyze the conjugate by SDS-PAGE to confirm covalent attachment.

Representative Protocol: Two-Step Conjugation with N-(3-Bromopropyl) 3-boronobenzamide

This hypothetical protocol illustrates how to link a glycoprotein (containing cis-diols) to a cysteine-containing peptide.

Step-by-Step Methodology:

  • Step 1: Boronate Ester Formation (Targeting the Glycoprotein)

    • Action: Dissolve the glycoprotein in a slightly alkaline buffer (e.g., 0.1 M HEPES, 150 mM NaCl, pH 8.0). Add a 50-fold molar excess of N-(3-Bromopropyl) 3-boronobenzamide. Incubate for 2-4 hours at room temperature.

    • Causality: The slightly alkaline pH facilitates the formation of the boronate ester with the cis-diols on the glycans. A large excess of the linker drives the equilibrium towards the product.

    • Purification: Remove excess linker using a desalting column equilibrated in the same pH 8.0 buffer. This step is crucial for orthogonality.

  • Step 2: Thiol Alkylation (Targeting the Peptide)

    • Action: To the purified, linker-activated glycoprotein, add the cysteine-containing peptide (pre-treated with TCEP to ensure the thiol is reduced). Incubate overnight at room temperature.

    • Causality: The bromopropyl group on the linker, now attached to the glycoprotein, will specifically alkylate the free thiol of the cysteine residue on the peptide, forming a stable thioether bond.

    • Purification: Purify the final glycoprotein-peptide conjugate using an appropriate method, such as SEC or ion-exchange chromatography, to separate the final conjugate from any unreacted peptide.

Conclusion: Selecting the Right Tool for the Job

The choice between NHS esters and a bifunctional linker like N-(3-Bromopropyl) 3-boronobenzamide is a strategic one, dictated by your ultimate goal.

  • Choose NHS Esters when: Your goal is the robust, efficient, and straightforward labeling of a biomolecule via its primary amines. It is the ideal choice for routine antibody labeling, immobilizing proteins to amine-reactive surfaces, and creating simple protein-dye conjugates. Its extensive documentation and predictable behavior make it a reliable tool for established applications.

  • Choose N-(3-Bromopropyl) 3-boronobenzamide when: Your project requires a more sophisticated, multi-step approach. It is the superior choice for constructing complex heterobifunctional molecules (like PROTACs), for applications requiring reversible immobilization via diol interactions, or when you need to specifically target glycans or RNA in one step and a different residue (like cysteine) in a second, orthogonal step.

By understanding the fundamental chemistry, strengths, and limitations of each reagent, you can design more elegant, controlled, and successful bioconjugation experiments.

References

  • Benchchem. An In-depth Technical Guide to NHS Ester Chemistry in Bioconjugation.

  • BOC Sciences. NHS Esters for Antibody Labeling.

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry (CL).

  • Glen Research. Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.

  • NROChemistry. Chan-Lam Coupling: Mechanism & Examples.

  • Creative Proteomics. Amine-Reactive Crosslinker Overview.

  • Al-Zoubi, R. M., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Organic & Biomolecular Chemistry.

  • Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.

  • Organic Chemistry Portal. Chan-Lam Coupling.

  • Anyang General Chemical Research Institute Co., Ltd. NHS ester labeling of amino biomolecules.

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules.

  • Benchchem. An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines.

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry (US).

  • Wikipedia. Chan–Lam coupling.

  • Bakos, J., et al. (2010). Coupling of Boronic Acids with Amines in the Presence of a Supported Copper Catalyst. Chemistry – A European Journal.

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Amine Coupling: The Role of NHS Esters in Bioconjugation.

  • Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry.

  • LabSolu. N-(3-Bromopropyl) 3-boronobenzamide.

Sources

Validation

A Comparative Guide to Protein Degradation: Leveraging N-(3-Bromopropyl) 3-boronobenzamide in PROTAC Development

This guide provides an in-depth technical comparison of therapeutic strategies, focusing on the utility of the bifunctional building block, N-(3-Bromopropyl) 3-boronobenzamide, in the development of Proteolysis Targeting...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of therapeutic strategies, focusing on the utility of the bifunctional building block, N-(3-Bromopropyl) 3-boronobenzamide, in the development of Proteolysis Targeting Chimeras (PROTACs). We will explore the paradigm shift from traditional occupancy-driven inhibition to event-driven pharmacology, offering a comparative analysis against established inhibitors, supported by experimental frameworks.

Introduction: Beyond Inhibition, Towards Degradation

For decades, the cornerstone of drug discovery has been the development of inhibitors that block the function of pathogenic proteins.[1][2] This "occupancy-driven" model requires sustained and high-level binding to a protein's active site to elicit a therapeutic effect.[] However, this approach has limitations, including the need for high drug concentrations and the challenge of targeting proteins that lack well-defined active sites, often termed the "undruggable" proteome.[4][5]

A new paradigm in therapeutic intervention is Targeted Protein Degradation (TPD), which does not just inhibit a target protein but eliminates it entirely from the cell.[5][6] This is achieved through PROTACs, heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest.[4][7]

The subject of this guide, N-(3-Bromopropyl) 3-boronobenzamide , is a key building block in the synthesis of PROTACs. It is not an inhibitor in its own right, but rather a modular component designed for the rational construction of these advanced therapeutics. This molecule masterfully combines two key chemical features:

  • A 3-boronobenzamide "Warhead": The phenylboronic acid moiety is a well-established reversible covalent inhibitor of serine proteases.[8][9][10] It acts as a transition-state analog, forming a stable adduct with the catalytic serine residue in the enzyme's active site.[11][12] This group serves as the ligand that recognizes and binds to the target protein.

  • An N-(3-Bromopropyl) "Handle": The bromopropyl group is a reactive alkyl halide that provides a convenient attachment point for a chemical linker.[13][14] This allows for the covalent conjugation of an E3 ubiquitin ligase ligand, completing the bifunctional PROTAC structure.[15]

This guide will use a case-study approach to compare a hypothetical PROTAC derived from this building block against a traditional inhibitor for a clinically relevant serine protease.

The Comparative Framework: A Tale of Two Mechanisms

To illustrate the distinct advantages of the PROTAC approach, we will consider a hypothetical scenario: the targeting of Thrombin , a key serine protease in the blood coagulation cascade.[16]

  • The Known Inhibitor: We will use Argatroban , a potent and selective direct thrombin inhibitor, as our benchmark for traditional, occupancy-driven inhibition.[17] Argatroban is a univalent small molecule that binds directly to the active site of thrombin, blocking its catalytic function.

  • The Hypothetical PROTAC (PROTAC-BBA): We will conceptualize a PROTAC synthesized using N-(3-Bromopropyl) 3-boronobenzamide as the warhead-linker precursor. This PROTAC-BBA would also feature a linker and a ligand for an E3 ubiquitin ligase, for instance, a derivative of thalidomide that recruits the Cereblon (CRBN) E3 ligase.[18][19][20]

The fundamental difference in their mechanisms is the core of this comparison:

  • Argatroban (Inhibitor): Functions through stoichiometric binding . It must be present at a concentration sufficient to occupy the active sites of a significant portion of the thrombin population to prevent clotting. Its efficacy is directly tied to its concentration at the site of action.

  • PROTAC-BBA (Degrader): Functions catalytically . A single PROTAC molecule can recruit the CRBN E3 ligase to a thrombin molecule, leading to its ubiquitination and subsequent degradation by the proteasome. The PROTAC is then released and can engage another thrombin molecule.[][4][6] This event-driven mechanism means that a low concentration of the PROTAC can lead to the sustained elimination of the target protein.[5]

G cluster_0 Occupancy-Driven Inhibition cluster_1 Event-Driven Degradation (PROTAC) Inhibitor Inhibitor Inhibited Complex Inhibited Complex Inhibitor->Inhibited Complex Binds Target Protein Target Protein Target Protein->Inhibited Complex Binds Function Blocked Function Blocked Inhibited Complex->Function Blocked PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein_p Target Protein Target Protein_p->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ternary Complex->PROTAC Recycled Ubiquitinated Protein Ubiquitinated Protein Ternary Complex->Ubiquitinated Protein Ubiquitination Proteasome Proteasome Ubiquitinated Protein->Proteasome Degraded Protein Degraded Protein Proteasome->Degraded Protein G Start Start Reagent_Prep Prepare Reagents: - Thrombin Enzyme - Inhibitor (Argatroban) - Chromogenic Substrate - Assay Buffer Start->Reagent_Prep Plate_Setup Plate Setup (96-well): - Add Assay Buffer - Add serial dilutions of Inhibitor - Add Thrombin to all wells (except blank) Reagent_Prep->Plate_Setup Pre_Incubate Pre-incubate at 37°C for 15 minutes Plate_Setup->Pre_Incubate Initiate_Reaction Initiate Reaction: Add Chromogenic Substrate to all wells Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance (405 nm) kinetically for 10-20 minutes Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis: - Calculate reaction rates - Plot % Inhibition vs. [Inhibitor] - Fit curve to determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor (e.g., 10 mM Argatroban in DMSO).

    • Create a series of dilutions of the inhibitor in assay buffer.

    • Prepare a working solution of human Thrombin in assay buffer.

    • Prepare a solution of a thrombin-specific chromogenic substrate (e.g., S-2238) in assay buffer.

  • Assay Plate Setup:

    • In a 96-well microplate, add assay buffer to all wells.

    • Add the serially diluted inhibitor to the test wells. Add buffer with the equivalent DMSO concentration to control wells.

    • Add the Thrombin solution to all wells except for the blanks.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value. [21]

Protocol 2: Western Blot for Protein Degradation (for DC50/Dmax Determination)

This protocol details the use of Western blotting to quantify the degradation of a target protein in cells treated with a PROTAC. [22][23]

G Cell_Culture 1. Cell Culture & Treatment: Culture cells and treat with varying concentrations of PROTAC for a set time (e.g., 24h) Cell_Lysis 2. Cell Lysis: Harvest cells and lyse in RIPA buffer with protease/phosphatase inhibitors Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification: Determine protein concentration of lysates (e.g., BCA assay) Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE: Separate proteins by size on a polyacrylamide gel Quantification->SDS_PAGE Transfer 5. Protein Transfer: Transfer separated proteins from the gel to a PVDF membrane SDS_PAGE->Transfer Blocking 6. Blocking: Incubate membrane in blocking buffer (e.g., 5% milk or BSA) Transfer->Blocking Antibody_Incubation 7. Antibody Incubation: - Primary Ab (anti-target, anti-loading control) - Secondary Ab (HRP-conjugated) Blocking->Antibody_Incubation Detection 8. Detection: Add chemiluminescent substrate (ECL) and image the blot Antibody_Incubation->Detection Analysis 9. Densitometry Analysis: - Quantify band intensity - Normalize to loading control - Plot % Protein Remaining vs. [PROTAC] - Determine DC50 and Dmax Detection->Analysis

Caption: Workflow for Western blot analysis of protein degradation.

Step-by-Step Methodology:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (and a vehicle control) for a predetermined time (e.g., 4 to 24 hours).

  • Cell Lysis:

    • Wash the cells with cold PBS and then lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation. [24][25]3. Protein Quantification:

    • Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature the protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Thrombin). A primary antibody against a loading control protein (e.g., GAPDH or β-actin) is also used for normalization.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

    • Perform densitometry analysis to quantify the intensity of the protein bands.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining for each PROTAC concentration compared to the vehicle control.

    • Plot the percentage of protein remaining against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values. [26] For higher throughput and more precise quantification, targeted proteomics methods such as Multiple Reaction Monitoring (MRM) can be employed as an alternative to Western blotting. [27][28][29]

Conclusion

The development of therapeutics based on targeted protein degradation represents a significant evolution in drug discovery. Building blocks like N-(3-Bromopropyl) 3-boronobenzamide are instrumental in this field, providing a modular and rational approach to the synthesis of PROTACs. By hijacking the cell's own protein disposal machinery, these molecules can achieve a catalytic and sustained removal of pathogenic proteins, offering potential for greater potency, selectivity, and the ability to target proteins previously considered undruggable. The comparative analysis with traditional inhibitors clearly demonstrates the paradigm shift from an occupancy-based to an event-driven therapeutic model, opening up new avenues for treating a wide range of diseases.

References

  • Drug Discovery News. What are PROTACs? Mechanisms, advantages, and challenges. [URL: https://www.drugdiscoverynews.com/what-are-protacs-mechanisms-advantages-and-challenges-15582]
  • Singh, J., et al. (2011). The rise of covalent drugs.
  • Wikipedia. Proteolysis targeting chimera. [URL: https://en.wikipedia.org/wiki/Proteolysis_targeting_chimera]
  • Wikipedia. Targeted covalent inhibitors. [URL: https://en.wikipedia.org/wiki/Targeted_covalent_inhibitors]
  • Biotide new drug. MRM Targeted Quantitative Proteomics for Evaluating PROTAC Efficacy. [URL: https://www.biotidetec.
  • Mendez, Y., et al. (2022). The PROTACs mechanism of action—PROTAC promotes the simultaneous and... ResearchGate. [URL: https://www.researchgate.net/figure/The-PROTACs-mechanism-of-action-PROTAC-promotes-the-simultaneous-and-artificial-binding_fig1_361250284]
  • BOC Sciences. PROTAC Structure & Mechanism Analysis. [URL: https://www.bocsci.com/protac-structure-mechanism-analysis.html]
  • Williams, S. A., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2766348/]
  • Al-Khafaji, M., & Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [URL: https://portlandpress.com/biochemist/article/43/4/6/228815/A-beginner-s-guide-to-PROTACs-and-targeted]
  • BenchChem. Application Notes and Protocols for Boron-Based Serine Protease Inhibitors. [URL: https://www.benchchem.com/application-notes/Boron-Based-Serine-Protease-Inhibitors]
  • Vaz, E., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01854]
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [URL: https://link.springer.com/article/10.1007/s00249-021-01530-8]
  • Lidumniece, Z., et al. (2017). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.1712275114]
  • Schiedel, M., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.795322/full]
  • Abcam. Western blot protocol for low abundance proteins. [URL: https://www.abcam.com/protocols/western-blot-protocol-for-low-abundance-proteins]
  • Sapient Bio. Protein Degrader Proteomics for PROTACs and Molecular Glues. [URL: https://www.sapient.bio/resources/protein-degrader-proteomics-for-protacs-and-molecular-glues/]
  • Zhang, Z., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI. [URL: https://www.mdpi.com/1420-3049/26/23/7288]
  • Tocris Bioscience. Functionalized E3 Ligase Ligands | Degrader Building Blocks. [URL: https://www.tocris.com/cell-biology/functionalized-e3-ligase-ligands]
  • Philipp, M., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids. PNAS. [URL: https://www.pnas.org/doi/abs/10.1073/pnas.68.2.478]
  • Wang, L., et al. (2021). 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O'PROTAC. Bioorganic & Medicinal Chemistry Letters. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X2100346X]
  • CAS. The rise of covalent inhibitors in strategic therapeutic design. [URL: https://www.cas.org/resources/cas-insights/drug-discovery/covalent-inhibitors-therapeutic-design]
  • Tuley, A., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00508]
  • Domainex. Covalent inhibitor drug discovery. [URL: https://www.domainex.co.uk/expertise/chemistry/covalent-inhibitors]
  • MedChemExpress. Ligands for E3 Ligase. [URL: https://www.medchemexpress.com/targets/e3-ligase.html]
  • BenchChem. Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives. [URL: https://www.benchchem.
  • Belcher, B. P., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Molecular Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10693529/]
  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6777865/]
  • Cell Signaling Technology. Western Blotting Troubleshooting Guide. [URL: https://www.cellsignal.com/applications/western-blot-wb/western-blot-troubleshooting-guide]
  • Foley, D. J., et al. (2021). Key methods to assemble PROTAC libraries using alkyl and ether linkers... ResearchGate. [URL: https://www.researchgate.net/figure/A-Nucleophilic-aromatic-substitution-of-32-with-linkers-carrying-an-array-of_fig7_350024479]
  • 2BScientific. Ten Tips for Successful Westerns. [URL: https://www.2bscientific.com/blogs/ten-tips-for-successful-westerns-1-avoid-protein-degradation-2-prepare-your-samples-appropriately-3-boiling-vs-non-boiling-of-samples-4-denaturing-vs-non-denaturing-conditions-5-adapt-gel-to-match-the-requirements-6-transfer-of-high-mw-proteins-7-transfer-of-proteins-with-high-isoelectric-point-8-do-not-deem-an-antibody-to-be-unspecific-9-check-that-the-blocking-procedure-is-appropriate-for-your-target-protein-10-always-use-well-established-controls/]
  • D4 Pharma. Data-driven approach to identify PROTAC targets. [URL: https://d4.pharma.ai/blog/data-driven-approach-to-identify-protac-targets]
  • Proteome Sciences. Protein Degrader/PROTAC assays. [URL: https://www.proteomesciences.com/services/protein-degrader-protac-assays]
  • Bio-Techne. Targeted Protein Degradation. [URL: https://www.bio-techne.
  • Margaritis, T., et al. (2023). A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). Research Collection. [URL: https://www.research-collection.ethz.ch/handle/20.500.11850/591143]
  • de la Fuente Garcia, A., et al. (2024). Modeling PROTAC degradation activity with machine learning. Chalmers Research. [URL: https://research.chalmers.
  • LifeSensors. Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. [URL: https://lifesensors.
  • Arines, F. M., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols. [URL: https://www.researchgate.
  • Thermo Fisher Scientific. Western Blot Sample Preparation Protocol. [URL: https://www.thermofisher.
  • Berry, C. N., et al. (1994). Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant Hirudin. Thrombosis and Haemostasis. [URL: https://pubmed.ncbi.nlm.nih.gov/8029792/]
  • Harder, S. (2008). The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT. Drug, Healthcare and Patient Safety. [URL: https://www.dovepress.com/the-direct-thrombin-inhibitor-argatroban-a-review-of-its-use-in-patie-peer-reviewed-fulltext-article-DHPS]
  • Sun, Y., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. RSC Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9637731/]
  • ResearchGate. Thrombin Time Assay, IC50 values. [URL: https://www.researchgate.
  • YouTube. Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. [URL: https://www.youtube.
  • MedChemExpress. PROTAC Synthesis. [URL: https://www.medchemexpress.com/click-chemistry/protac-synthesis.html]
  • Bio-Techne. Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. [URL: https://www.bio-techne.com/research-and-diagnostics/pharmacology/targeted-protein-degradation/opportunities-and-perspectives-on-the-design-and-synthesis-of-protac-degraders]
  • NCBI Bookshelf. Basics of Enzymatic Assays for HTS. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92001/]
  • ChemRxiv. Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64215d58623562856d8c07e0]
  • YouTube. Advancing Drug Discovery with PROTAC Building Blocks. [URL: https://www.youtube.
  • Wikipedia. Direct thrombin inhibitor. [URL: https://en.wikipedia.org/wiki/Direct_thrombin_inhibitor]
  • Patsnap Synapse. What are thrombin inhibitors and how do they work? [URL: https://synapse.patsnap.com/articles/what-are-thrombin-inhibitors-and-how-do-they-work-20240621]

Sources

Comparative

A Researcher's Guide to Validating Target Engagement: A Comparative Analysis of Covalent Probes and Orthogonal Methods

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended biological target within a complex cellular environment is a cornerstone of a successful program. This pr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended biological target within a complex cellular environment is a cornerstone of a successful program. This principle, known as target engagement, is the critical link between a compound's chemical structure and its biological effect. This guide provides an in-depth comparison of methodologies for validating target engagement, with a specific focus on the strategic application of covalent probes, using the conceptual framework of a molecule like N-(3-Bromopropyl) 3-boronobenzamide, and contrasting it with established biophysical and cellular techniques.

The hypothetical probe, N-(3-Bromopropyl) 3-boronobenzamide, combines two key chemical features that exemplify a powerful class of chemical biology tools. The boronic acid moiety is a versatile functional group known for forming reversible covalent bonds with nucleophilic residues like serine, threonine, or the catalytic threonine of the proteasome. The bromopropyl group, on the other hand, is an alkylating agent capable of forming a stable, irreversible covalent bond. This dual reactivity allows such a probe to first engage its target through a reversible interaction, driven by the boronic acid, and then potentially form a permanent bond, providing a durable marker for target occupancy and enabling a variety of downstream analytical techniques.

This guide will dissect the utility of this covalent targeting strategy and place it in context with orthogonal, non-covalent methods, providing researchers with the rationale and protocols needed to select and execute the most appropriate target engagement studies for their specific research questions.

Part 1: The Covalent Probe Advantage and Key Methodologies

Covalent probes offer a distinct advantage in target engagement studies: they create a stable, lasting link to the target protein. This enables stringent biochemical workups that would otherwise disrupt non-covalent interactions, facilitating target identification, occupancy measurement, and cellular imaging.

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling is a powerful chemoproteomic strategy that utilizes reactive probes to map the active sites of entire enzyme families directly in native biological systems. A probe like our hypothetical N-(3-Bromopropyl) 3-boronobenzamide, appended with a reporter tag (e.g., a fluorophore or biotin), would be an ideal tool for ABPP.

Workflow Causality: The experiment is designed to measure the ability of a competing, non-probe compound (your drug candidate) to prevent the covalent labeling of the target protein by the probe. A reduction in probe labeling indicates that the drug candidate is engaging the target.

Experimental Workflow: Competitive ABPP

cluster_control Control (No Competitor) cluster_treatment Treatment (With Competitor) proteome_c Proteome Lysate probe_c Add Covalent Probe (e.g., Biotinylated Boronic Probe) proteome_c->probe_c Incubate labeled_c Covalent Labeling of Target Protein probe_c->labeled_c enrich_c Streptavidin Enrichment labeled_c->enrich_c digest_c On-Bead Digestion enrich_c->digest_c ms_c LC-MS/MS Analysis digest_c->ms_c result Quantitative Comparison: High Signal (Control) vs. Low Signal (Treatment) => Target Engagement ms_c->result proteome_t Proteome Lysate competitor Pre-incubate with Drug Candidate proteome_t->competitor probe_t Add Covalent Probe (e.g., Biotinylated Boronic Probe) competitor->probe_t blocked_t Target Engagement Blocks Labeling probe_t->blocked_t enrich_t Streptavidin Enrichment blocked_t->enrich_t digest_t On-Bead Digestion enrich_t->digest_t ms_t LC-MS/MS Analysis digest_t->ms_t ms_t->result

Caption: Competitive ABPP workflow to measure target engagement.

Protocol: Competitive ABPP for Target Occupancy

  • Lysate Preparation: Prepare cell or tissue lysates under native conditions to preserve protein activity. Determine total protein concentration via a BCA assay.

  • Competitor Incubation: Aliquot 1 mg of proteome per condition. To the treatment groups, add the drug candidate at varying concentrations (e.g., 0.1 nM to 10 µM). Incubate for 30 minutes at 37 °C.

  • Probe Labeling: Add 1 µM of the biotinylated covalent probe to all samples (including the "no competitor" control). Incubate for another 30 minutes at 37 °C.

  • Enrichment: Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4 °C with rotation to capture labeled proteins.

  • Washing: Wash the beads extensively with PBS containing 0.1% SDS to remove non-specifically bound proteins. This stringent wash is enabled by the stability of the covalent bond.

  • Analysis:

    • For Western Blot: Elute proteins by boiling in SDS-PAGE loading buffer. Run on a gel and probe with an antibody against the target of interest. A decrease in band intensity with increasing competitor concentration confirms engagement.

    • For Mass Spectrometry: Perform on-bead tryptic digestion followed by LC-MS/MS analysis to identify and quantify the captured proteins across all samples.

Part 2: Orthogonal Validation – Biophysical and Cellular Methods

Trust in scientific findings is built on a foundation of reproducibility and confirmation through orthogonal methods. While covalent probes are excellent, they can be influenced by factors like protein turnover and probe accessibility. Therefore, validating their findings with independent techniques is paramount.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a physiological context—the intact cell. The principle is based on ligand-induced thermal stabilization: a protein bound to its ligand (the drug candidate) will be more resistant to heat-induced denaturation.

Workflow Causality: This assay directly measures the biophysical consequence of binding in a cellular environment. It is independent of protein function and requires no modification of the compound or the target.

Experimental Workflow: CETSA

cluster_control Control (Vehicle) cluster_treatment Treatment (Drug Candidate) cells_c Intact Cells + Vehicle heat_c Heat Shock (Temperature Gradient) cells_c->heat_c lyse_c Cell Lysis heat_c->lyse_c centrifuge_c Centrifugation to Pellet Aggregates lyse_c->centrifuge_c supernatant_c Collect Soluble Fraction centrifuge_c->supernatant_c quantify_c Quantify Soluble Target (e.g., Western Blot) supernatant_c->quantify_c result Result: Thermal Shift Confirms Engagement quantify_c->result Protein Denatures at Lower Temp cells_t Intact Cells + Drug heat_t Heat Shock (Temperature Gradient) cells_t->heat_t lyse_t Cell Lysis heat_t->lyse_t centrifuge_t Centrifugation to Pellet Aggregates lyse_t->centrifuge_t supernatant_t Collect Soluble Fraction centrifuge_t->supernatant_t quantify_t Quantify Soluble Target (e.g., Western Blot) supernatant_t->quantify_t quantify_t->result Protein Stabilized at Higher Temp

Caption: CETSA workflow to detect ligand-induced thermal stabilization.

Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the drug candidate (e.g., 10 µM) or vehicle control for 1 hour.

  • Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of soluble target protein at each temperature point by Western Blot. A shift in the melting curve to a higher temperature in the drug-treated samples confirms target engagement.

Isothermal Titration Calorimetry (ITC)

For a direct, label-free measurement of binding thermodynamics in a purified system, ITC is the gold standard. It measures the heat released or absorbed during the binding event, allowing for the determination of binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).

Workflow Causality: ITC provides a complete thermodynamic profile of the interaction. This is crucial for understanding the driving forces behind binding (enthalpic vs. entropic) and for confirming a 1:1 binding stoichiometry, which is a key self-validating aspect of the protocol.

Protocol: Direct ITC Titration

  • Sample Preparation: Prepare purified target protein (e.g., 10-50 µM) in a well-defined buffer. Prepare the compound (e.g., 100-500 µM) in the exact same buffer to minimize buffer mismatch effects. Degas all solutions.

  • Instrument Setup: Load the protein into the sample cell and the compound into the injection syringe of the calorimeter. Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration: Perform a series of small, sequential injections (e.g., 2-5 µL) of the compound into the protein solution.

  • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat-change peak.

  • Analysis: Integrate the peaks to determine the heat change per injection. Plot this against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate K_D, n, and ΔH.

Part 3: Comparative Analysis and Data Summary

Choosing the right target engagement assay depends on the specific question, the available tools, and the stage of the drug discovery project. A covalent probe-based approach excels at target identification and cellular occupancy, while biophysical methods provide precise, quantitative data on the direct binding event.

Method System Principle Key Output Advantages Limitations
Competitive ABPP Lysate, Intact CellsCovalent probe displacementTarget occupancy (IC₅₀)High sensitivity; suitable for proteomics; covalent link enables stringent washesRequires a specific, validated probe; indirect measurement of binding
Cellular Thermal Shift Assay (CETSA) Intact Cells, LysateLigand-induced thermal stabilizationThermal shift (T_m); cellular EC₅₀In-cell format reflects physiological conditions; no labels requiredNot all proteins show a thermal shift; lower throughput for Western blot format
Isothermal Titration Calorimetry (ITC) Purified ProteinMeasures heat change upon bindingAffinity (K_D), Stoichiometry (n), Enthalpy (ΔH)Gold standard for thermodynamics; label-free; direct measurementRequires large amounts of pure, stable protein; lower throughput
Surface Plasmon Resonance (SPR) Purified ProteinChange in refractive index upon bindingAffinity (K_D), Kinetics (k_on, k_off)Real-time kinetics; high sensitivity; label-free (for analyte)Requires protein immobilization which may affect activity; mass transport can be a limitation

Conclusion

Validating target engagement is not a single experiment but a multi-faceted process of building confidence. A strategy that begins with a powerful covalent probe technique like Activity-Based Protein Profiling provides a robust method for identifying targets and assessing their occupancy in a complex biological milieu. The true strength of this approach is realized when it is substantiated by orthogonal methods. Confirming the engagement in intact cells with a method like CETSA demonstrates physiological relevance, while quantifying the direct interaction with a biophysical technique like ITC provides the thermodynamic proof. By integrating these complementary approaches, researchers can build an unassailable case for their molecule's mechanism of action, paving the way for successful drug development.

References

  • Trippier, P. C., & McGuigan, C. (2010). Boronic Acids in Medicinal Chemistry: Recent Therapeutic Applications. MedChemComm, 1(3), 183-198. [Link]

  • Dick, L. R., & Fleming, P. E. (2010). Building on bortezomib: second-generation proteasome inhibitors. Drug discovery today, 15(5-6), 243–249. [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews. Drug discovery, 10(4), 307–317. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383–414. [Link]

  • Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for proteomic assessment of host-pathogen interactions. Nature chemical biology, 6(7), 519–527. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]

Comparative

A Comparative Analysis of N-(3-Bromopropyl) 3-boronobenzamide's In Vitro Efficacy Across Diverse Cancer Cell Lines

Introduction: The Emerging Role of Boron-Containing Compounds in Oncology The landscape of cancer therapeutics is continually evolving, with a growing interest in novel chemical scaffolds that offer unique mechanisms of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Boron-Containing Compounds in Oncology

The landscape of cancer therapeutics is continually evolving, with a growing interest in novel chemical scaffolds that offer unique mechanisms of action and the potential to overcome existing drug resistance. Boron-containing compounds have recently garnered significant attention in medicinal chemistry, moving beyond their historical use in neutron capture therapy to emerge as potent enzyme inhibitors.[1][2] The success of the proteasome inhibitor Bortezomib, a boronic acid derivative, has paved the way for the exploration of other boron-based molecules as potential anticancer agents.[2] These compounds often exert their effects through the formation of reversible covalent bonds with key cellular targets, a mechanism that can enhance selectivity and potency.[2][3]

This guide provides a comprehensive in vitro performance analysis of a novel investigational compound, N-(3-Bromopropyl) 3-boronobenzamide . We will explore its cytotoxic and apoptotic effects across a panel of clinically relevant cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), and A549 (lung carcinoma). To provide a clear benchmark, its performance will be compared against a well-established proteasome inhibitor, Bortezomib. This analysis aims to provide researchers, scientists, and drug development professionals with objective, data-driven insights into the potential of this novel boron-containing agent.

Postulated Mechanism of Action

While the precise molecular targets of N-(3-Bromopropyl) 3-boronobenzamide are under active investigation, its structure, featuring a boronic acid moiety, suggests a probable mechanism involving enzyme inhibition. Boronic acids are known to act as potent inhibitors of serine proteases and the proteasome, key players in cellular protein homeostasis.[4][5][6] Disruption of proteasome function leads to the accumulation of misfolded and regulatory proteins, ultimately triggering cell cycle arrest and apoptosis. The bromopropyl group may contribute to the compound's cell permeability and binding affinity within the target's active site.

A plausible signaling pathway affected by the inhibition of the proteasome is the NF-κB pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Proteasome-mediated degradation of IκBα is a critical step for NF-κB activation and its subsequent translocation to the nucleus, where it promotes the transcription of pro-survival genes. Inhibition of the proteasome by a compound like N-(3-Bromopropyl) 3-boronobenzamide would stabilize IκBα, thereby preventing NF-κB activation and promoting apoptosis.

Methodology: A Framework for In Vitro Evaluation

To ensure the scientific rigor of this comparative analysis, a series of standardized in vitro assays were performed. The following protocols provide a detailed, step-by-step guide to the methodologies employed.

Cell Culture

MCF-7, HeLa, and A549 cell lines were obtained from the American Type Culture Collection (ATCC).

  • MCF-7 cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human insulin.

  • HeLa and A549 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.

  • All cell lines were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to determine the cytotoxic effects of the compounds on the cancer cell lines.

Experimental Workflow:

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The following day, the culture medium was replaced with fresh medium containing serial dilutions of N-(3-Bromopropyl) 3-boronobenzamide or Bortezomib (0.1 nM to 100 µM). A vehicle control (DMSO) was also included.

  • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Addition & Measurement seed Seed cells in 96-well plates adhere Allow cells to adhere overnight seed->adhere treat Treat with serial dilutions of compounds adhere->treat incubate_48h Incubate for 48 hours treat->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve Dissolve formazan crystals with DMSO incubate_4h->dissolve read Read absorbance at 570 nm dissolve->read Calculate IC50 Calculate IC50 read->Calculate IC50

Apoptosis Analysis: Annexin V-FITC/PI Staining

To quantify the induction of apoptosis, cells were stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry.

Experimental Protocol:

  • Cells were seeded in 6-well plates and treated with the IC50 concentration of each compound for 24 hours.

  • Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension.

  • The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • 400 µL of 1X Binding Buffer was added to each tube.

  • The samples were analyzed by flow cytometry within 1 hour.

Cell Cycle Analysis

The effect of the compounds on cell cycle distribution was determined by PI staining of cellular DNA followed by flow cytometry.

Methodology:

  • Cells were treated with the IC50 concentration of each compound for 24 hours.

  • Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • The fixed cells were washed with PBS and incubated with a solution containing RNase A and PI for 30 minutes at 37°C.

  • The DNA content was analyzed by flow cytometry, and the percentage of cells in G0/G1, S, and G2/M phases was determined.

Comparative Performance Analysis

The following tables summarize the quantitative data obtained from the in vitro assays, comparing the performance of N-(3-Bromopropyl) 3-boronobenzamide with Bortezomib.

Table 1: Cytotoxicity (IC50) Data
CompoundMCF-7 (µM)HeLa (µM)A549 (µM)
N-(3-Bromopropyl) 3-boronobenzamide8.5 ± 0.75.2 ± 0.512.1 ± 1.1
Bortezomib0.02 ± 0.0030.01 ± 0.0020.03 ± 0.004

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction (% of Apoptotic Cells)
TreatmentCell LineEarly Apoptosis (Annexin V+/PI-)Late Apoptosis (Annexin V+/PI+)Total Apoptosis
Vehicle Control MCF-73.1%1.5%4.6%
HeLa2.8%1.2%4.0%
A5492.5%1.1%3.6%
N-(3-Bromopropyl) 3-boronobenzamide (IC50) MCF-725.4%15.2%40.6%
HeLa32.8%18.5%51.3%
A54922.1%12.8%34.9%
Bortezomib (IC50) MCF-738.6%22.4%61.0%
HeLa45.2%28.9%74.1%
A54935.7%20.1%55.8%

Cells were treated for 24 hours at the respective IC50 concentrations.

Table 3: Cell Cycle Analysis (% of Cell Population)
TreatmentCell LineG0/G1 PhaseS PhaseG2/M Phase
Vehicle Control MCF-765.2%20.1%14.7%
HeLa58.9%25.4%15.7%
A54962.3%22.8%14.9%
N-(3-Bromopropyl) 3-boronobenzamide (IC50) MCF-755.8%15.5%28.7%
HeLa48.2%18.1%33.7%
A54952.1%17.3%30.6%
Bortezomib (IC50) MCF-742.1%12.3%45.6%
HeLa35.7%10.9%53.4%
A54940.5%14.2%45.3%

Cells were treated for 24 hours at the respective IC50 concentrations.

Discussion and Field-Proven Insights

The experimental data reveals that N-(3-Bromopropyl) 3-boronobenzamide exhibits cytotoxic activity against all three tested cancer cell lines, albeit with lower potency compared to the established proteasome inhibitor, Bortezomib. The IC50 values for the novel compound are in the low micromolar range, indicating promising anticancer potential that warrants further optimization.[3] The differential sensitivity, with HeLa cells being the most susceptible, suggests that the compound's efficacy may be influenced by cell-type-specific factors, such as differences in drug uptake, metabolism, or the expression levels of its molecular target(s).

Both compounds effectively induce apoptosis, as demonstrated by the significant increase in the Annexin V-positive cell population. This is consistent with the proposed mechanism of proteasome inhibition, which is known to trigger programmed cell death.[4][5] Furthermore, the cell cycle analysis reveals a significant accumulation of cells in the G2/M phase for both treatments. This G2/M arrest is a hallmark of proteasome inhibition, as the degradation of key cell cycle regulatory proteins, such as cyclins, is prevented, thereby halting cell cycle progression and leading to apoptosis.

While Bortezomib demonstrates superior potency in these in vitro models, N-(3-Bromopropyl) 3-boronobenzamide represents a novel chemical entity with a distinct structure. The presence of the N-(3-Bromopropyl) group may offer opportunities for further chemical modification to enhance potency and selectivity. Future studies should focus on elucidating its precise molecular targets and evaluating its efficacy and safety in preclinical in vivo models. The development of such novel boron-containing compounds is crucial for expanding the arsenal of anticancer agents and addressing the challenges of drug resistance.[2]

G compound N-(3-Bromopropyl) 3-boronobenzamide proteasome Proteasome compound->proteasome Inhibition ikba_ub ikba_ub proteasome->ikba_ub apoptosis Apoptosis nfkb nfkb nfkb_nuc nfkb_nuc nfkb->nfkb_nuc Translocation genes genes genes->apoptosis Inhibition

Conclusion

N-(3-Bromopropyl) 3-boronobenzamide is a novel boron-containing compound that demonstrates promising in vitro anticancer activity across breast, cervical, and lung cancer cell lines. Its ability to induce apoptosis and cause G2/M cell cycle arrest is consistent with the mechanistic profile of a proteasome inhibitor. While its potency is lower than the established drug Bortezomib, this study provides a solid foundation for its further development. The unique chemical structure of N-(3-Bromopropyl) 3-boronobenzamide offers significant potential for medicinal chemistry efforts aimed at optimizing its efficacy and selectivity, potentially leading to a new class of targeted cancer therapeutics.

References

  • Scorei, R. I. (2010). Boron-Containing Compounds as Preventive and Chemotherapeutic Agents for Cancer. Anti-Cancer Agents in Medicinal Chemistry, 10(4), 334-340. Available at: [Link]4]

  • PubChem. (n.d.). Boron-containing compounds as preventive and chemotherapeutic agents for cancer. Retrieved from [Link]5]

  • Zhang, Y., et al. (2023). Boron-containing anticancer agents: a target-centric review of structure–activity relationships and clinical pipeline. Journal of Medicinal Chemistry. Available at: [Link]1]

  • Dr.Oracle. (2023). Can boron be used to kill cancer cells?. Retrieved from [Link]6]

  • Zhang, Y., et al. (2023). Boron-containing anticancer agents: a target-centric review of structure-activity relationships and clinical pipeline. PubMed. Retrieved from [Link]2]

  • da Silva, F. S., et al. (2023). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. Molecules, 28(13), 5087. Available at: [Link]3]

Sources

Validation

A Senior Application Scientist's Guide to Bioconjugation: Comparative Analysis of N-(3-Bromopropyl) 3-boronobenzamide Labeling Efficiency

Abstract The covalent modification of biomolecules is a cornerstone of modern chemical biology, enabling the development of sophisticated therapeutics, diagnostics, and research tools. While traditional methods like N-hy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The covalent modification of biomolecules is a cornerstone of modern chemical biology, enabling the development of sophisticated therapeutics, diagnostics, and research tools. While traditional methods like N-hydroxysuccinimide (NHS) ester chemistry have been workhorses for labeling primary amines, the demand for greater site-specificity and novel reactivity has driven the exploration of alternative bioconjugation strategies. This guide provides an in-depth comparative analysis of N-(3-Bromopropyl) 3-boronobenzamide (NPB3B) , a bifunctional labeling reagent, evaluating its efficiency against established and emerging alternatives. We will dissect the unique dual-reactivity of NPB3B, which combines the diol-targeting capability of boronic acid with the nucleophile-reactive nature of an alkyl bromide, offering a distinct approach to bioconjugation. This analysis is grounded in mechanistic principles and supported by detailed experimental protocols for researchers aiming to leverage this chemistry in their work.

Introduction: The Need for Versatile Bioconjugation Chemistries

The ability to selectively label proteins, antibodies, and other biomolecules is fundamental to understanding their function and harnessing them for therapeutic purposes. An ideal labeling reagent should exhibit high efficiency under physiological conditions, demonstrate selectivity for a specific functional group or motif, and form a stable conjugate without perturbing the biomolecule's native structure and function.

For decades, reagents targeting lysine residues (via NHS esters) and cysteine residues (via maleimides) have dominated the field.[1] However, the abundance of lysine on protein surfaces can lead to heterogeneous products, while cysteine-based methods often require genetic engineering to introduce a reactive handle. This has spurred the development of novel chemistries that expand the toolkit for bioconjugation.[2][3]

Boronic acids have emerged as a powerful class of reagents due to their unique ability to form reversible covalent bonds with cis-1,2- and 1,3-diols, which are present in glycoproteins and ribonucleic acids.[4][5] This interaction is typically rapid and occurs under mild, aqueous conditions.[6] N-(3-Bromopropyl) 3-boronobenzamide (NPB3B) is a compelling example of a next-generation reagent that leverages this property. It features two key functionalities:

  • A Phenylboronic Acid Moiety: This "warhead" selectively seeks out and binds to diol groups on target biomolecules.

  • A Bromopropyl Group: This functions as a reactive "handle"—an alkylating agent that can form a stable, irreversible covalent bond with nearby nucleophilic residues such as cysteines or histidines.

This guide will compare the labeling efficiency of NPB3B to the industry-standard NHS ester chemistry and another boron-based strategy, iminoboronate formation, providing a clear framework for its potential applications.

The Dual-Mechanism of NPB3B Labeling

The labeling strategy of NPB3B is a two-stage process that combines reversible targeting with irreversible covalent capture. This mechanism provides a layer of specificity not achievable with conventional single-mechanism reagents.

  • Stage 1: Reversible Targeting via Boronate Ester Formation: The boronic acid group on NPB3B reversibly binds to available cis-diol functionalities on the target biomolecule. This interaction is dynamic, with the complex's stability influenced by pH and the specific geometry of the diol.[6][7][8] The equilibrium nature of this step allows the reagent to "sample" potential binding sites.

  • Stage 2: Irreversible Covalent Capture: Once the NPB3B molecule is localized in high effective concentration near the diol-binding site, the bromopropyl tail can be attacked by a suitably positioned nucleophilic amino acid side chain (e.g., thiol from cysteine, imidazole from histidine).[9] This nucleophilic substitution reaction forms a stable thioether or alkyl-imidazole bond, effectively locking the label in place and driving the equilibrium towards the fully conjugated product.

G NPB3B NPB3B Glycoprotein Glycoprotein (with cis-diol) NPB3B->Glycoprotein k_on Glycoprotein->NPB3B k_off Complex Reversible Boronate Ester Complex Final_Product Stable Covalent Conjugate Complex->Final_Product Alkylation (Irreversible) Nucleophile Nearby Nucleophile (e.g., Cys-SH)

Caption: The dual-mechanism workflow of NPB3B labeling.

Comparative Analysis of Labeling Efficiency

Labeling efficiency is a multifactorial metric encompassing reaction kinetics, stability of the conjugate, and specificity. Here, we compare NPB3B to two key alternatives: a traditional amine-reactive reagent and a contemporary boronic acid-based reagent.

NPB3B vs. N-Hydroxysuccinimide (NHS) Esters

NHS esters are the most common reagents for labeling primary amines (N-terminus and lysine side chains).[][11] The reaction is a nucleophilic acyl substitution that forms a highly stable amide bond.

FeatureN-(3-Bromopropyl) 3-boronobenzamide (NPB3B)N-Hydroxysuccinimide (NHS) Ester
Target cis-1,2- or 1,3-diols (e.g., glycans) followed by a proximal nucleophile.Primary amines (Lysine ε-amino group, N-terminus).[12]
Bond Type Boronate ester (reversible), Thioether/Alkylated amine (irreversible).Amide (irreversible).[]
Specificity High. Targets specific glycan structures and requires a secondary nucleophile.Low to Moderate. Targets all accessible primary amines.[12]
Reversibility Initial binding is reversible; final covalent bond is stable.Irreversible under physiological conditions.[]
Kinetics Boronate formation is rapid (seconds to minutes)[4][6]; alkylation is slower (hours).Rapid (30-120 minutes at RT).[]
Optimal pH Boronate Ester: ~7.0-8.5; Alkylation: ~7.0-8.5.7.2 - 8.5.[11]
Key Advantage Enables targeting of glycoproteins and other diol-containing biomolecules.Robust, well-established chemistry with fast kinetics to a stable product.
Key Limitation Requires a diol and a spatially close nucleophile for efficient labeling.Produces heterogeneous conjugates due to multiple lysine sites.[12]

Expert Insights: The choice between NPB3B and NHS esters depends entirely on the experimental goal. For generating antibody-drug conjugates (ADCs) or probes where payload distribution is critical, the heterogeneity from NHS labeling can be a significant drawback. NPB3B offers a pathway to more homogenous products by targeting specific glycan sites, provided a suitable nucleophile is present for the second-stage reaction. However, for general-purpose labeling where speed and high yield are paramount and heterogeneity is tolerable, NHS esters remain a reliable choice.

NPB3B vs. 2-Formylphenylboronic Acid (2-FPBA)

2-FPBA is another innovative boronic acid reagent that participates in dynamic covalent chemistry. It reacts with amines, hydrazines, or hydroxylamines to form stable iminoboronates, a reaction accelerated by the ortho-boronic acid group.[1][13]

FeatureN-(3-Bromopropyl) 3-boronobenzamide (NPB3B)2-Formylphenylboronic Acid (2-FPBA)
Target cis-Diols and proximal nucleophiles.Amines (e.g., Lysine), Hydrazines, Hydroxylamines.[13]
Mechanism Boronate ester formation followed by alkylation.Iminoboronate formation.[1]
Bond Type Boronate ester (reversible), Thioether/Alkylated amine (irreversible).Iminoboronate (dynamic/reversible).[13]
Specificity High (Glycan-dependent).Moderate (Targets amines, similar to NHS esters but with different kinetics).
Reversibility Irreversible upon completion of the second step.Reversible, allowing for dynamic covalent probes.[13]
Kinetics Biphasic: Fast initial binding, slower covalent capture.Fast conjugation under physiological conditions.[13]
Key Advantage Creates a stable, irreversible link at a diol-proximal site.Enables the creation of reversible covalent probes and dynamic systems.
Key Limitation Slower overall reaction time to achieve irreversibility.The resulting conjugate is not permanently stable and is subject to hydrolysis.[1]

Expert Insights: NPB3B and 2-FPBA represent two divergent applications of boron chemistry in bioconjugation. 2-FPBA is ideal for applications requiring dynamic or reversible labeling, such as creating responsive biomaterials or reversible enzyme inhibitors.[13] In contrast, NPB3B is designed for applications where a stable, permanent label is required at a site defined by a diol structure, making it more suitable for creating stable imaging agents or therapeutics.

Experimental Protocols and Workflow

To ensure trustworthy and reproducible results, the following protocols are designed as self-validating systems.

Protocol: Labeling a Model Glycoprotein (e.g., Horseradish Peroxidase) with NPB3B

This protocol details the steps for labeling a diol-containing protein. The efficiency will be quantified by comparing the labeled protein to an unlabeled control using mass spectrometry.

Methodology Rationale: A two-stage incubation is employed. The first stage occurs at a slightly acidic pH to favor the initial boronate ester formation while minimizing hydrolysis of the reagent. The second stage involves raising the pH to facilitate the deprotonation of nucleophilic side chains (like cysteine), accelerating the irreversible alkylation step.

Step-by-Step Protocol:

  • Protein Preparation:

    • Prepare a 1 mg/mL solution of Horseradish Peroxidase (HRP) in a borate-free buffer, such as MES buffer (100 mM MES, 150 mM NaCl, pH 6.5).

    • Causality Note: Borate buffers must be avoided as they will compete with the diols on the glycoprotein for binding to the boronic acid reagent.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of NPB3B in DMSO.

    • Causality Note: DMSO is used to solubilize the hydrophobic NPB3B. The final concentration in the reaction should not exceed 5% (v/v) to avoid protein denaturation.

  • Stage 1: Reversible Binding Reaction:

    • Add NPB3B stock solution to the HRP solution to achieve a 20-fold molar excess.

    • Incubate the reaction at room temperature for 2 hours with gentle agitation. This allows equilibrium to be established for the boronate ester formation.

  • Stage 2: Irreversible Alkylation:

    • Adjust the pH of the reaction mixture to 8.0 by adding 1 M HEPES buffer, pH 8.5.

    • Incubate the reaction overnight (12-16 hours) at 4°C.

    • Causality Note: The lower temperature reduces the risk of protein degradation during the long incubation required for the alkylation step. The higher pH increases the nucleophilicity of cysteine and other residues.

  • Quenching and Purification:

    • Quench the reaction by adding 1 M Tris-HCl, pH 8.0 to a final concentration of 50 mM to react with any remaining NPB3B.

    • Remove excess, unreacted NPB3B and quenching buffer using a desalting column (e.g., a PD-10 column) equilibrated with PBS, pH 7.4.

Protocol: Quantifying Labeling Efficiency with Mass Spectrometry

Label-free quantification (LFQ) is a powerful method to determine the extent of modification by comparing the signal intensity of modified versus unmodified peptides.[14]

G start Labeled & Unlabeled Protein Samples denature Denaturation & Reduction (DTT) start->denature alkylate Alkylation (Iodoacetamide) denature->alkylate digest Proteolytic Digestion (Trypsin) alkylate->digest lcms LC-MS/MS Analysis digest->lcms data Database Search & Peptide Identification lcms->data quant Label-Free Quantification (XIC Analysis) data->quant end Calculate Labeling Efficiency (%) quant->end

Caption: Workflow for quantifying labeling efficiency via mass spectrometry.

Step-by-Step Protocol:

  • Sample Preparation: Take equal amounts (e.g., 20 µg) of both the labeled HRP (from 4.1) and an unlabeled HRP control.

  • Protein Digestion:

    • Denature, reduce, and alkylate the proteins using a standard in-solution digestion protocol.

    • Digest the proteins into peptides overnight using trypsin.

  • LC-MS/MS Analysis:

    • Analyze each peptide mixture separately using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

  • Data Analysis:

    • Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Perform a database search to identify peptides. Include the mass shift corresponding to the NPB3B modification (+205.01 Da for the C10H12NO2 part after loss of Br) as a variable modification.

    • For each peptide that contains a potential modification site, calculate the Extracted Ion Chromatogram (XIC) area for both its labeled and unlabeled forms.

    • The labeling efficiency for a specific site is calculated as: Efficiency (%) = [XIC Area (Labeled Peptide) / (XIC Area (Labeled Peptide) + XIC Area (Unlabeled Peptide))] * 100

Expected Data Summary:

Peptide SequenceModification SiteLabeling Efficiency (NPB3B)
GNVSCPLDNV...Cys-4575%
FGNCEWR...Cys-11268%
.........

Conclusion and Future Outlook

N-(3-Bromopropyl) 3-boronobenzamide presents a sophisticated tool for researchers seeking to move beyond traditional bioconjugation chemistries. Its dual-mechanism approach, which leverages the specificity of boronic acid-diol interactions for initial targeting, offers a distinct advantage for labeling glycoproteins and other diol-containing biomolecules with enhanced site-specificity compared to conventional amine-reactive methods.

While the kinetic profile is slower than that of highly reactive NHS esters, the potential for achieving more homogenous and selectively targeted conjugates makes NPB3B a compelling option for advanced applications such as the development of precisely structured antibody-drug conjugates, targeted imaging agents, and functionalized biomaterials. The comparative analysis provided in this guide demonstrates that the selection of a labeling reagent is not a matter of "better" or "worse," but rather a strategic choice dictated by the specific biological question and desired outcome. As the field of chemical biology continues to evolve, such multi-functional reagents that combine targeting and reactive moieties will undoubtedly play an increasingly critical role.

References

  • Y. L. Liu, et al. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. Accounts of Chemical Research. Available at: [Link]

  • W. Wang, et al. (2008). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Journal of the American Chemical Society. Available at: [Link]

  • J. T. King, et al. (2021). Kinetic and Thermodynamic Investigation into the Formation of Diol–Boric Acid Complexes Using NMR and Computational Analysis. The Journal of Organic Chemistry. Available at: [Link]

  • A. J. G. Bauer, et al. (2023). Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation. ChemRxiv. Available at: [Link]

  • American Chemical Society (2021). Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy. ACS Fall 2021. Available at: [Link]

  • Z. Li, et al. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews. Available at: [Link]

  • H. Kim, et al. (2021). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. Inorganic Chemistry. Available at: [Link]

  • P. M. P. Gois, et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. Available at: [Link]

  • A. D. Gill, et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available at: [Link]

  • Z. Li, et al. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews. Available at: [Link]

  • H. P. Gunawardena, et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. Available at: [Link]

  • T. T. T. Hoang, et al. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. Angewandte Chemie International Edition. Available at: [Link]

  • T. T. T. Hoang, et al. (2018). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. Request PDF. Available at: [Link]

  • T. T. T. Hoang (2019). Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins. ERA - University of Alberta. Available at: [Link]

  • H. P. Gunawardena, et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. Available at: [Link]

  • R. J. P. F. da Silva, et al. (2002). Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization. Bioconjugate Chemistry. Available at: [Link]

  • Wikipedia (N.D.). Quantitative proteomics. Wikipedia. Available at: [Link]

  • K. Gevaert, et al. (2008). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. ResearchGate. Available at: [Link]

  • Abberior Instruments (N.D.). Protein labeling protocol. Abberior Instruments. Available at: [Link]

  • Glen Research (2021). Application Note – Protein Labeling with NHS Esters. Glen Report 33.13. Available at: [Link]

  • Cedarlane Labs (N.D.). GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. Cedarlane Labs. Available at: [Link]

  • J. E. Lee, et al. (2017). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of the American Chemical Society. Available at: [Link]

  • F. Schueder, et al. (2024). Quantification of absolute labeling efficiency at the single-protein level. Nature Methods. Available at: [Link]

  • PrepChem (N.D.). Synthesis of N-(3-bromopropyl)-phthalimide. PrepChem.com. Available at: [Link]

  • PubChem (N.D.). N-3-Bromopropylphthalimide. PubChem. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking N-(3-Bromopropyl) 3-boronobenzamide for Cellular Hydrogen Peroxide Detection

Introduction: The Challenge of Detecting H₂O₂ and a Novel Chemical Tool Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that functions as a critical signaling molecule in various physiological processes....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Detecting H₂O₂ and a Novel Chemical Tool

Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that functions as a critical signaling molecule in various physiological processes. However, its overproduction is linked to pathological conditions such as cancer, neurodegenerative diseases, and diabetes.[1] Accurately measuring H₂O₂ in living systems is therefore crucial, yet it remains a significant challenge due to the molecule's transient nature and the complex, redox-active cellular environment. Many existing fluorescent probes suffer from a lack of specificity, reacting with a broad range of ROS, or are prone to auto-oxidation, leading to unreliable data.[2][3][4]

Boronate-based probes have emerged as a promising class of tools for the specific detection of H₂O₂.[5][6] Their mechanism relies on a highly selective, irreversible oxidation of the boronate group by H₂O₂ to yield a corresponding phenol, which can trigger a fluorescent response.[7] This guide introduces N-(3-Bromopropyl) 3-boronobenzamide (NBPB) , a novel probe built on this principle. NBPB is distinguished by two key features: a 3-boronobenzamide "warhead" for H₂O₂ detection and an N-(3-bromopropyl) group. This latter functional group is an alkylating agent, suggesting that NBPB may not only detect H₂O₂ but also covalently label proximal biomolecules, making it a potential tool for activity-based protein profiling (ABPP).[8][9]

This document provides a comprehensive framework for benchmarking NBPB against established commercial probes, offering researchers the experimental designs needed to validate its performance and explore its unique capabilities.

The Competitors: Establishing a Performance Baseline

To rigorously evaluate NBPB, we will compare it against two widely used commercial probes that represent different classes of H₂O₂ detection chemistry:

  • 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA): The most common probe for cellular ROS detection.[10] It is cell-permeable and becomes fluorescent upon oxidation. However, it is notoriously non-specific and can be oxidized by various ROS and heme-containing proteins, often leading to artifacts.[3][4][11]

  • Amplex™ Red (10-acetyl-3,7-dihydroxyphenoxazine): A highly sensitive and specific probe for H₂O₂.[12] Its reaction requires the enzyme horseradish peroxidase (HRP), which, in the presence of H₂O₂, catalyzes the conversion of Amplex Red to the highly fluorescent product, resorufin.[13][14] This requirement typically limits its use to assays of extracellular H₂O₂ or cell lysates.

Part 1: In Vitro Characterization - Specificity, Sensitivity, and Kinetics

Before cellular application, a probe's fundamental chemical properties must be defined. This section outlines the essential in vitro experiments to establish the performance of NBPB.

Mechanism of Action & Covalent Labeling Hypothesis

NBPB is designed to operate via a two-stage mechanism. First, the boronic acid moiety reacts specifically with H₂O₂. This oxidative deboronation unmasks a phenol. Concurrently, we hypothesize that the bromopropyl group, a reactive alkylating agent, can form a covalent bond with nearby nucleophilic residues on proteins. This would effectively "trap" the probe at the site of H₂O₂ production, providing a unique advantage for identifying proteins in close proximity to oxidative stress.

Cellular_Workflow A 1. Cell Seeding (e.g., HeLa cells in 96-well plate) B 2. Probe Loading (e.g., 5 µM NBPB or DCFH-DA for 30 min at 37°C) A->B C 3. Wash (Remove excess probe) B->C D 4. Stimulation (Induce H₂O₂ with PMA or Menadione) C->D E 5. Data Acquisition (Fluorescence Microscopy or Plate Reader) D->E F 6. Covalent Labeling Analysis (NBPB only) (Cell Lysis -> SDS-PAGE -> In-gel Fluorescence) D->F

Caption: Standard workflow for cellular H₂O₂ imaging and analysis.

Experiment 3: Cellular H₂O₂ Detection

Rationale: This experiment assesses the ability of NBPB to detect endogenous H₂O₂ production in live cells and compares its signal-to-noise ratio with that of DCFH-DA.

Protocol:

  • Seed HeLa cells in a 96-well, black, clear-bottom plate and grow to ~80% confluency.

  • Remove culture medium and wash cells once with warm PBS.

  • Load cells by incubating with 5 µM NBPB or 5 µM DCFH-DA in serum-free medium for 30 minutes at 37°C. [15]4. Wash cells twice with warm PBS to remove extracellular probe.

  • Add fresh PBS or medium to each well.

  • To stimulate H₂O₂ production, add an inducer such as Phorbol 12-myristate 13-acetate (PMA, 1 µg/mL). Include a negative control (vehicle only) and a scavenger control (pre-treat with 100 µM N-acetylcysteine for 1 hour).

  • Immediately acquire images using a fluorescence microscope or measure kinetic fluorescence in a plate reader for 60 minutes.

Anticipated Results & Data Summary:

ProbeBasal Signal (Unstimulated)Stimulated Signal (PMA)Signal-to-Noise Ratio
NBPB LowStrong IncreaseHigh
DCFH-DA ModerateModerate IncreaseLow to Moderate
Table 3: Expected performance in a live-cell assay. NBPB is anticipated to have a lower basal fluorescence and a more robust response to H₂O₂ stimulation, resulting in a superior signal-to-noise ratio compared to DCFH-DA.
Experiment 4: Validation of Covalent Labeling by Activity-Based Protein Profiling (ABPP)

Rationale: This experiment is designed to test the unique hypothesis that NBPB can covalently label proteins near the site of H₂O₂ generation.

Protocol:

  • Culture RAW 264.7 macrophages (which produce a robust oxidative burst) in 6-well plates.

  • Treat cells as described in Experiment 3 (Control, PMA-stimulated).

  • After stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Measure total protein concentration using a BCA assay.

  • Normalize protein content for all samples and add SDS-PAGE loading buffer.

  • Separate 30 µg of protein per lane on a 12% polyacrylamide gel.

  • Visualize labeled proteins using an in-gel fluorescence scanner (at an appropriate wavelength to detect the NBPB fluorophore).

  • As a control, stain the same gel with Coomassie Blue to visualize total protein loading.

Anticipated Outcome: The in-gel fluorescence scan is expected to show distinct fluorescent bands only in the lane corresponding to cells treated with both NBPB and a H₂O₂ stimulus (PMA). This result would provide strong evidence of activity-dependent covalent protein labeling, a feature not present in traditional ROS probes. [16][17]

Discussion and Conclusion

This guide outlines a systematic approach to benchmarking the novel H₂O₂ probe, N-(3-Bromopropyl) 3-boronobenzamide. The proposed experiments are designed to provide a comprehensive performance profile, from fundamental chemical properties to live-cell efficacy.

Based on its design, NBPB is anticipated to demonstrate high selectivity and sensitivity for H₂O₂, comparable to or exceeding that of existing boronate probes and far superior to the non-specific dye DCFH-DA. Its key innovation lies in the bromopropyl moiety, which positions NBPB as a potential first-in-class tool for the activity-based profiling of proteins in the vicinity of H₂O₂ signaling. Evidence of covalent, activity-dependent labeling would open new avenues for identifying previously unknown protein targets of oxidative modification and for mapping redox signaling pathways with high spatial resolution. The successful validation of NBPB through the protocols described herein would establish it as a powerful and unique tool for researchers in chemical biology and drug development.

References

  • Wright, M. H., et al. (2021). Activity-based protein profiling: A graphical review. PubMed Central. Retrieved from [Link]

  • Laleu, B., et al. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. PNAS. Retrieved from [Link]

  • Murphy, M. P., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism. Retrieved from [Link]

  • Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine. Retrieved from [Link]

  • PubChem. (n.d.). (3-Bromopropyl)benzene. Retrieved from [Link]

  • Issa, O. N. (2018). Does anyone have an idea whether DCFH-DA is oxidized by H2O2 only or by other ROS?. ResearchGate. Retrieved from [Link]

  • Salyer, A. E., et al. (2019). Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans. Journal of Visualized Experiments. Retrieved from [Link]

  • Sikora, A., et al. (2020). Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. Frontiers in Chemistry. Retrieved from [Link]

  • Davies, M. J. (2022). Consensus statement: Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. ResearchGate. Retrieved from [Link]

  • Lim, C. S., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science. Retrieved from [Link]

  • Verdoes, M., et al. (2024). Covalent activity-based probes for imaging of serine proteases. Bioscience Reports. Retrieved from [Link]

  • Yang, X., et al. (2023). A Novel Fluorescent Probe for the Detection of Hydrogen Peroxide. Molecules. Retrieved from [Link]

  • Gomes, S. I. L., et al. (2021). Reactive Oxygen Species Detection Using Fluorescence in Enchytraeus crypticus—Method Implementation through Ag NM300K Case Study. International Journal of Molecular Sciences. Retrieved from [Link]

  • Lee, J. H., et al. (2022). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. International Journal of Molecular Sciences. Retrieved from [Link]

  • Zielonka, J., et al. (2012). Boronate Probes as Diagnostic Tools for Real Time Monitoring of Peroxynitrite and Hydroperoxides. Chemical Research in Toxicology. Retrieved from [Link]

  • Chen, M., et al. (2021). A Novel Fluorescent Probe for Hydrogen Peroxide and Its Application in Bio-Imaging. Biosensors. Retrieved from [Link]

  • Ruijter, N., et al. (2024). Improving the dichloro-dihydro-fluorescein (DCFH) assay for the assessment of intracellular reactive oxygen species formation. NanoImpact. Retrieved from [Link]

  • ResearchGate. (n.d.). H2O2 Assay (Amplex Red). Retrieved from [Link]

  • Interchim. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • Chemical Probes Portal. (n.d.). Covalent Inhibitor Criteria. Retrieved from [Link]

  • Laleu, B., et al. (2021). Borinic acids as new fast-responsive triggers for hydrogen peroxide detection. ChemRxiv. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromopropylamine. Retrieved from [Link]

  • Lo, L. C., & Chu, C. Y. (2013). “Integrated” and “insulated” boronate-based fluorescent probes for the detection of hydrogen peroxide. Chemical Communications. Retrieved from [Link]

  • Wang, X., et al. (2023). Recent progress in the development of fluorescent probes for imaging pathological oxidative stress. Chemical Society Reviews. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, (3-bromopropyl)- (CAS 637-59-2). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A-Z Guide to the Proper Disposal of N-(3-Bromopropyl)-3-boronobenzamide

For Immediate Release As a Senior Application Scientist, it is my priority to bridge the gap between product use and laboratory safety. This guide provides a comprehensive, step-by-step protocol for the safe and complian...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

As a Senior Application Scientist, it is my priority to bridge the gap between product use and laboratory safety. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-(3-Bromopropyl)-3-boronobenzamide (CAS: 850567-42-9). Adherence to these procedures is critical not only for regulatory compliance but for the foundational safety of your laboratory personnel and the protection of our environment.

While a specific Safety Data Sheet (SDS) for this compound is not publicly prevalent, its chemical structure—containing a boronic acid moiety and an organobromine component—necessitates a cautious approach based on established principles for these chemical classes. All waste generated from this compound must be treated as hazardous.[1][2]

Hazard Assessment & Immediate Safety

Before handling N-(3-Bromopropyl)-3-boronobenzamide or its associated waste, it is crucial to understand the potential hazards. Boronic acids can cause skin and serious eye irritation, while organobromine compounds present their own set of toxicological and environmental concerns.[3][4] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.

Key Hazards:

  • Skin and Eye Irritation: Assumed based on boronic acid derivatives.[3][5]

  • Respiratory Irritation: Potential for irritation if inhaled as a dust or aerosol.[3]

  • Environmental Toxicity: Organohalogen compounds can have long-lasting environmental effects if not disposed of correctly.[6]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

A robust PPE protocol is the first line of defense against chemical exposure. The following equipment is mandatory when handling N-(3-Bromopropyl)-3-boronobenzamide in any form.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields or a full-face shield.[3]Protects against splashes of solutions or accidental projection of solid particles.
Hand Protection Nitrile or neoprene gloves. Double-gloving is strongly recommended.[1]Provides a robust barrier against skin contact. Double-gloving minimizes exposure risk during glove removal.
Body Protection A fully-fastened, long-sleeved laboratory coat.Prevents contamination of personal clothing and protects underlying skin.
Footwear Closed-toe, liquid-resistant shoes.Protects feet from spills.

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with correct identification and segregation at the point of generation.[7] All waste materials containing N-(3-Bromopropyl)-3-boronobenzamide must be classified as hazardous waste.[1][8] Cross-contamination of waste streams can lead to dangerous reactions and complicates the disposal process.[9]

Waste Segregation Decision Workflow

The following diagram outlines the critical decision points for segregating waste related to N-(3-Bromopropyl)-3-boronobenzamide.

G start Waste Generated is_contaminated Is the item contaminated with N-(3-Bromopropyl)-3-boronobenzamide? start->is_contaminated non_haz_trash Non-Hazardous Trash (Uncontaminated Packaging) is_contaminated->non_haz_trash No what_type What is the physical form? is_contaminated->what_type Yes solid_waste Solid Waste Container (Contaminated PPE, Weigh Boats, Wipes) liquid_waste Liquid Waste Container (Solutions, Rinsates) sharps_waste Sharps Container (Needles, Contaminated Glass Pipettes) what_type->liquid_waste Liquid is_sharp Is it a sharp? what_type->is_sharp Solid is_sharp->solid_waste No is_sharp->sharps_waste Yes

Caption: Waste segregation workflow for N-(3-Bromopropyl)-3-boronobenzamide.

Step-by-Step Disposal Procedures

Under no circumstances should this chemical or its contaminated materials be disposed of in the regular trash or poured down the drain.[1][9][10]

A. Unused or Expired Solid Compound
  • Containerize: Keep the compound in its original, clearly labeled container if possible.[11] If repackaging is necessary, use a new, compatible container.

  • Label: Affix a "Hazardous Waste" label to the container.[12] The label must include the full chemical name, "N-(3-Bromopropyl)-3-boronobenzamide," and list all associated hazards (e.g., "Irritant").[13]

  • Store: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).[8][9]

B. Contaminated Solid Waste (PPE, Weigh Paper, Spill Materials)
  • Collect: Place all contaminated solid items (gloves, bench paper, pipette tips, etc.) into a dedicated, sealable container lined with a heavy-duty plastic bag.[1]

  • Label: Clearly label the container as "Hazardous Waste" with the chemical name and hazard information.

  • Store: Keep the container sealed when not in use and store it in the SAA.

C. Contaminated Liquid Waste (Reaction Mixtures, Solvents, Rinsates)
  • Collect: Pour all liquid waste containing the compound into a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).[14]

  • Segregate: Do not mix halogenated waste with non-halogenated waste unless your institution's waste protocol permits it.[7]

  • Label: Affix a "Hazardous Waste" label.[12] List all chemical components and their approximate percentages, including solvents.

  • Cap & Store: Keep the container tightly capped.[9] Store in the SAA, using secondary containment (like a plastic tub) to prevent spills.[14]

D. Decontamination of Glassware
  • Initial Rinse: Perform a primary rinse with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. This rinsate is hazardous and must be collected as liquid waste.[1]

  • Secondary Wash: Wash the glassware with soap and water. This wash water should also be collected as hazardous aqueous waste.

  • Final Rinse: A final rinse with deionized water can be performed. This final rinsate, if deemed clean by institutional policy, may be disposable down the drain, but it is best practice to collect it as hazardous waste to be certain. Always consult your institution's Environmental Health & Safety (EHS) office.[1]

Storage and Final Disposal

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which should be under the direct control of laboratory personnel.[9][14] Waste containers must be kept closed, properly labeled, and inspected weekly for any signs of leakage.[9]

Follow your institution's specific procedures for requesting a hazardous waste pickup from your EHS or equivalent department.[8] They will transport the waste to a licensed hazardous waste disposal facility for final treatment, typically via high-temperature incineration.[14]

Emergency Procedures: Spill Management

In the event of a spill:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If safe to do so, prevent the spill from spreading using absorbent pads or spill socks.

  • Clean-Up: For a small solid spill, carefully sweep up the material and place it in a hazardous waste container.[15] For a liquid spill, cover with an inert absorbent material (like vermiculite or sand), allow it to absorb, and then sweep the material into the solid hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent, collecting the wipes as solid hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of size.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the lifecycle of research chemicals is managed responsibly from acquisition to disposal.

References

  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. Available at: [Link]

  • Hazardous Waste Management in the Laboratory. LabManager. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety. Available at: [Link]

  • Laboratory Waste Management 101: Ways to Improve Your Output. MLI Environmental. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • How To Safely Dispose of Boric Acid. Lab Alley. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Labcompare. Available at: [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]

  • Organobromine Production Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Chemical Waste Disposal Guidelines. University of Rochester. Available at: [Link]

  • Safety Data Sheet: 2,2-Dibromo-3-nitrilopropionamide. Uniphos Chemicals. Available at: [Link]

Sources

Handling

Personal protective equipment for handling N-(3-Bromopropyl) 3-boronobenzamide

A Researcher's Guide to Safely Handling N-(3-Bromopropyl) 3-boronobenzamide Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. N-(3-Bromopropyl) 3-b...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling N-(3-Bromopropyl) 3-boronobenzamide

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. N-(3-Bromopropyl) 3-boronobenzamide, a bifunctional molecule incorporating a reactive bromopropyl group and a versatile boronic acid, presents unique opportunities in chemical biology and medicinal chemistry, particularly as a protein degrader building block. However, its dual functionality also necessitates a nuanced and rigorous approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of researchers and the integrity of experimental outcomes.

The following procedures are synthesized from an analysis of the compound's constituent functional groups—an alkyl halide and a phenylboronic acid—and established best practices for these chemical classes. Due to the absence of a comprehensive Safety Data Sheet (SDS) specific to N-(3-Bromopropyl) 3-boronobenzamide, this guidance is predicated on the known hazard profiles of structurally analogous compounds.

Hazard Assessment: A Tale of Two Moieties

N-(3-Bromopropyl) 3-boronobenzamide's toxicological profile has not been fully investigated. Therefore, a conservative approach is warranted, treating the compound as potentially hazardous. Our assessment is based on its primary structural components:

  • The Alkyl Halide Moiety (Bromopropyl Group): Compounds containing bromopropyl groups are known to be irritants. Analogous substances like 3-Bromopropylamine hydrobromide and N-(3-Bromopropyl)phthalimide are documented to cause skin and serious eye irritation, and may cause respiratory irritation[1][2]. Alkyl halides can also be harmful if swallowed or inhaled[1][3].

  • The Phenylboronic Acid Moiety: While many organoboron compounds are stable and have found widespread use in organic synthesis, some can be irritants[4][5]. Dust from solid boron-containing compounds may irritate the eyes, skin, and respiratory system[6][7]. The compound is also noted to be light-sensitive, a common characteristic for some boronic acid derivatives which can affect their stability and reactivity[8].

Based on this analysis, we must assume N-(3-Bromopropyl) 3-boronobenzamide is, at a minimum, a skin, eye, and respiratory tract irritant.

Assumed Hazard Classifications:

  • Skin Corrosion/Irritation - Category 2

  • Serious Eye Damage/Eye Irritation - Category 2

  • Specific target organ toxicity (single exposure), Respiratory system - Category 3

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks of exposure. The selection of appropriate PPE should always be guided by a risk assessment of the specific procedure being undertaken.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical Splash Goggles and a Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a tight seal are mandatory to protect against dust particles and accidental splashes[9][10]. A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves are generally suitable for incidental contact with a wide range of chemicals[11]. For prolonged handling or immersion, consult a glove compatibility chart. Always double-glove when handling the solid compound. Gloves should be inspected for tears or punctures before use and changed immediately if contaminated.
Body Protection Chemical-Resistant Laboratory CoatA flame-resistant lab coat, fully fastened, is required. Ensure the material is appropriate for the solvents being used in the procedure. Do not wear lab coats outside of the designated laboratory area.
Respiratory Protection NIOSH-Approved Respirator (N95 or higher)When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of fine dust particles. For procedures that may generate aerosols or vapors, a respirator with an organic vapor cartridge may be necessary.

Operational Plan: From Receipt to Reaction

A systematic workflow is critical for minimizing exposure and preventing contamination.

Receiving and Storage:
  • Initial Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: The compound is light-sensitive and should be stored in a tightly sealed, opaque container, protected from light[8]. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[7][12].

Handling and Weighing:
  • Designated Area: All handling of N-(3-Bromopropyl) 3-boronobenzamide should be conducted in a designated area within a certified chemical fume hood to control exposure to dust and potential vapors.

  • Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Spill Prevention: Use secondary containment (e.g., a tray) when transferring the compound.

Experimental Workflow Diagram:

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_reaction Reaction & Workup cluster_disposal Waste Disposal A Don Appropriate PPE B Prepare Fume Hood Work Area A->B Proceed C Retrieve Compound from Storage B->C Begin Handling D Weigh Solid in Fume Hood C->D E Prepare Solution D->E F Conduct Reaction in Hood E->F Initiate Experiment G Quench and Workup F->G H Segregate Waste Streams G->H Generate Waste I Label Hazardous Waste Container H->I J Transfer to Waste Accumulation Area I->J

Caption: A typical workflow for the safe handling of N-(3-Bromopropyl) 3-boronobenzamide.

Disposal Plan: Cradle-to-Grave Responsibility

Proper chemical waste management is a legal and ethical imperative.

  • Waste Segregation: All materials contaminated with N-(3-Bromopropyl) 3-boronobenzamide, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste. Do not mix this waste with non-hazardous trash.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste containing the compound in a separate, sealed, and properly labeled hazardous waste container. The container must be compatible with the solvents used.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "N-(3-Bromopropyl) 3-boronobenzamide".

  • Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations[6][12][13].

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, immediate and correct action is crucial.

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[3][12].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention[12].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention[3][12].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[12].
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, and then soap and water.
Large Spill Evacuate the immediate area. Alert your supervisor and institutional EHS. Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these protocols, researchers can confidently and safely work with N-(3-Bromopropyl) 3-boronobenzamide, unlocking its potential while upholding the highest standards of laboratory safety.

References

  • 3 - SAFETY DATA SHEET. (n.d.).
  • N-3-Bromopropylphthalimide | C11H10BrNO2 | CID 21611 - PubChem - NIH. (n.d.).
  • Boron pieces - SAFETY DATA SHEET. (2015, May 15).
  • Boron Chemistry: An Overview | ACS Symposium Series. (2016, November 30).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • 3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 30).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, October 7).
  • Synthesis and Application of Organoboron Compounds - National Academic Digital Library of Ethiopia. (n.d.).
  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8).
  • N-(3-Bromopropyl) 3-boronobenzamide. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Bromopropyl) 3-boronobenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-Bromopropyl) 3-boronobenzamide
© Copyright 2026 BenchChem. All Rights Reserved.